molecular formula C51H97NO8 B15574044 TCL065

TCL065

货号: B15574044
分子量: 852.3 g/mol
InChI 键: IRCNKFFTLQSCTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TCL065 is a useful research compound. Its molecular formula is C51H97NO8 and its molecular weight is 852.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C51H97NO8

分子量

852.3 g/mol

IUPAC 名称

[2-[5-(dimethylamino)pentanoyloxymethyl]-3-(3-pentyloctanoyloxy)-2-(3-pentyloctanoyloxymethyl)propyl] 3-pentyloctanoate

InChI

InChI=1S/C51H97NO8/c1-9-15-21-29-44(30-22-16-10-2)37-48(54)58-41-51(40-57-47(53)35-27-28-36-52(7)8,42-59-49(55)38-45(31-23-17-11-3)32-24-18-12-4)43-60-50(56)39-46(33-25-19-13-5)34-26-20-14-6/h44-46H,9-43H2,1-8H3

InChI 键

IRCNKFFTLQSCTC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

CYC065 (Fadraciclib): A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYC065, also known as fadraciclib, is a potent and selective second-generation aminopurine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] This dual inhibitory activity positions CYC065 as a compelling anti-cancer agent, targeting both the machinery of cell cycle progression and transcriptional regulation. Preclinical and clinical studies have demonstrated its ability to induce cell cycle arrest, trigger apoptosis, and provoke anaphase catastrophe in various cancer cell types. This technical guide provides a comprehensive overview of the core mechanism of action of CYC065 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

CYC065 exerts its anti-neoplastic effects through the simultaneous inhibition of two key cyclin-dependent kinases:

  • CDK2 Inhibition: CDK2, primarily in complex with Cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. By inhibiting CDK2, CYC065 prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to the sequestration of E2F transcription factors and subsequent cell cycle arrest in the G1 phase. This halt in proliferation is particularly effective in tumors with overexpression or amplification of Cyclin E.[2]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (p-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II (RNA Pol II), a crucial step for the transcriptional elongation of many genes, including those encoding for short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncoproteins such as MYC. Inhibition of CDK9 by CYC065 leads to a rapid decrease in the levels of these key survival proteins, thereby inducing apoptosis in cancer cells.[1]

The dual inhibition of CDK2 and CDK9 creates a synergistic anti-tumor effect by concurrently arresting cell proliferation and promoting programmed cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro potency and cellular effects of CYC065.

Table 1: In Vitro Kinase Inhibitory Potency of CYC065

KinaseIC50 (nM)
CDK25
CDK926

Data sourced from multiple preclinical studies.[2]

Table 2: Anti-proliferative Activity of CYC065 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Colo205Colon Cancer0.62 (at 2x IC50 for 24h)
Uterine Serous Carcinoma (CCNE1-overexpressing)Uterine Serous Carcinoma0.124 (mean)
Uterine Serous Carcinoma (low CCNE1-expressing)Uterine Serous Carcinoma0.415 (mean)
Colorectal Cancer Patient-Derived OrganoidsColorectal Cancer2.65 (mean)

IC50 values represent the concentration of CYC065 required to inhibit cell growth by 50% and can vary based on the duration of exposure and the specific assay used.[3][4][5]

Table 3: Effects of CYC065 on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% of Cells in G1 Phase% of Apoptotic Cells (Sub-G1)
Non-transformed (MCF10A)VehicleBaselineBaseline
Non-transformed (MCF10A)CYC065 (0.5 - 1.0 µM, 8h pulse)IncreasedNo significant induction
Breast Cancer Cell LinesCYC065 (0.5 - 1.0 µM, 8h pulse)-Significant induction

Data indicates a differential effect of CYC065 on non-transformed versus cancer cells, suggesting a potential therapeutic window.[3] In colorectal cancer models, CYC065 has been shown to induce G2/M cell cycle arrest.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by CYC065.

CYC065_CDK2_Pathway cluster_G1_S G1/S Phase Transition CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates CYC065 CYC065 CYC065->CDK2_CyclinE

Caption: CYC065 inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and blocking G1/S transition.

CYC065_CDK9_Pathway cluster_Transcription Transcriptional Regulation CDK9_pTEFb CDK9/p-TEFb RNA_Pol_II RNA Polymerase II CDK9_pTEFb->RNA_Pol_II phosphorylates Gene_Transcription Transcription of MCL1, MYC, etc. RNA_Pol_II->Gene_Transcription elongates Apoptosis Apoptosis Gene_Transcription->Apoptosis inhibits CYC065 CYC065 CYC065->CDK9_pTEFb

Caption: CYC065 inhibits CDK9, preventing RNA Pol II-mediated transcription of anti-apoptotic genes, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of CYC065 are provided below.

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of key proteins such as p-RNA Pol II (Ser2), MCL1, MYC, and cleaved PARP following treatment with CYC065.

  • Cell Culture and Treatment: Seed cancer cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with various concentrations of CYC065 or vehicle control (e.g., DMSO) for specified time points (e.g., 4, 8, 24 hours).

  • Protein Extraction:

    • Place culture dishes on ice and wash cells with ice-cold 1X PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-RNA Pol II, anti-MCL1, anti-MYC, anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CYC065 on cell cycle distribution.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with CYC065 or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium containing floating cells.

    • Wash adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Add 4 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V Staining

This protocol quantifies the percentage of apoptotic cells following CYC065 treatment.

  • Cell Culture and Treatment: Culture and treat cells with CYC065 as described for the other protocols.

  • Cell Harvesting: Harvest both adherent and floating cells as described for cell cycle analysis.

  • Staining:

    • Wash the cells with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Experimental Workflow

The following diagram provides a logical workflow for investigating the mechanism of action of CYC065.

CYC065_Experimental_Workflow cluster_mechanism Mechanism of Action Studies start Start: Hypothesis CYC065 inhibits cancer cell growth cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with CYC065 (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (p-RNA Pol II, MCL1, MYC, Cleaved PARP) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability_assay->ic50 ic50->treatment Optimize dose data_analysis Data Analysis & Interpretation western_blot->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion: Elucidate CYC065 MoA data_analysis->conclusion

Caption: A representative workflow for characterizing the anti-cancer mechanism of CYC065.

Conclusion

CYC065 (fadraciclib) is a dual CDK2 and CDK9 inhibitor with a well-defined mechanism of action in cancer cells. By targeting both cell cycle progression and transcriptional regulation, CYC065 effectively induces cell cycle arrest and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this promising anti-cancer agent.

References

Fadraciclib: A Dual Inhibitor of CDK2 and CDK9 Pathways in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). By targeting these two key regulators of cell cycle progression and transcriptional control, fadraciclib presents a dual mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data for fadraciclib, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and gene transcription. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. Fadraciclib has emerged as a promising clinical candidate due to its improved potency and selectivity for CDK2 and CDK9 compared to its predecessor, seliciclib. This dual inhibition provides a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the simultaneous inhibition of CDK2 and CDK9.

CDK9 Inhibition and Transcriptional Regulation

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncoproteins such as MYC.

By inhibiting CDK9, fadraciclib prevents the phosphorylation of RNAPII at serine 2, leading to a global suppression of transcription. This results in the rapid depletion of MCL1 and MYC, proteins that are crucial for the survival and proliferation of many cancer cells. The loss of these pro-survival signals triggers the intrinsic apoptotic pathway, leading to cancer cell death.

CDK2 Inhibition and Cell Cycle Control

CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle. In many cancers, particularly those with an amplification of the CCNE1 gene (which encodes cyclin E1), the CDK2/cyclin E complex is hyperactive, driving uncontrolled cell proliferation. Fadraciclib inhibits the kinase activity of the CDK2/cyclin E complex, leading to a cell cycle arrest at the G1/S checkpoint and preventing cancer cells from replicating their DNA and dividing.

Quantitative Data

In Vitro Kinase Inhibitory Potency

Fadraciclib demonstrates high potency against CDK2 and CDK9, with selectivity over other CDKs.

Kinase TargetIC50 (nM)
CDK2/cyclin A5
CDK9/cyclin T126
CDK5/p2521
CDK3/cyclin E129

Table 1: In vitro inhibitory potency of fadraciclib against various CDK complexes. IC50 values were determined using recombinant enzymes at ATP concentrations close to their respective Km values.

In Vitro Anti-proliferative Activity

Fadraciclib has shown potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia26
MV-4-11Acute Myeloid Leukemia5
OCI-AML3Acute Myeloid Leukemia~440 (at 72h)
USC-ARK-2Uterine Serous Carcinoma~124.1 ± 57.8

Table 2: In vitro anti-proliferative activity of fadraciclib in various cancer cell lines.

Signaling Pathway Diagrams

Fadraciclib's Inhibition of the CDK9-Mediated Transcription Pathway

CDK9_Pathway Fadraciclib Fadraciclib CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) Fadraciclib->CDK9_CyclinT1 inhibition RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII phosphorylates pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA (MCL1, MYC) Transcription->mRNA Proteins MCL1, MYC Proteins mRNA->Proteins Apoptosis Apoptosis Proteins->Apoptosis inhibition of CDK2_Pathway Fadraciclib Fadraciclib CDK2_CyclinE CDK2/Cyclin E Fadraciclib->CDK2_CyclinE inhibition Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb phosphorylates E2F E2F Transcription Factor Rb->E2F inhibits pRb p-Rb pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest S_Phase_Genes->Cell_Cycle_Arrest

CYC065 (Fadraciclib): A Technical Overview of a Second-Generation CDK2/9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as Fadraciclib, is a second-generation, orally bioavailable aminopurine analogue that acts as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Developed as a successor to seliciclib, CYC065 exhibits improved potency and a more refined selectivity profile, positioning it as a promising therapeutic candidate in oncology.[1][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and key experimental protocols for CYC065.

Chemical Structure and Properties

CYC065 is a synthetic organic small molecule with a well-defined chemical structure. Its key identifiers and properties are summarized below.

PropertyValue
Formal Name (2R,3S)-3-[[6-[[(4,6-dimethyl-3-pyridinyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-2-pentanol
IUPAC Name (2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol
CAS Number 1070790-89-4
Molecular Formula C₂₁H₃₁N₇O
Molecular Weight 397.5 g/mol
SMILES CC--INVALID-LINK----INVALID-LINK--O
InChI Key DLPIYBKBHMZCJI-WBVHZDCISA-N

Mechanism of Action

CYC065 exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, two key regulators of cell cycle progression and transcription.[2]

  • CDK9 Inhibition and Transcriptional Regulation: CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II), a critical step for the elongation of transcription.[2][5] By inhibiting CDK9, CYC065 prevents the phosphorylation of RNA Pol II at serine 2, leading to a global suppression of transcription.[1][4] This mechanism preferentially affects the expression of short-lived mRNAs, including those encoding key anti-apoptotic proteins such as Mcl-1 and the oncogene MYC.[1][6] The downregulation of these pro-survival factors is a primary driver of apoptosis in cancer cells treated with CYC065.[7]

  • CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle.[2] Inhibition of CDK2 by CYC065 leads to cell cycle arrest, particularly in cancer cells with an overabundance of cyclin E.[2][8] This action halts the uncontrolled proliferation characteristic of many tumor types.

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently arresting the cell cycle and inducing apoptosis.[2]

CYC065_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control PTEFb P-TEFb (CDK9/CycT1) RNAPolII RNA Pol II PTEFb->RNAPolII phosphorylates pRNAPolII p-RNA Pol II (Ser2) RNAPolII->pRNAPolII Transcription Transcriptional Elongation pRNAPolII->Transcription Mcl1_MYC Mcl-1, MYC mRNA Transcription->Mcl1_MYC Apoptosis Apoptosis Mcl1_MYC->Apoptosis downregulation leads to CDK2_CycE CDK2/CycE Rb Rb CDK2_CycE->Rb phosphorylates CellCycleArrest Cell Cycle Arrest pRb p-Rb Rb->pRb E2F E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition CYC065 CYC065 CYC065->PTEFb CYC065->CDK2_CycE

Caption: Mechanism of action of CYC065.

Quantitative Data

Kinase Selectivity

CYC065 demonstrates high selectivity for CDK2 and CDK9 over other kinases. A kinome scan revealed that at a concentration of 1 µM, only a limited number of kinases were significantly inhibited.[1] The IC₅₀ values for the most potently inhibited kinases are presented below.

KinaseIC₅₀ (nM)
CDK2/cyclin A5
CDK5/p2521
CDK9/cyclin T126
CDK3/cyclin E129
CDK7/cyclin H>200
CDK4/cyclin D3>200
CLK2>200
CLK1>500
CDK1/cyclin B>500

Data sourced from a study by Frame et al. (2020).[1]

In Vitro Anti-proliferative Activity

CYC065 has shown potent anti-proliferative activity across a range of cancer cell lines, with IC₅₀ values often in the nanomolar range.

Cell LineCancer TypeIC₅₀ (nM)
MOLM-13Acute Myeloid Leukemia26
MV4-11Acute Myeloid Leukemia5
USC-ARK-2 (CCNE1-overexpressing)Uterine Serous Carcinoma~124
USC-ARK-7 (CCNE1-overexpressing)Uterine Serous Carcinoma~124
CCNE1 low-expressing USC cell linesUterine Serous Carcinoma~415
Colo205Colon Cancer310
Breast Cancer Cell Lines (Panel of 5)Breast Cancer<400

Data compiled from multiple sources.[1][2][8]

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CYC065 against specific CDK/cyclin complexes.

Methodology:

  • Recombinant CDK/cyclin enzymes are used.

  • Assays are typically performed in a 96-well plate format.

  • A 10-point concentration curve of CYC065 is prepared.

  • The kinase, substrate (e.g., a peptide derived from histone H1 or a specific substrate for the kinase), and ATP (at a concentration approximating the Kₘ for each enzyme) are incubated with varying concentrations of CYC065.[1]

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate (B84403) (³²P or ³³P) from ATP or through the use of phosphorylation-specific antibodies in an ELISA-based format.

  • IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.[9]

Cell Viability Assay (Resazurin Reduction)

Objective: To assess the anti-proliferative effect of CYC065 on cancer cell lines.

Methodology:

  • Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]

  • Cells are treated with a serial dilution of CYC065 for a specified duration (e.g., 72 hours).[2]

  • Following treatment, a resazurin-based reagent (e.g., AlamarBlue) is added to each well.

  • The plates are incubated to allow viable, metabolically active cells to reduce resazurin (B115843) to the fluorescent resorufin.

  • Fluorescence is measured using a plate reader.

  • Cell viability is expressed as a percentage relative to vehicle-treated control cells.

  • IC₅₀ values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Western Blot Analysis for Pharmacodynamic Markers

Objective: To confirm the mechanism of action of CYC065 by assessing the phosphorylation status and expression levels of key downstream targets.

Methodology:

  • Cells are treated with CYC065 at various concentrations and for different time points.[2]

  • Following treatment, cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[11]

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for target proteins such as phospho-RNA Polymerase II (Ser2), Mcl-1, MYC, and cleaved PARP.[2] A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]

Western_Blot_Workflow start Start cell_treatment Cell Treatment with CYC065 start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quantification Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-RNA Pol II, anti-Mcl-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot Analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by CYC065.

Methodology:

  • Cells are treated with CYC065 for a specified time (e.g., 48-72 hours).[12]

  • Both adherent and floating cells are collected and washed with cold PBS.[12]

  • Cells are resuspended in Annexin V binding buffer.[12]

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[12]

  • The mixture is incubated in the dark at room temperature.[12]

  • The stained cells are analyzed by flow cytometry.

  • The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

CYC065 (Fadraciclib) is a potent and selective dual inhibitor of CDK2 and CDK9 with a well-characterized mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Preclinical data demonstrate its efficacy in a variety of cancer models, particularly those dependent on CDK2 or CDK9 activity. The detailed protocols provided herein offer a framework for the further investigation and characterization of CYC065 in a research and drug development setting.

References

The Genesis and Trajectory of Fadraciclib (CYC065): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadraciclib (CYC065) is a second-generation, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, it represents a significant advancement from its predecessor, seliciclib, demonstrating enhanced potency and selectivity. This technical guide delineates the discovery and development history of fadraciclib, its mechanism of action, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and a compilation of its in vitro activity are provided to support further research and development in the field of oncology.

Introduction: The Rationale for Dual CDK2/9 Inhibition

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. First-generation CDK inhibitors showed promise but were often limited by suboptimal pharmacokinetic properties and a broad spectrum of activity.

Fadraciclib was engineered to overcome these limitations through targeted inhibition of two key CDKs:

  • CDK2: In complex with cyclin E, CDK2 is a critical regulator of the G1 to S phase transition of the cell cycle. Hyperactivation of the CDK2/cyclin E complex, often through cyclin E (CCNE1) amplification, leads to uncontrolled cellular proliferation.

  • CDK9: As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II (RNAPII). This action is essential for the transcriptional elongation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncoproteins like MYC.

By dually targeting CDK2 and CDK9, fadraciclib aims to deliver a synergistic anti-tumor effect by concurrently inducing cell cycle arrest and promoting apoptosis.

Discovery and Preclinical Development

Fadraciclib was developed through the optimization of the aminopurine scaffold of seliciclib (CYC202), a first-generation CDK inhibitor.[1][2][3] Medicinal chemistry efforts focused on enhancing metabolic stability and increasing target potency, leading to a compound with significantly improved preclinical characteristics.[3]

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the potent and selective inhibition of CDK2 and CDK9.[1][4]

  • Inhibition of CDK9: Fadraciclib treatment leads to a rapid decrease in the phosphorylation of RNA polymerase II at the serine 2 position of its C-terminal domain (pSer2-RNAPII).[1][2] This inhibition of transcriptional elongation results in the downregulation of proteins with short half-lives that are critical for cancer cell survival, including the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1][2] The depletion of these key survival factors triggers rapid apoptosis in cancer cells.

  • Inhibition of CDK2: By inhibiting the CDK2/cyclin E complex, fadraciclib induces a G1/S phase cell cycle arrest, thereby halting uncontrolled proliferation.[4] This is particularly effective in cancers with cyclin E amplification.[4]

The dual inhibition of these pathways provides a powerful, multi-pronged attack on cancer cell growth and survival.

Fadraciclib_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII pSer2-RNAPII (Elongation Competent) Transcription Transcription of Anti-apoptotic & Oncogenic Proteins pRNAPII->Transcription MCL1_MYC Mcl-1, MYC Transcription->MCL1_MYC Apoptosis_Inhibition Inhibition of Apoptosis MCL1_MYC->Apoptosis_Inhibition CDK2 CDK2 / Cyclin E Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb G1_S_Transition G1/S Phase Progression E2F->G1_S_Transition Fadraciclib Fadraciclib (CYC065) Fadraciclib->CDK9 Fadraciclib->CDK2

Fadraciclib's dual mechanism of action.
In Vitro Activity

Fadraciclib has demonstrated potent inhibitory activity against a panel of kinases and has shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of Fadraciclib

KinaseIC50 (nM)
CDK2/cyclin A5
CDK5/p2521
CDK9/cyclin T126
CDK3/cyclin E129
Data sourced from Frame et al., 2020.[1]

Table 2: Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 72h
OCI-AML3Acute Myeloid Leukemia0.44 ± 0.01
MOLM-13Acute Myeloid Leukemia0.25 ± 0.01
MV4-11Acute Myeloid Leukemia0.52 ± 0.01
USC-ARK-1Uterine Serous Carcinoma (CCNE1 high)0.124 ± 0.058
USC-ARK-6Uterine Serous Carcinoma (CCNE1 low)0.415 ± 0.118
Data for AML cell lines sourced from a 2021 study.[2] Data for USC cell lines from MedChemExpress.

Clinical Development

Fadraciclib has progressed into multiple Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced cancers.

Table 3: Overview of Key Clinical Trials for Fadraciclib (CYC065)

NCT NumberPhaseStatusConditionsIntervention
NCT025529531CompletedAdvanced Solid TumorsFadraciclib (IV and Oral)
NCT037395541-Relapsed or Refractory Chronic Lymphocytic LeukemiaFadraciclib in combination with Venetoclax (B612062)
NCT040175461RecruitingRelapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic SyndromesFadraciclib in combination with Venetoclax
NCT049838101/2RecruitingAdvanced Solid Tumors and LymphomaFadraciclib (Oral)
NCT051689041/2RecruitingLeukemia or Myelodysplastic SyndromeFadraciclib (Oral)
Clinical Findings Summary

In the initial Phase 1 study (NCT02552953), fadraciclib demonstrated a manageable safety profile and signs of anti-tumor activity. Notably, a durable partial response was observed in a heavily pretreated patient with Mcl-1 amplified endometrial cancer.[5] Pharmacokinetic analyses from this study of the intravenous formulation at a 213 mg dose showed a Cmax of 6.2 µM and a half-life of up to 3.5 hours.[2][3] The oral formulation has also shown good bioavailability.[5] Ongoing trials are further exploring the potential of fadraciclib as a monotherapy and in combination with other anti-cancer agents.

Detailed Experimental Protocols

Western Blot Analysis

This protocol describes the methodology to assess the effect of fadraciclib on the phosphorylation of RNAPII and the expression of Mcl-1 and MYC.

Western_Blot_Workflow start Seed Cancer Cells (e.g., 5x10^5 cells/mL for suspension or 1x10^6 cells/10cm dish for adherent) treatment Treat with Fadraciclib (various concentrations and time points) and DMSO vehicle control start->treatment harvest Harvest and Lyse Cells in RIPA buffer with protease and phosphatase inhibitors treatment->harvest quantify Protein Quantification (BCA or Bradford assay) harvest->quantify sds_page SDS-PAGE (Load equal protein amounts) quantify->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Block Membrane (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., anti-pSer2-RNAPII, anti-Mcl-1, anti-MYC, anti-β-actin) overnight at 4°C blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection (ECL reagent) secondary_ab->detection analysis Image Acquisition and Band Densitometry Analysis detection->analysis end Results analysis->end

A typical workflow for Western blot analysis.

Protocol Steps:

  • Cell Culture and Treatment: Seed cancer cell lines at an appropriate density and allow them to adhere overnight (for adherent cells). Treat the cells with varying concentrations of fadraciclib and a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-RNA polymerase II (Ser2), Mcl-1, MYC, and a loading control like β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by fadraciclib.

Apoptosis_Assay_Workflow start Seed and Treat Cells with Fadraciclib harvest Harvest Cells (including supernatant for suspension cells) start->harvest wash_pbs Wash Cells with Cold PBS harvest->wash_pbs resuspend Resuspend Cells in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at Room Temperature in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic (Annexin V+/PI-) and Necrotic (Annexin V+/PI+) Cell Populations analyze->end

References

Preclinical Profile of Fadraciclib (CYC065) in Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine inhibitor targeting cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2] Preclinical studies have demonstrated its potent anti-leukemic activity across various leukemia subtypes, including Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Acute Lymphoblastic Leukemia (ALL).[3] Its mechanism of action involves the inhibition of transcriptional processes vital for the survival of cancer cells, leading to apoptosis.[4][5] Fadraciclib's ability to suppress key anti-apoptotic proteins like MCL1 and MYC provides a strong rationale for its clinical development, both as a single agent and in combination with other targeted therapies, such as the BCL2 inhibitor venetoclax (B612062).[3][4] This document provides a comprehensive overview of the preclinical data for fadraciclib in leukemia, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

  • CDK9 Inhibition and Transcriptional Control: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). This phosphorylation is essential for the elongation phase of transcription of many genes, particularly those with short-lived mRNA transcripts, including key survival proteins and oncogenes. By inhibiting CDK9, fadraciclib reduces the phosphorylation of RNA Pol II, leading to a global decrease in transcription.[4][5] This results in the rapid depletion of critical anti-apoptotic proteins such as MCL1 and the oncoprotein MYC, which are overexpressed in many leukemias and are associated with poor prognosis and chemoresistance.[3][6] The loss of these survival signals triggers apoptosis in leukemia cells.[4][5]

  • CDK2 Inhibition and Cell Cycle Progression: CDK2, in complex with cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle. While the primary anti-leukemic effect of fadraciclib at therapeutic concentrations is attributed to CDK9 inhibition and subsequent apoptosis, the inhibition of CDK2 may contribute to its anti-proliferative effects.[7]

The dual inhibition of CDK9 and CDK2 provides a synergistic anti-tumor effect by concurrently promoting cell death and inhibiting proliferation.

fadraciclib_mechanism cluster_transcription Transcriptional Regulation cluster_survival Cell Survival & Proliferation CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) Transcription Gene Transcription pRNAPII->Transcription MCL1 MCL1 Transcription->MCL1 MYC MYC Transcription->MYC CellSurvival Cell Survival MCL1->CellSurvival MYC->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Fadraciclib Fadraciclib Fadraciclib->CDK9 Inhibition

Fadraciclib's Mechanism of Action in Leukemia Cells.

In Vitro Preclinical Studies

Fadraciclib has demonstrated potent anti-leukemic activity across a range of leukemia cell lines and primary patient samples.

Enzymatic Activity

The inhibitory activity of fadraciclib against CDK enzymes was determined through in vitro kinase assays.

Kinase TargetIC50 (nM)
CDK2/cyclin A5
CDK9/cyclin T126
CDK5/p2521
CDK3/cyclin E129

Data sourced from Frame et al., 2020.

Cell Viability and Apoptosis in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) for cell viability was determined in various AML and CLL cell lines following treatment with fadraciclib.

Cell LineLeukemia TypeIC50 (µM) at 72h
MOLM-13AML0.25[8]
MV-4-11AML0.52[8]
OCI-AML3AML0.44[8]
HPRT1Richter Transformation0.25 (for proliferation)[9]
RajiLymphoma (Myc amplified)0.5 - 0.7 (for proliferation)[9]
RamosLymphoma (Myc amplified)0.5 - 0.7 (for proliferation)[9]
SU-DHL-2Lymphoma (Myc amplified)0.5 - 0.7 (for proliferation)[9]

Data compiled from multiple sources.[8][9]

Treatment with fadraciclib leads to a time- and concentration-dependent induction of apoptosis in leukemia cells.[6] This is evidenced by an increase in Annexin V-positive cells and caspase-3 activation.[8]

Synergistic Effects with Venetoclax

Preclinical studies have consistently shown a synergistic effect when fadraciclib is combined with the BCL2 inhibitor, venetoclax.[3][4] Fadraciclib's inhibition of MCL1 complements venetoclax's targeting of BCL2, leading to a more profound induction of apoptosis, even in venetoclax-resistant models.[10] This combination is particularly effective in CLL cells with 17p deletion.[10]

fadraciclib_venetoclax_synergy cluster_apoptosis Apoptosis Regulation Fadraciclib Fadraciclib MCL1 MCL1 Fadraciclib->MCL1 Inhibition Apoptosis Apoptosis Fadraciclib->Apoptosis Synergistic Induction Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Inhibition Venetoclax->Apoptosis Synergistic Induction MCL1->Apoptosis BCL2->Apoptosis

Synergistic Apoptosis Induction by Fadraciclib and Venetoclax.

In Vivo Preclinical Studies

Fadraciclib has demonstrated significant anti-tumor efficacy in mouse xenograft models of human leukemia.

Xenograft ModelLeukemia TypeTreatment RegimenTumor Growth InhibitionKey Findings
EOL-1MLL-PTD AML40 or 55 mg/kg, oral, qd x 5 for 2 weeks95-97%Fadraciclib was well-tolerated and showed potent anti-tumor activity.
HL-60MYC amplified AML70 mg/kg, oral, qd x 5 for 2 weeks90%Delayed tumor growth and induced tumor regression in some animals.

Data sourced from Frame et al., 2020.

Experimental Protocols

In Vitro Assays

in_vitro_workflow start Leukemia Cell Culture (Cell Lines or Primary Samples) drug_treatment Fadraciclib Treatment (Varying Concentrations and Durations) start->drug_treatment viability_assay Cell Viability Assay (e.g., Alamar Blue, CellTiter-Glo) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase-3 Activation) drug_treatment->apoptosis_assay western_blot Western Blot Analysis (p-RNA Pol II, MCL1, MYC, etc.) drug_treatment->western_blot data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Workflow for In Vitro Preclinical Evaluation of Fadraciclib.
  • Cell Viability Assays: Leukemia cell lines or primary patient cells were seeded in 96-well plates and treated with increasing concentrations of fadraciclib for specified durations (e.g., 72 hours). Cell viability was assessed using assays such as Alamar Blue or CellTiter-Glo®, which measure metabolic activity. IC50 values were calculated using appropriate software (e.g., GraphPad Prism).[11]

  • Western Blot Analysis: To confirm the mechanism of action, cells were treated with fadraciclib for various time points. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins such as phospho-RNA Pol II (Ser2), MCL1, MYC, and cleaved PARP.[6][12]

  • Apoptosis Assays: Apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[8] This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. Caspase-3 activation was also measured to confirm the induction of apoptosis.[8]

  • Combination Studies: For synergy experiments, leukemia cells were treated with fadraciclib and venetoclax, both alone and in combination, across a range of concentrations.[3] Cell viability was assessed after 72 hours, and Combination Index (CI) values were calculated using the Chou-Talalay method to determine synergy.[3]

In Vivo Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with human leukemia cell lines (e.g., EOL-1, HL-60).

  • Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Fadraciclib was administered orally at specified doses and schedules. The control group received a vehicle control.

  • Efficacy Evaluation: Tumor volume and body weight were measured regularly. Tumor growth inhibition (TGI) was calculated at the end of the study.

Conclusion

The preclinical data for fadraciclib in leukemia are robust and provide a strong foundation for its ongoing clinical investigation. Its mechanism of action, involving the targeted degradation of key survival proteins through the inhibition of CDK9-mediated transcription, is well-defined. The potent single-agent activity and the pronounced synergy with venetoclax highlight the therapeutic potential of fadraciclib in various leukemia subtypes, including those with poor prognostic features. Further clinical evaluation is warranted to establish the safety and efficacy of fadraciclib in patients with leukemia.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of CDK9 in Transcriptional Regulation and Cancer

Core Introduction: CDK9 as a Master Regulator of Gene Expression and a Key Oncogenic Driver

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that serves as the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] In partnership with its primary regulatory subunit, Cyclin T1, CDK9 is a central figure in controlling eukaryotic gene transcription.[1][2] The fundamental role of the P-TEFb complex is to release RNA Polymerase II (Pol II) from a state of promoter-proximal pausing, a critical checkpoint in the transcription of a vast number of genes.[1][3] This transition into productive transcriptional elongation is orchestrated through the phosphorylation of two principal targets: the C-terminal domain (CTD) of the largest subunit of Pol II and negative elongation factors.[1][3]

Given its essential function in expressing genes, particularly those with short-lived mRNA transcripts encoding key regulatory proteins, CDK9 activity is meticulously controlled within the cell.[1] However, in a multitude of human cancers, including both hematological malignancies and solid tumors, CDK9 is frequently dysregulated and overactivated.[4][5] This hyperactivation drives the relentless expression of potent oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1) that are crucial for sustaining the survival and proliferation of cancer cells.[1][6] This phenomenon, often described as "transcriptional addiction," underscores the dependency of these tumors on CDK9 activity, making it a highly compelling therapeutic target in oncology.[1][7]

The Mechanism of CDK9 in Transcriptional Regulation

The progression of RNA Polymerase II (Pol II) from transcriptional initiation to productive elongation is a principal checkpoint in gene expression. After initiating transcription, Pol II synthesizes a short RNA transcript before pausing approximately 20-50 base pairs downstream of the transcription start site.[8] This pause is induced by the binding of negative regulatory factors, namely the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[2][8]

The release of this paused Pol II is contingent upon the activity of the P-TEFb complex.[2] P-TEFb, composed of CDK9 and a cyclin partner (predominantly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K), is recruited to the site of transcription.[9][10] Upon recruitment, CDK9 carries out two critical phosphorylation events:

  • Phosphorylation of the Pol II C-terminal Domain (CTD): The CTD of the largest subunit of Pol II consists of multiple tandem repeats of the heptapeptide (B1575542) sequence YSPTSPS.[3][9] CDK9 specifically phosphorylates the serine 2 residue (Ser2) within this repeat.[1][3] This Ser2 phosphorylation is a hallmark of transcription elongation and creates a docking site for factors involved in RNA processing and elongation.[3]

  • Phosphorylation of Negative Elongation Factors: CDK9 phosphorylates the Spt5 subunit of DSIF and a subunit of NELF.[8][11] The phosphorylation of NELF leads to its dissociation from the transcription complex, while the phosphorylation of DSIF converts it from a negative to a positive elongation factor.[6][8]

These phosphorylation events collectively dismantle the pause-inducing complex and permit Pol II to transition into a productive elongation phase, leading to the synthesis of a full-length mRNA transcript.[2][6]

The activity of P-TEFb itself is subject to regulation. A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2.[12][13] Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex, making it available to stimulate transcription.[13][14]

CDK9_Transcriptional_Regulation cluster_promoter Promoter-Proximal Region cluster_elongation Productive Elongation cluster_phosphorylation Promoter Promoter TSS PolII_paused RNA Pol II (Paused) DSIF_NELF DSIF/NELF PolII_paused->DSIF_NELF PolII_elongating RNA Pol II (Elongating) PolII_paused->PolII_elongating Pause Release & Elongation PTEFb P-TEFb (CDK9/CycT1) GeneBody Gene Body mRNA Nascent mRNA PolII_elongating->mRNA Transcription PTEFb->PolII_paused Recruitment PTEFb->PolII_CTD_p Phosphorylates Pol II CTD (Ser2) PTEFb->DSIF_NELF_p Phosphorylates DSIF/NELF Inactive_PTEFb Inactive P-TEFb (in 7SK snRNP) Inactive_PTEFb->PTEFb Activation Activation_Signal Activation Signal Activation_Signal->Inactive_PTEFb Release

CDK9-mediated transcriptional elongation.

The Role of CDK9 in Cancer Pathogenesis

The dysregulation of CDK9 is a common feature in a wide array of human cancers.[5][15] This can occur through various mechanisms, including overexpression of CDK9 or its cyclin partners.[4] The heightened activity of CDK9 in cancer cells is not merely a bystander effect but a critical dependency for their continued growth and survival.[5] Many cancers are "addicted" to the transcription of specific genes, particularly those encoding oncoproteins with short half-lives, such as MYC, and anti-apoptotic proteins like MCL-1.[1][6] These proteins are essential for driving the cancer phenotype, and their rapid turnover necessitates continuous high-level transcription, a process that is critically dependent on CDK9 activity.[1]

By phosphorylating Pol II and promoting transcriptional elongation, CDK9 ensures a steady supply of these oncogenic transcripts, thereby fueling cancer cell proliferation, inhibiting apoptosis, and promoting survival.[15][16] Consequently, elevated CDK9 expression is often associated with a poorer prognosis in various cancer types.[15][16] The inhibition of CDK9 represents a promising therapeutic strategy to selectively target these transcriptionally addicted cancer cells by cutting off the supply of the oncoproteins they depend on, leading to cell cycle arrest and apoptosis.[15][17]

CDK9_Cancer_Pathway CDK9 CDK9/CycT1 (P-TEFb) Transcription Transcriptional Elongation CDK9->Transcription Phosphorylates Pol II CTD PolII RNA Pol II PolII->Transcription Oncogenes Oncogenes (e.g., MYC) OncogenicProteins Oncogenic Proteins (MYC) Oncogenes->OncogenicProteins Translation AntiApoptotic Anti-Apoptotic Genes (e.g., MCL-1) SurvivalProteins Survival Proteins (MCL-1) AntiApoptotic->SurvivalProteins Translation Transcription->Oncogenes Drives Expression Transcription->AntiApoptotic Drives Expression Proliferation Cell Proliferation OncogenicProteins->Proliferation Survival Cell Survival (Inhibition of Apoptosis) SurvivalProteins->Survival Cancer Cancer Progression Proliferation->Cancer Survival->Cancer

Role of CDK9 in promoting cancer.
Table 1: Alterations and Role of CDK9 in Various Cancers

Cancer TypeCDK9 Alteration/RoleKey Downstream TargetsReference
Hematological Malignancies
Acute Myeloid Leukemia (AML)Overexpression correlated with poor prognosis.MYC, MCL-1[9][18]
Chronic Lymphocytic Leukemia (CLL)Deregulated CDK9 pathway.MCL-1[4]
Multiple MyelomaDeregulated CDK9 pathway.MCL-1, MYC[4]
LymphomasDeregulated CDK9 pathway.MYC[4]
Solid Tumors
Breast Cancer (ERα+)P-TEFb recruited by ERα to regulate gene expression.MYB[7]
Hepatocellular Carcinoma (HCC)Mediates transcription elongation of MYC.MYC[7]
OsteosarcomaHighly expressed, promotes proliferation.MCL-1, BIRC5[7]
Prostate CancerDeregulated CDK9 pathway.Androgen Receptor (AR) targets[4][6]
NeuroblastomaDeregulated CDK9 pathway.MYCN[4]
Ovarian CancerOverexpression associated with poor outcomes.HR-related genes[7][19]

CDK9 Inhibitors in Cancer Therapy

The critical role of CDK9 in sustaining oncogenic transcription has made it an attractive target for cancer drug development.[5][15] A number of small molecule inhibitors targeting the ATP-binding pocket of CDK9 have been developed and investigated in preclinical and clinical settings.[7][9] Early-generation compounds were often "pan-CDK" inhibitors, lacking specificity for CDK9 and resulting in significant off-target effects and toxicity.[7] More recent efforts have focused on developing highly selective CDK9 inhibitors to improve the therapeutic window.[7][16] These inhibitors have shown promise in various cancer models, particularly those with a clear transcriptional addiction to oncogenes like MYC.[7][17]

Table 2: Selected CDK9 Inhibitors and their In Vitro Potency
InhibitorOther Key TargetsCDK9 IC50 / KiStatusReference
Flavopiridol (Alvocidib)Pan-CDK3 nM (IC50 vs CDK9/CycT1)Clinical Trials[9]
DinaciclibCDK1, CDK2, CDK51 nM (IC50 vs CDK9)Clinical Trials[9]
Seliciclib (Roscovitine)CDK1, CDK2, CDK5, CDK720 nM (IC50 vs CDK9)Clinical Trials[9]
SNS-032 (BMS-387032)CDK2, CDK74 nM (IC50 vs CDK9/CycT1)Clinical Trials[9][17]
TG02JAK2, FLT33 nM (Ki vs CDK9/CycT1)Preclinical/Clinical[9]
AT7519CDK1, CDK2, CDK4, CDK5<10 nM (IC50 vs CDK9)Clinical Trials[16]
BAY1251152Highly selective for CDK90.6 nM (IC50 vs CDK9/CycT1)Clinical Trials[16]
Cdk9-IN-12Selective for CDK95.41 nM (IC50)Research Compound[3][20]
Cdk9-IN-13Highly selective for CDK9<3 nM (IC50)Research Compound[21]

Note: IC50 and Ki values can vary depending on assay conditions.

Key Experimental Protocols for Studying CDK9

In Vitro CDK9 Kinase Activity Assay (Luminescent)

This protocol describes a method to measure the kinase activity of recombinant CDK9/Cyclin T1 and to determine the potency of inhibitors using a luminescent ADP-detecting assay, such as ADP-Glo™.[22][23]

Objective: To quantify the in vitro inhibitory activity (e.g., IC50) of a compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 (active enzyme)

  • Kinase substrate (e.g., peptide derived from Pol II CTD)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., Cdk9-IN-12) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in 100% DMSO. Then, create intermediate dilutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[22]

    • Prepare a working solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically.[22]

    • Prepare a working solution of the kinase substrate and ATP in kinase assay buffer. A common ATP concentration is 10 µM.[22]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2.5 µL of the compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (blank) controls.

    • Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to all wells except the blank.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[22]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by luciferase to produce light. Incubate at room temperature for 30 minutes.[22]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average signal from the blank wells from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep 1. Reagent Preparation - Serial dilutions of inhibitor - Kinase solution (CDK9) - Substrate/ATP mix Start->Prep Plate 2. Assay Plate Setup - Add inhibitor - Add kinase - Add Substrate/ATP to start Prep->Plate Incubate 3. Kinase Reaction Incubate at RT (e.g., 60 min) Plate->Incubate Stop 4. Stop Reaction Add ADP-Glo™ Reagent Incubate->Stop Detect 5. Signal Generation Add Kinase Detection Reagent Stop->Detect Read 6. Data Acquisition Measure Luminescence Detect->Read Analyze 7. Data Analysis Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Workflow for a CDK9 kinase activity assay.
Western Blotting to Detect Phospho-Pol II (Ser2)

Objective: To assess the effect of CDK9 inhibition on the phosphorylation of its primary substrate, the Ser2 residue of the Pol II CTD, in cultured cells.

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., a MYC-addicted cell line) and allow them to adhere.

    • Treat cells with various concentrations of a CDK9 inhibitor or a vehicle control (DMSO) for a defined period (e.g., 2-6 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell extracts.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Pol II CTD (Ser2).

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Pol II or a housekeeping protein (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. A decrease in the phospho-Pol II (Ser2) signal in inhibitor-treated samples indicates successful target engagement.

RNA-Sequencing (RNA-Seq) to Analyze Gene Expression

Objective: To identify global changes in gene expression following CDK9 inhibition, particularly the downregulation of short-lived oncogenic transcripts.

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the CDK9 inhibitor or vehicle control as described for Western blotting. Use time points relevant for transcriptional changes (e.g., 4, 8, 24 hours).[20]

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen), including a DNase treatment step to remove genomic DNA.

    • Assess RNA quality and quantity using a Bioanalyzer and spectrophotometer.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

    • Sequence the prepared libraries on a next-generation sequencing (NGS) platform.[20]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.[20]

    • Quantification: Count the number of reads mapping to each gene.[20]

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in inhibitor-treated samples compared to controls.[20]

    • Functional Analysis: Perform pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes affected by CDK9 inhibition. Focus on pathways related to cancer, cell cycle, and apoptosis, and look for downregulation of known CDK9 targets like MYC and MCL1.[20]

Conclusion and Future Directions

CDK9 is unequivocally a central node in the regulation of transcriptional elongation.[24] Its role extends from fundamental biological processes to the pathological context of cancer, where it becomes a critical enabler of oncogenic gene expression programs.[4][5] The "transcriptional addiction" of many tumors to CDK9-driven expression of oncoproteins like MYC and survival factors like MCL-1 provides a clear rationale for its pursuit as a therapeutic target.[1][6] While first-generation pan-CDK inhibitors demonstrated clinical activity, their utility was often limited by toxicity.[7][9] The development of next-generation, highly selective CDK9 inhibitors holds the promise of a wider therapeutic index and more profound anti-tumor efficacy.[7][16]

Future research will likely focus on several key areas: identifying predictive biomarkers to select patients most likely to respond to CDK9 inhibition, exploring rational combination therapies to overcome potential resistance mechanisms, and further elucidating the non-canonical roles of CDK9 in cellular processes. The continued investigation into the intricate biology of CDK9 will undoubtedly pave the way for innovative and more effective cancer therapies.

References

CYC065 (Fadraciclib): A Technical Guide to its Targets and Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYC065, also known as fadraciclib, is a second-generation, orally bioavailable, small molecule inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Its dual inhibitory action disrupts key cellular processes frequently dysregulated in cancer, such as cell cycle progression and transcriptional regulation, leading to anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth overview of the molecular targets of CYC065, its downstream signaling pathways, and a summary of its activity in preclinical models.

Core Molecular Targets: CDK2 and CDK9

CYC065 is a potent, ATP-competitive inhibitor of CDK2 and CDK9.[2][3] The inhibition of these two kinases forms the basis of its anti-cancer activity.

  • CDK2: In complex with Cyclin E, CDK2 is a critical regulator of the G1 to S phase transition in the cell cycle. Hyperactivation of the CDK2/Cyclin E complex, often due to Cyclin E (CCNE1) amplification, leads to uncontrolled cell proliferation. CYC065-mediated inhibition of CDK2 induces cell cycle arrest at the G1/S checkpoint.[1]

  • CDK9: As a component of the positive Transcription Elongation Factor b (p-TEFb), CDK9 plays a crucial role in transcriptional regulation. It phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a key step for the elongation of transcription. By inhibiting CDK9, CYC065 prevents the phosphorylation of RNA Pol II, leading to a global suppression of transcription of short-lived mRNAs, including those encoding key pro-survival and oncogenic proteins.[5][6]

Quantitative Data: Potency and Efficacy

The following tables summarize the in vitro potency of fadraciclib against its primary targets and its efficacy in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of Fadraciclib

TargetIC50 (nM)
CDK25
CDK926

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: In Vitro Efficacy of Fadraciclib in Cancer Cell Lines

Cell Line TypeSpecific Cell LinesIC50 Range (nM)Key Molecular Features
Uterine Serous Carcinoma (USC)CCNE1-overexpressing124.1 ± 57.8High CCNE1 mRNA and protein
Uterine Serous Carcinoma (USC)Low CCNE1-expressing415 ± 117.5Low CCNE1 expression
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)18 CRC PDOs2.65 ± 3.92 µM-

Data for USC cell lines sourced from MedChemExpress.[2] Data for CRC PDOs sourced from an ASCO publication.[7]

Downstream Signaling Pathways

The dual inhibition of CDK2 and CDK9 by CYC065 triggers a cascade of downstream events that ultimately lead to cancer cell death.

Inhibition of Transcriptional Elongation

The primary mechanism of action following CDK9 inhibition is the suppression of transcriptional elongation. This leads to the downregulation of key anti-apoptotic and oncogenic proteins with short half-lives.

  • Downregulation of Mcl-1: Myeloid Cell Leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the BCL-2 family. Its short mRNA and protein half-life makes it highly susceptible to transcriptional inhibition. CYC065 treatment leads to a rapid decrease in Mcl-1 levels, tipping the balance towards apoptosis.[5][6]

  • Downregulation of MYC: The MYC oncoprotein is another critical target with a short half-life. Inhibition of CDK9-mediated transcription leads to a reduction in MYC protein levels, thereby inhibiting its oncogenic functions.[5]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CYC065 CYC065 CDK9 CDK9 CYC065->CDK9 Inhibits CYC065_effect Decreased Transcription pTEFb p-TEFb CDK9->pTEFb Component of RNAPolII RNA Polymerase II pTEFb->RNAPolII Phosphorylates pRNAPolII p-RNA Polymerase II (Ser2) RNAPolII->pRNAPolII DNA DNA pRNAPolII->DNA Transcriptional Elongation mRNA mRNA (Mcl-1, MYC) DNA->mRNA Mcl1_protein Mcl-1 Protein mRNA->Mcl1_protein Translation MYC_protein MYC Protein mRNA->MYC_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits Oncogenesis Oncogenesis MYC_protein->Oncogenesis Promotes CYC065_effect->Mcl1_protein Reduced levels CYC065_effect->MYC_protein Reduced levels

Caption: CYC065-mediated inhibition of CDK9 and transcriptional elongation.

Induction of Cell Cycle Arrest and Apoptosis

Inhibition of CDK2 by CYC065 primarily impacts cell cycle progression, while the combined effect on both CDK2 and CDK9 robustly induces apoptosis.

  • G1/S Phase Arrest: By inhibiting the CDK2/Cyclin E complex, CYC065 prevents the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors, leading to arrest at the G1/S checkpoint.[1][6]

  • Anaphase Catastrophe: In aneuploid cancer cells with excessive centrosomes, CDK2 inhibition can lead to multipolar cell division and a form of mitotic cell death known as anaphase catastrophe.[8]

  • Induction of Apoptosis: The downregulation of Mcl-1, coupled with cell cycle arrest, creates a cellular environment that strongly favors apoptosis. The induction of apoptosis is a key mechanism of the anti-tumor activity of CYC065.[1][5]

G CYC065 CYC065 CDK2 CDK2 CYC065->CDK2 Inhibits CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE AnaphaseCatastrophe Anaphase Catastrophe (in aneuploid cells) CDK2->AnaphaseCatastrophe Inhibition leads to CyclinE Cyclin E CyclinE->CDK2_CyclinE G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes CellCycleArrest G1/S Arrest G1_S_Transition->CellCycleArrest Inhibited by CYC065 Apoptosis Apoptosis CellCycleArrest->Apoptosis G start Cell Treatment (CYC065 or Vehicle) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer immuno Immunoblotting transfer->immuno visual Visualization immuno->visual

References

The Dual CDK2/9 Inhibitor CYC065: A Technical Overview of its In Vitro and In Vivo Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

DUNDEE, United Kingdom – This technical guide provides an in-depth analysis of the preclinical data for CYC065 (fadraciclib), a second-generation, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Developed by Cyclacel Pharmaceuticals, CYC065 has demonstrated significant anti-tumor activity in a range of in vitro and in vivo cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

CYC065 exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, two key regulators of cell cycle progression and transcription.[1] This dual-action mechanism provides a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting apoptosis.[1]

  • CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II.[1] This action is essential for the transcription of short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncoproteins such as MYC.[2][3] Inhibition of CDK9 by CYC065 leads to a rapid decrease in the levels of these key survival proteins, ultimately inducing apoptosis in cancer cells.[2][3]

  • CDK2 Inhibition: CDK2, in complex with cyclin E, is a critical driver of the G1 to S phase transition in the cell cycle.[1] In cancer cells with cyclin E overexpression, this complex is often hyperactive, leading to uncontrolled proliferation.[1] CYC065 inhibits the CDK2/cyclin E complex, causing cell cycle arrest at the G1/S checkpoint.[1] Furthermore, CDK2 inhibition can induce "anaphase catastrophe" in aneuploid cancer cells, leading to multipolar cell division and apoptotic death.[4][5] This mechanism is particularly relevant in cancers with excessive centrosomes.[4]

Quantitative In Vitro Data

CYC065 has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies and solid tumors with specific genetic dependencies.

Cell Line TypeSpecific Cell LinesIC50 (nM)Key Findings
Uterine Serous Carcinoma (USC) CCNE1-overexpressing124.1 ± 57.8Significantly more sensitive compared to USC cell lines with low CCNE1 expression, highlighting a potential biomarker.[6]
CCNE1-low expressing415 ± 117.5
Breast Cancer Multiple cell linesSub-micromolar range (≤400 nM) after 72h continuous exposure.[2]An 8-hour pulse treatment was sufficient to induce apoptosis, with cancer cells being more sensitive than non-transformed breast cells.[2]
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)2.65 ± 3.92 µMMore potent than standard chemotherapy (29.92 ± 41.98 µM) and the CDK4/6 inhibitor palbociclib (B1678290) (12.33 ± 9.87 µM) in CRC PDOs.[7]
Multiple Myeloma (MM) Seven MM cell lines60 - 2000 nM (0.06 - 2 µM) within 24-48h.Effective against both chemotherapy-sensitive and -resistant MM cell lines.[8]
Chronic Lymphocytic Leukemia (CLL) Primary CLL cellsNot specified, but 1.5 µM induced significant cell death.Induced apoptosis in a manner independent of common prognostic factors.[9]

In Vivo Efficacy

Preclinical studies using xenograft and patient-derived xenograft (PDX) models have demonstrated the significant anti-tumor activity of CYC065 in vivo.

Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
EOL-1 MLL-PTD AML Xenograft 40 or 55 mg/kg, orally, once daily for 5 days for 2 weeks.95-97% median TGI on day 9.[2]Demonstrated potent anti-tumor activity in a leukemia model.[2]
Colorectal Cancer (CRC) PDX 25 mg/kg, orally, twice daily, 5 days a week for 2 weeks.Significant TGI compared to control (p<0.05).Validated in vitro findings in a patient-derived model of advanced CRC.[7]
Lung Cancer PDX Not specifiedSignificant reduction in final tumor weights (p<0.05) compared to vehicle.[4]Effective in inhibiting lung cancer growth in PDX models, independent of KRAS mutational status.[4][5] Also shown to decrease lung cancer metastases in a syngeneic murine model.[4][5]
Uterine Serous Carcinoma Xenograft Not specifiedNot specifiedXenografts derived from a CCNE1-amplified USC cell line were utilized to evaluate the in vivo efficacy of CYC065.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

CYC065_Mechanism_of_Action cluster_cdk9 CDK9 Inhibition cluster_cdk2 CDK2 Inhibition CDK9 CDK9/Cyclin T PTEFb P-TEFb Complex RNAPII RNA Pol II pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII Phosphorylation Transcription Gene Transcription pRNAPII->Transcription MCL1_MYC MCL1, MYC (Anti-apoptotic & Oncogenic Proteins) Transcription->MCL1_MYC Apoptosis_CDK9 Apoptosis MCL1_MYC->Apoptosis_CDK9 Inhibition of CDK2 CDK2/Cyclin E G1_S G1/S Phase Transition CDK2->G1_S Centrosomes Excessive Centrosomes (in Aneuploid Cells) CDK2->Centrosomes Inhibition of Centrosome Clustering Proliferation Cell Proliferation G1_S->Proliferation Anaphase_Catastrophe Anaphase Catastrophe Centrosomes->Anaphase_Catastrophe Apoptosis_CDK2 Apoptosis Anaphase_Catastrophe->Apoptosis_CDK2 CYC065 CYC065 CYC065->CDK9 Inhibits CYC065->CDK2 Inhibits

Caption: Mechanism of Action of CYC065.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Cancer Cell Lines / PDOs treatment Treatment with CYC065 (Dose-response) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blotting incubation->western flow Flow Cytometry incubation->flow if_staining Immunofluorescence incubation->if_staining ic50 IC50 Determination viability->ic50 protein_levels Protein Expression (p-RNA Pol II, MCL1, MYC) western->protein_levels cell_cycle Cell Cycle Analysis (G1/S Arrest) flow->cell_cycle anaphase Anaphase Catastrophe if_staining->anaphase

Caption: General In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_analysis Data Analysis start Immunocompromised Mice (e.g., SCID) implantation Subcutaneous Implantation of Cancer Cells or PDX Tissue start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of CYC065 or Vehicle Control randomization->treatment monitoring Tumor Volume Measurement (e.g., twice weekly with calipers) treatment->monitoring Repeated Cycles endpoint Study Endpoint monitoring->endpoint tgi Tumor Growth Inhibition (TGI) Calculation endpoint->tgi pd_analysis Pharmacodynamic Analysis (Western Blot of Tumor Lysates) endpoint->pd_analysis

Caption: General In Vivo Xenograft/PDX Experimental Workflow.

Detailed Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Plating: Cancer cell lines or patient-derived organoids are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: CYC065 is serially diluted to a range of concentrations (e.g., 6.4 nM to 100 µM) and added to the wells.[7] A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]

  • Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[7]

  • Data Analysis: Luminescence readings are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blotting for Pharmacodynamic Markers
  • Cell Lysis: Following treatment with CYC065 or vehicle for a specified time (e.g., 4-24 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as RNA pol II CTD pSer2, MCL1, and MYC.[2] A loading control antibody (e.g., β-actin) is also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft/PDX Studies
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.[6]

  • Tumor Implantation: A suspension of human cancer cells or fragments of a patient-derived xenograft are implanted subcutaneously into the flank of the mice.[1][6]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 125-150 mm³).[6] Mice are then randomized into treatment and control groups.[1]

  • Drug Administration: CYC065 is administered, typically via oral gavage, at a specified dose and schedule (e.g., 25 mg/kg, BID, 5 days/week).[1][7] The control group receives a vehicle control.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[1] Animal body weight and general health are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement in vivo.[1]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment compared to the control group.[10] Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed anti-tumor effects.[10]

Conclusion

The preclinical data for CYC065 (fadraciclib) strongly support its potential as a targeted therapy for a range of solid and hematological malignancies. Its dual inhibition of CDK2 and CDK9 provides a powerful, multi-faceted approach to combating cancer by inducing both cell cycle arrest and apoptosis. The potent in vitro activity, significant in vivo efficacy, and well-defined mechanism of action provide a strong rationale for its continued clinical investigation. Ongoing clinical trials will further elucidate the safety and efficacy of CYC065 in patient populations with cancers dependent on CDK2 and CDK9 pathways.[11][12]

References

Apoptosis Induction by Fadraciclib (CYC065) in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly known as CYC065) is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2][3] Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of various solid tumors.[1] Its primary mechanism of action involves the dual inhibition of CDK2 and CDK9, which leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1][4] This technical guide provides a comprehensive overview of the preclinical data supporting fadraciclib's mechanism of apoptosis induction, efficacy in solid tumors, and detailed experimental protocols for its evaluation. Fadraciclib is currently being investigated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[5][6][7][8]

Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

Fadraciclib exerts its anti-cancer effects by targeting two critical cyclin-dependent kinases:

  • CDK9 Inhibition and Transcriptional Regulation: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II (RNA Pol II), a crucial step for the transcriptional elongation of genes encoding proteins with short half-lives.[2] Many of these proteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and the MYC oncogene, are critical for cancer cell survival and proliferation.[9][10] Fadraciclib inhibits CDK9, leading to a rapid decrease in the phosphorylation of RNA Pol II, which in turn downregulates the expression of Mcl-1 and MYC, thereby promoting apoptosis.[9][10][11]

  • CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle.[1] In many cancers, particularly those with cyclin E (CCNE1) amplification, the CDK2/cyclin E complex is hyperactive, driving uncontrolled cell proliferation.[1][11] Fadraciclib inhibits CDK2/cyclin E, inducing cell cycle arrest at the G1/S checkpoint.[1] In some contexts, particularly in aneuploid cancers, CDK2 inhibition by fadraciclib can also lead to a phenomenon known as "anaphase catastrophe," a form of mitotic cell death.[12][13][14]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently halting cell proliferation and actively inducing programmed cell death.[1]

Quantitative Data on Fadraciclib's Activity

The following tables summarize the quantitative data on the efficacy of fadraciclib in various solid tumor models.

Table 1: In Vitro Cytotoxicity of Fadraciclib in B-cell Lymphoma Cell Lines

Cell Line SubtypeMedian IC50 (µM)
All B-cell Lymphoma Lines (n=13)0.43
ABC DLBCLSimilar to GCB
GCB DLBCLSimilar to ABC
DHL DLBCL0.47
Non-DHL DLBCL0.29

Data extracted from a study on B-cell lymphoma, demonstrating potent single-agent activity.[15]

Table 2: In Vivo Efficacy of Fadraciclib in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model

Treatment GroupTumor Growth InhibitionStatistical Significance
Fadraciclib (25 mg/kg, BID, 5 days/week for 2 weeks)Significantp < 0.05 (compared to control)

This data highlights the significant in vivo anti-tumor activity of fadraciclib in a patient-derived model of colorectal cancer.[14]

Signaling Pathway of Fadraciclib-Induced Apoptosis

Fadraciclib_Apoptosis_Pathway Fadraciclib-Induced Apoptosis Signaling Pathway cluster_inhibition CYC065 Fadraciclib (CYC065) CDK9 CDK9 CYC065->CDK9 Inhibits CDK2 CDK2 / Cyclin E CYC065->CDK2 Inhibits RNAPII RNA Polymerase II-CTD (Phosphorylation) CDK9->RNAPII Activates CellCycleArrest G1/S Cell Cycle Arrest CDK2->CellCycleArrest Promotes Progression Past G1/S AnaphaseCatastrophe Anaphase Catastrophe CDK2->AnaphaseCatastrophe Prevents Mcl1_MYC_mRNA Mcl-1 & MYC mRNA (Transcription) RNAPII->Mcl1_MYC_mRNA Promotes RNAPII->Mcl1_MYC_mRNA Mcl1_MYC_Protein Mcl-1 & MYC Protein Mcl1_MYC_mRNA->Mcl1_MYC_Protein Translates to Apoptosis Apoptosis Mcl1_MYC_Protein->Apoptosis Inhibits

Caption: Fadraciclib's dual inhibition of CDK9 and CDK2 leads to apoptosis.

Experimental Protocols

Western Blot Analysis for Mcl-1 and Phospho-RNA Polymerase II

This protocol is for assessing the pharmacodynamic effects of fadraciclib on target proteins.

1. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., breast cancer, colorectal cancer) in appropriate culture medium.
  • Once cells reach 70-80% confluency, treat with varying concentrations of fadraciclib (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.
  • Denature samples by heating at 95°C for 5 minutes.
  • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against Mcl-1, phospho-RNA Pol II (Ser2), total RNA Pol II, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the extent of apoptosis induced by fadraciclib.

1. Cell Culture and Treatment:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.
  • Treat cells with fadraciclib at various concentrations or vehicle control for the desired duration (e.g., 24, 48 hours).

2. Cell Harvesting and Staining:

  • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
  • Wash the cells with cold PBS.
  • Resuspend the cell pellet in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
  • Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow Visualization

Experimental_Workflow In Vitro Evaluation of Fadraciclib CellCulture 1. Cancer Cell Line Culture Treatment 2. Treatment with Fadraciclib (Dose-Response & Time-Course) CellCulture->Treatment ApoptosisAssay 3a. Apoptosis Assay (Annexin V / PI Staining) Treatment->ApoptosisAssay WesternBlot 3b. Western Blot Analysis (Mcl-1, p-RNAPII) Treatment->WesternBlot FlowCytometry 4a. Flow Cytometry Analysis ApoptosisAssay->FlowCytometry ProteinAnalysis 4b. Protein Expression Analysis WesternBlot->ProteinAnalysis DataAnalysisApoptosis 5a. Quantification of Apoptotic Cells FlowCytometry->DataAnalysisApoptosis DataAnalysisWestern 5b. Densitometry & Normalization ProteinAnalysis->DataAnalysisWestern

Caption: Workflow for assessing fadraciclib-induced apoptosis in vitro.

Conclusion

Fadraciclib (CYC065) is a promising therapeutic agent for solid tumors, acting through a dual mechanism of CDK2 and CDK9 inhibition to induce apoptosis and cell cycle arrest. Its ability to downregulate key survival proteins like Mcl-1 provides a strong rationale for its continued clinical development, both as a single agent and in combination with other anti-cancer therapies. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and drug development.

References

The Dual CDK2/9 Inhibitor CYC065: A Technical Overview of its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

CYC065, also known as Fadraciclib, is a second-generation, orally bioavailable aminopurine analog that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Developed by Cyclacel Pharmaceuticals, this small molecule inhibitor has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models, including solid tumors and hematological malignancies.[3][4] Its dual mechanism of action, targeting both cell cycle progression and transcriptional regulation, positions CYC065 as a promising therapeutic agent. This technical guide provides an in-depth analysis of the core effects of CYC065 on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9

CYC065 exerts its anti-cancer effects by targeting two critical members of the cyclin-dependent kinase family:

  • CDK2 Inhibition: CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[5][6] By inhibiting CDK2, CYC065 can induce cell cycle arrest, primarily at the G1/S checkpoint.[3][5] This is particularly effective in tumors with overexpression of Cyclin E1 (CCNE1), which are often addicted to CDK2 activity for their proliferation.[7]

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for productive transcriptional elongation.[1][4] Inhibition of CDK9 by CYC065 leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and the oncoprotein MYC, ultimately triggering apoptosis.[1][8]

The dual inhibition of CDK2 and CDK9 results in a synergistic anti-tumor effect, simultaneously halting cell proliferation and promoting programmed cell death.

Effects on Cell Cycle Progression

Treatment with CYC065 leads to distinct and dose-dependent effects on cell cycle progression across various cancer cell lines.

  • G1 Arrest: At lower concentrations, the inhibitory effect of CYC065 on CDK2 is more pronounced, leading to an accumulation of cells in the G1 phase of the cell cycle.[5][7] This is a direct consequence of the blockade of the G1/S transition.

  • G2/M Arrest and Anaphase Catastrophe: In some cancer models, particularly colorectal cancer, CYC065 has been shown to induce a G2/M cell cycle arrest.[9] Furthermore, a notable mechanism of action is the induction of "anaphase catastrophe" in aneuploid cancer cells.[10][11] By inhibiting CDK2, CYC065 prevents the clustering of supernumerary centrosomes, leading to multipolar cell division and subsequent apoptotic death.[10][12]

  • Induction of Apoptosis: A predominant outcome of CYC065 treatment, especially at higher concentrations, is the robust induction of apoptosis.[1][4] This is largely attributed to the inhibition of CDK9 and the subsequent downregulation of Mcl-1.[4][8] The increase in the sub-G1 population in flow cytometry analysis is a clear indicator of this apoptotic response.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of CYC065 from various preclinical studies.

Table 1: In Vitro Potency of CYC065 (Fadraciclib)

KinaseIC50 (nM)
CDK25
CDK926

Data sourced from MedChemExpress[5]

Table 2: Comparative IC50 Values in Uterine Serous Carcinoma (USC) Cell Lines

Cell Line GroupMean IC50 ± SD (nM)
CCNE1-overexpressing USC124.1 ± 57.8
CCNE1-low expressing USC415 ± 117.5

Data sourced from MedChemExpress[5]

Table 3: Anti-proliferative Activity in Colorectal Cancer Patient-Derived Organoids (PDOs)

TreatmentMean IC50 ± SD (µM)
Fadraciclib (CYC065)2.65 ± 3.92
ChemotherapyHigher than Fadraciclib
PalbociclibHigher than Fadraciclib

Data sourced from ASCO Publications[9]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the effect of CYC065 on cell cycle progression are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cell pellet. Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.

Western Blotting for Cell Cycle and Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies (e.g., anti-Mcl-1, anti-MYC, anti-phospho-RNA Polymerase II (Ser2), anti-Cyclin E1, anti-cleaved PARP)

  • HRP-conjugated Secondary Antibodies

  • Chemiluminescent Substrate

Procedure:

  • Cell Lysis: Treat cells with CYC065 for the desired time points. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Treat cells with CYC065 to induce apoptosis.

  • Cell Harvest: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CYC065 and a typical experimental workflow for its evaluation.

CYC065_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G1->S G2 G2 Phase S->G2 DNA Replication S->G2 M M Phase G2->M G2/M Transition M->G1 Mitosis CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S RNAPII RNA Polymerase II Transcription Transcriptional Elongation RNAPII->Transcription PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII Phosphorylates CTD Anti_Apoptotic Anti-Apoptotic Proteins (Mcl-1, MYC) Transcription->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis CYC065 CYC065 CYC065->CDK2_CyclinE CYC065->CDK2_CyclinA CYC065->PTEFb

Caption: Mechanism of action of CYC065.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Data Analysis & Endpoints start Cancer Cell Lines treatment Treat with CYC065 (Dose and Time Course) start->treatment harvest Harvest Cells treatment->harvest flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) harvest->flow_cell_cycle western Western Blot (Protein Expression) harvest->western flow_apoptosis Flow Cytometry (Apoptosis Assay) harvest->flow_apoptosis cell_cycle_dist Cell Cycle Distribution (G1, S, G2/M percentages) flow_cell_cycle->cell_cycle_dist protein_levels Protein Levels (Mcl-1, MYC, p-RNAPII) western->protein_levels apoptosis_quant Quantification of Apoptosis (% Apoptotic Cells) flow_apoptosis->apoptosis_quant

Caption: Experimental workflow for evaluating CYC065.

Conclusion

CYC065 (Fadraciclib) is a potent dual inhibitor of CDK2 and CDK9 that effectively disrupts cell cycle progression and induces apoptosis in cancer cells. Its multifaceted mechanism of action, leading to G1 arrest, anaphase catastrophe, and transcriptional repression of key survival proteins, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the anti-neoplastic properties of CYC065. Ongoing clinical trials will continue to elucidate the safety and efficacy of this promising targeted therapy.[4][13]

References

The Pharmacodynamics of Fadraciclib (CYC065): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly known as CYC065) is a second-generation, orally bioavailable aminopurine derivative that acts as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2] Developed by Cyclacel Pharmaceuticals, fadraciclib has demonstrated significant anti-tumor activity in preclinical models of various malignancies, including solid tumors and hematological cancers.[1][3] Its dual mechanism of action, which involves targeting both cell cycle progression and transcriptional regulation, provides a strong rationale for its clinical investigation in cancers with dependencies on these pathways.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of fadraciclib, including its mechanism of action, quantitative in vitro data, detailed experimental protocols, and visualization of the key signaling pathways it modulates.

Mechanism of Action

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, two key enzymes involved in critical cellular processes. This dual activity leads to a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death (apoptosis).[1]

CDK2 Inhibition and Cell Cycle Arrest

CDK2, in complex with cyclin E, is a crucial regulator of the G1 to S phase transition in the cell cycle.[1] In many cancer cells, particularly those with an amplification of the CCNE1 gene (which encodes cyclin E), the CDK2/cyclin E complex is hyperactive, leading to uncontrolled cellular proliferation.[1] Fadraciclib competitively binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase.[1] The net result of CDK2 inhibition by fadraciclib is a robust cell cycle arrest at the G1/S checkpoint.[1]

CDK9 Inhibition and Transcriptional Control

CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[1] P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA Pol II).[1][2] This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation, particularly for genes with short-lived mRNA transcripts. Many of these genes encode for key survival proteins and oncoproteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and MYC.[1][4] By inhibiting CDK9, fadraciclib prevents the phosphorylation of RNA Pol II, leading to premature termination of transcription for these critical pro-survival and oncogenic genes.[2][4] The subsequent depletion of short-lived anti-apoptotic proteins like Mcl-1 is a key driver of apoptosis in cancer cells treated with fadraciclib.[2][4]

Induction of Anaphase Catastrophe

In addition to cell cycle arrest and apoptosis, fadraciclib has been shown to induce a form of mitotic cell death known as anaphase catastrophe in aneuploid cancer cells.[2][5] Aneuploid cells often have an abnormal number of centrosomes. CDK2 activity is required for the clustering of these extra centrosomes into two functional poles during mitosis. Inhibition of CDK2 by fadraciclib prevents this clustering, leading to the formation of multipolar spindles.[5] This results in catastrophic chromosome missegregation during anaphase, ultimately triggering apoptosis.[2][5]

Quantitative Data

The in vitro potency of fadraciclib has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity, particularly in cell lines with known dependencies on CDK2 or CDK9.

Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia26[6]
MV-4-11Acute Myeloid Leukemia5[6]
Colo205Colorectal Cancer310[4]
USC-ARK-2Uterine Serous Carcinoma (High CCNE1)124.1 ± 57.8[1]
MM1.SMultiple Myeloma60 - 2000 (24-48h)[3]
CRC PDOsColorectal Cancer Patient-Derived Organoids2650 ± 3920[7]

Experimental Protocols

The following protocols provide a detailed methodology for key experiments commonly used to characterize the pharmacodynamics of fadraciclib.

Cell Viability Assay

This assay is used to determine the concentration-dependent effect of fadraciclib on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.

  • Treatment: Treat the cells with a serial dilution of fadraciclib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism) by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to assess the effect of fadraciclib on the expression and phosphorylation status of key proteins in the CDK2 and CDK9 signaling pathways.

  • Cell Treatment and Lysis: Treat cells with fadraciclib or vehicle control for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., phospho-RNA Pol II (Ser2), Mcl-1, MYC, cleaved PARP, phospho-Rb). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment with fadraciclib.

  • Cell Treatment and Harvesting: Treat cells with fadraciclib or vehicle control. Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of fadraciclib on cell cycle progression.

  • Cell Treatment and Fixation: Treat cells with fadraciclib or vehicle control. Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the DNA stain is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Patient-Derived Xenograft (PDX) Studies

These studies evaluate the anti-tumor efficacy of fadraciclib in a more clinically relevant setting.

  • PDX Model Generation: Implant tumor fragments from a patient's tumor into immunodeficient mice.

  • Treatment: Once tumors are established, treat the mice with fadraciclib (e.g., 25 mg/kg, orally, twice daily) or vehicle control.[7]

  • Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume.[7]

  • Pharmacodynamic Analysis: At the end of the study, collect tumors for biomarker analysis (e.g., Western blotting for p-RNA Pol II and Mcl-1) to confirm target engagement.[1]

Visualizations

Signaling Pathways

CYC065_Mechanism_of_Action cluster_cdk9 CDK9 Pathway cluster_cdk2 CDK2 Pathway CDK9 CDK9/ Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates (Ser2) Transcription Transcriptional Elongation RNAPII->Transcription MCL1_MYC Mcl-1, MYC (Anti-apoptotic & Oncogenic Proteins) Transcription->MCL1_MYC Apoptosis_CDK9 Apoptosis MCL1_MYC->Apoptosis_CDK9 Inhibits CDK2 CDK2/ Cyclin E Rb Rb CDK2->Rb Phosphorylates SupernumeraryCentrosomes Supernumerary Centrosomes CDK2->SupernumeraryCentrosomes Clusters E2F E2F Rb->E2F Releases G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression Activates CellCycleArrest G1/S Arrest G1_S_Progression->CellCycleArrest AnaphaseCatastrophe Anaphase Catastrophe SupernumeraryCentrosomes->AnaphaseCatastrophe CYC065 Fadraciclib (CYC065) CYC065->CDK9 CYC065->CDK2

Caption: Dual mechanism of action of Fadraciclib (CYC065).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines Treatment Treat with CYC065 CellCulture->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability WesternBlot Western Blot (Target Engagement) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle PDX_Model Patient-Derived Xenograft (PDX) Model InVivoTreatment Treat Mice with CYC065 PDX_Model->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth PD_Analysis Pharmacodynamic Analysis (Tumors) InVivoTreatment->PD_Analysis

Caption: Experimental workflow for evaluating CYC065.

References

Methodological & Application

Application Notes and Protocols for CYC065 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as fadraciclib, is a potent and selective, orally bioavailable, second-generation aminopurine inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3][4] By targeting these two key enzymes, CYC065 disrupts critical cellular processes involved in cell cycle progression and transcriptional regulation, making it a promising agent for cancer therapy. These application notes provide detailed protocols for utilizing CYC065 in various in vitro cell culture assays to assess its anti-cancer effects.

Mechanism of Action

CYC065 exerts its anti-neoplastic effects through a dual mechanism of action:

  • CDK2 Inhibition: CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase transition of the cell cycle.[1][5] In cancer cells with cyclin E amplification or overexpression, this complex is often hyperactive, leading to uncontrolled proliferation. CYC065 inhibits the CDK2/cyclin E complex, inducing cell cycle arrest at the G1/S checkpoint.[1] Inhibition of CDK2 by CYC065 has also been shown to induce anaphase catastrophe in aneuploid cancer cells, leading to multipolar cell division and apoptosis.[6]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of various genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1][5] By inhibiting CDK9, CYC065 leads to the downregulation of these key survival proteins, ultimately triggering apoptosis in cancer cells.[5][7]

This dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency of CYC065 across various cancer cell lines.

Table 1: Biochemical Potency of CYC065

TargetIC50 (nM)
CDK2/cyclin A5
CDK9/cyclin T126
CDK5/p2521
CDK3/cyclin E129

Source: Data compiled from multiple studies.[2][3][6][8]

Table 2: Anti-proliferative Activity of CYC065 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration (h)
OCI-AML3Acute Myeloid Leukemia0.44 ± 0.0172
MOLM-13Acute Myeloid Leukemia0.25 ± 0.0172
MV4-11Acute Myeloid Leukemia0.52 ± 0.0172
Colo205Colon CancerNot explicitly stated, but used for comparative studies-
DLD1Colon CancerProliferation substantially inhibited-
HCT116Colon CancerProliferation substantially inhibited-
PSN1Pancreatic CancerProliferation substantially inhibited-
AsPC1Pancreatic CancerProliferation substantially inhibited-
USC-ARK-1 (CCNE1-amplified)Uterine Serous Carcinoma124.1 ± 57.8 (mean for CCNE1-overexpressing lines)-
CCNE1 low-expressing USC linesUterine Serous Carcinoma415 ± 117.5 (mean)-
CRC PDOsColorectal Cancer2.65 ± 3.9272

Source: Data compiled from multiple studies.[3][6][9][10]

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is used to determine the effect of CYC065 on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CYC065 (fadraciclib)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Resazurin-based assay

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and resume growth overnight.

  • Prepare a serial dilution of CYC065 in complete cell culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing various concentrations of CYC065 (e.g., 6.4 nM to 100 µM) and a vehicle control (e.g., DMSO).[9]

  • Incubate the plates for a specified period (e.g., 72 hours).[1][9]

  • Assess cell viability using an appropriate assay. For CellTiter-Glo®, follow the manufacturer's instructions to measure ATP levels, which correlate with the number of metabolically active cells.[1]

  • Record the luminescence or fluorescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of cell viability against the log concentration of CYC065.

Western Blot Analysis

This protocol is used to investigate the effect of CYC065 on the expression and phosphorylation of key proteins in the CDK2 and CDK9 signaling pathways.

Materials:

  • Cancer cell lines

  • CYC065

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Phospho-RNA Polymerase II (Ser2)

    • Mcl-1

    • MYC

    • Cleaved PARP (apoptosis marker)

    • CDK2

    • CDK9

    • Phospho-Rb (a CDK2 substrate)

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with CYC065 at various concentrations and for different time points (e.g., 4, 8, 24 hours).[10][11]

  • Harvest cells and prepare cell lysates using lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of CYC065 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • CYC065

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with CYC065 as described for western blotting.

  • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.[9][12] The DNA content will be proportional to the PI fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by CYC065.

Materials:

  • Cancer cell lines

  • CYC065

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with CYC065 for the desired duration.

  • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[10]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway of CYC065

CYC065_Signaling_Pathway cluster_cyc065 cluster_cdk2 CDK2 Pathway cluster_cdk9 CDK9 Pathway cluster_outcome Cellular Outcome CYC065 CYC065 (Fadraciclib) CDK2 CDK2/ Cyclin E CYC065->CDK2 CDK9 CDK9/P-TEFb CYC065->CDK9 G1S G1/S Phase Transition CDK2->G1S Anaphase Anaphase Catastrophe CDK2->Anaphase Arrest Cell Cycle Arrest CDK2->Arrest Inhibition leads to Proliferation Cell Proliferation G1S->Proliferation Apoptosis Apoptosis Anaphase->Apoptosis RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Transcription Transcription of Anti-apoptotic Genes RNAPII->Transcription MCL1 Mcl-1 Transcription->MCL1 MYC MYC Transcription->MYC MCL1->Apoptosis Downregulation leads to MYC->Apoptosis Downregulation leads to

Caption: Signaling pathway of CYC065 (Fadraciclib).

Experimental Workflow for In Vitro Assessment of CYC065

CYC065_Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Outcome Start Seed Cancer Cells Treat Treat with CYC065 (Dose-response & Time-course) Start->Treat Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Western Western Blot Analysis Treat->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Treat->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treat->ApoptosisAssay IC50 Determine IC50 Viability->IC50 Protein Analyze Protein Expression (p-RNAPII, Mcl-1, MYC) Western->Protein CycleDist Analyze Cell Cycle Distribution (G1 Arrest) CellCycle->CycleDist ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant

Caption: Experimental workflow for assessing CYC065.

References

Application Notes and Protocols for CYC065 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CYC065, also known as Fadraciclib, is a second-generation, orally available, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Its dual-inhibitor mechanism allows it to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in oncology research.[4] By inhibiting CDK2, CYC065 blocks the transition from the G1 to the S phase of the cell cycle.[1][4] Inhibition of CDK9 suppresses the transcription of key anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC.[4][5][6] Accurate preparation of stock solutions is crucial for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and use of CYC065 for in vitro experiments.

Physicochemical Properties and Solubility

CYC065 is typically supplied as a white to off-white crystalline solid.[7] The choice of solvent is critical for preparing a stable, concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its high solubilizing capacity for CYC065 and its miscibility with aqueous cell culture media.

Table 1: Physicochemical and Solubility Data for CYC065

PropertyValueSource(s)
Molecular Formula C₂₁H₃₁N₇O[2][8]
Molecular Weight 397.52 g/mol [2][8]
Appearance White to off-white crystalline solid[7]
Solubility in DMSO ≥ 80 mg/mL (≥ 201.24 mM)[2][8]
Solubility in Ethanol ~80 mg/mL[2][8]
Solubility in Water Insoluble[2][8]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and activity of CYC065.

Table 2: Storage Recommendations for CYC065

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 years[2][8]
Stock Solution (in DMSO) -80°C1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO) -20°Cup to 6 months[1]

Experimental Protocol: Preparation of CYC065 Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of CYC065 in DMSO.

  • CYC065 powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

  • Always wear appropriate PPE.

  • Handle CYC065 powder in a chemical fume hood to prevent inhalation.

  • Consult the Safety Data Sheet (SDS) for CYC065 before handling.

  • Equilibration: Remove the CYC065 vial from storage and allow it to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of CYC065 powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.98 mg of CYC065 (Calculation: 10 mmol/L * 1 L/1000 mL * 397.52 g/mol * 1000 mg/g = 3.9752 mg/mL).

  • Dissolution: Add the weighed CYC065 powder to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for 3.98 mg of powder).

  • Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.[1] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term stability.[1]

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium. High concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.

Example Dilution (to prepare a 1 µM working solution):

  • Intermediate Dilution (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of sterile culture medium. This results in a 100 µM intermediate solution.

  • Final Dilution (1:100): Add 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to achieve the final 1 µM working concentration.

Note: It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. Concentrations used in research for cell viability assays often range from 100 nM to 1 µM.[1][9]

Visualized Diagrams

The following diagram illustrates the signaling pathway targeted by CYC065.

CYC065_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Transcription Transcription RNAPII->Transcription MCL1_MYC Mcl-1, MYC mRNA Transcription->MCL1_MYC Apoptosis Apoptosis MCL1_MYC->Apoptosis MCL1_MYC->Apoptosis Reduced Survival Signal CDK2 CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes CyclinE Cyclin E CyclinE->CDK2 Activates CellCycleArrest G1/S Arrest G1_S_Transition->CellCycleArrest Blocked Progression CYC065 CYC065 (Fadraciclib) CYC065->CDK9 Inhibits CYC065->CDK2 Inhibits cluster_nucleus cluster_nucleus cluster_cytoplasm cluster_cytoplasm

Caption: Dual inhibition of CDK2 and CDK9 by CYC065.

The diagram below outlines the workflow for preparing CYC065 stock and working solutions.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation (10 mM) cluster_dilution Working Solution Preparation (e.g., 1 µM) start Equilibrate CYC065 Powder to Room Temp weigh Weigh 3.98 mg CYC065 Powder start->weigh dissolve Add 1 mL DMSO weigh->dissolve mix Vortex Until Completely Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot of 10 mM Stock store->thaw For each experiment intermediate Prepare 100 µM Intermediate Dilution (in Culture Medium) thaw->intermediate final Prepare 1 µM Final Dilution (in Culture Medium) intermediate->final use Use Immediately in Experiment final->use

Caption: Workflow for CYC065 solution preparation.

References

Application Notes and Protocols for Detecting CYC065 Target Engagement via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CYC065, also known as fadraciclib, is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells by targeting these key regulators.[1][3] Assessing the target engagement of CYC065 in a cellular context is crucial for understanding its biological activity and for the development of this therapeutic agent. Western blotting is a fundamental and widely used technique to measure changes in protein expression and post-translational modifications, making it an ideal method to confirm the engagement of CYC065 with its targets by observing its effects on downstream signaling pathways.[1][4]

This document provides a detailed protocol for performing Western blot analysis to evaluate the target engagement of CYC065. The protocol outlines methods for cell treatment, protein extraction, quantification, and immunodetection of key biomarkers modulated by CYC065 activity.

Signaling Pathways Modulated by CYC065:

CYC065 exerts its anti-cancer effects by inhibiting two critical CDKs:

  • CDK2 Inhibition: CDK2, in complex with cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle. Inhibition of CDK2 by CYC065 leads to cell cycle arrest at the G1/S checkpoint.[1] A key downstream substrate of CDK2 is the Retinoblastoma protein (pRb). Decreased phosphorylation of pRb is an indicator of CDK2 inhibition.[5][6]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II).[1] This phosphorylation is essential for the transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[2][7] Inhibition of CDK9 by CYC065 leads to a decrease in RNA Pol II phosphorylation and subsequent downregulation of these key survival proteins.[2][7]

The dual inhibition of CDK2 and CDK9 by CYC065 results in a synergistic anti-tumor effect by halting cell proliferation and promoting apoptosis.[1]

cluster_0 CYC065 Inhibition cluster_1 CDK2 Pathway cluster_2 CDK9 Pathway CYC065 CYC065 (Fadraciclib) CDK2_CyclinE CDK2 / Cyclin E CYC065->CDK2_CyclinE Inhibits CDK9_PTEFb CDK9 / P-TEFb CYC065->CDK9_PTEFb Inhibits pRb pRb (Phosphorylated) CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes RNA_Pol_II RNA Pol II CDK9_PTEFb->RNA_Pol_II Phosphorylates p_RNA_Pol_II p-RNA Pol II (Phosphorylated) RNA_Pol_II->p_RNA_Pol_II Mcl1_MYC Mcl-1, MYC Transcription p_RNA_Pol_II->Mcl1_MYC Apoptosis Apoptosis Mcl1_MYC->Apoptosis Inhibits

Caption: Signaling pathways inhibited by CYC065.

Experimental Protocols

A. Cell Culture and Treatment with CYC065

  • Cell Seeding: Plate the cancer cell line of interest (e.g., AML cell lines like MOLM-13 and MV4-11, or solid tumor cell lines) in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of harvest.[8]

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

  • Inhibitor Preparation: Prepare a stock solution of CYC065 in DMSO.[9] Dilute the stock solution in fresh culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.[8]

  • Cell Treatment: Remove the existing medium and replace it with the medium containing different concentrations of CYC065 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours).[5][10]

B. Cell Lysis and Protein Quantification

  • Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[8]

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well or dish.[8]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[11]

  • Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and to shear DNA, sonicate the samples briefly.[8]

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.[8][12]

C. SDS-PAGE and Western Blotting

  • Sample Preparation: Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[13]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into each lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[14][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][15]

  • Blocking: Block the membrane for 1-2 hours at room temperature with 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[10] For phospho-specific antibodies, BSA is generally recommended.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[10][15] Recommended primary antibodies for detecting CYC065 target engagement include:

    • Phospho-RNA Polymerase II (Ser2)

    • Total RNA Polymerase II

    • Phospho-Rb (Ser807/811)[5]

    • Total Rb[5]

    • Mcl-1[2]

    • MYC[2]

    • A loading control such as GAPDH or β-actin.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[13]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[13]

D. Data Analysis and Quantification

  • Densitometry: Quantify the band intensities for the target proteins and the loading control using image analysis software such as ImageJ.[12]

  • Normalization: To correct for any variations in protein loading, normalize the band intensity of the target protein to the intensity of the loading control in the same lane.[12][14]

  • Relative Protein Expression: Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control sample.[14]

cluster_workflow Western Blot Workflow A Cell Culture & CYC065 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Imaging & Densitometry I->J K Data Analysis & Normalization J->K

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The quantitative data obtained from the densitometry analysis should be summarized in a clear and structured table to facilitate easy comparison between different treatment conditions.

Table 1: Effect of Fadraciclib (CYC065) on Downstream Target Proteins in AML Cell Lines

Cell LineTreatmentDuration (hours)% Reduction in p-Rb (Ser807/811)% Reduction in Total Rb
MOLM-131 µM Fadraciclib4Data not specified75%[5]
MOLM-131 µM Fadraciclib24>99% (corresponding reduction)[5]>99%[5]
OCI-AML31 µM Fadraciclib4Not Applicable (Rb not expressed)[5]Not Applicable (Rb not expressed)[5]
OCI-AML31 µM Fadraciclib24Not Applicable (Rb not expressed)[5]Not Applicable (Rb not expressed)[5]

Data is based on a study by Al-Zein et al. (2021).[5]

This application note provides a comprehensive protocol for utilizing Western blotting to assess the target engagement of CYC065. By following these detailed methodologies, researchers can effectively measure the inhibitor's impact on key downstream biomarkers of the CDK2 and CDK9 signaling pathways. The provided diagrams and data presentation format offer a robust framework for investigating the molecular effects of CYC065 in various cancer models, contributing to a deeper understanding of its therapeutic potential.

References

Application of Fadraciclib (CYC065) in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fadraciclib (formerly CYC065) is a potent, orally bioavailable, second-generation, small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Its dual mechanism of action, targeting both cell cycle progression and transcriptional regulation, makes it a promising therapeutic agent for various cancers, including hematological malignancies.[1][5] Dysregulation of CDK activity is a hallmark of many cancers, contributing to uncontrolled proliferation and survival.[2][3] Fadraciclib has demonstrated preclinical efficacy in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and various lymphomas by inducing apoptosis and cell cycle arrest.[6][7][8] It has also shown synergistic effects when combined with other targeted agents, such as the BCL2 inhibitor venetoclax.[2][6]

These application notes provide a comprehensive overview of the use of fadraciclib in hematological malignancy research, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9.

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of short-lived anti-apoptotic proteins.[1][3] Fadraciclib-mediated inhibition of CDK9 leads to a rapid decrease in the levels of key survival proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC.[2][3] The downregulation of these proteins is a primary driver of apoptosis in cancer cells treated with fadraciclib.[2][7]

  • CDK2 Inhibition: CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase transition of the cell cycle.[1] Inhibition of CDK2 by fadraciclib can induce cell cycle arrest.[1] Furthermore, in aneuploid cancer cells with excessive centrosomes, CDK2 inhibition prevents centrosome clustering during mitosis, leading to multipolar cell division and a form of mitotic catastrophe known as anaphase catastrophe.[9] This induction of anaphase catastrophe is a broadly active mechanism in various cancers, including lymphoma.[9]

The simultaneous inhibition of CDK9 and CDK2 provides a powerful two-pronged attack on cancer cells, leading to both cell death and inhibition of proliferation.

Data Presentation

Table 1: In Vitro Activity of Fadraciclib in Hematological Malignancies
Cell Line TypeKey FindingsReference
Acute Myelogenous Leukemia (AML)Downregulation of MCL-1, suppression of RNAPII-driven transcription, and rapid induction of apoptosis.[7][7]
Diffuse Large B-Cell Lymphoma (DLBCL)Sensitivity in cell lines with MLL rearrangements and myc amplification or overexpression.[8][8]
Chronic Lymphocytic Leukemia (CLL)Synergistic effects in combination with venetoclax.[6][6]
Table 2: Fadraciclib Clinical Trials in Hematological Malignancies
Trial IdentifierPhaseStatus (as of late 2022)ConditionsInterventions
NCT03739554Phase 1OngoingRelapsed or Refractory Chronic Lymphocytic Leukemia (CLL)Fadraciclib in combination with Venetoclax
NCT04017546Phase 1OngoingRelapsed or Refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS)Fadraciclib in combination with Venetoclax
NCT04983810Phase 1/2OngoingAdvanced Solid Tumors and LymphomaFadraciclib
NCT05168904Phase 1/2OngoingHematological MalignanciesFadraciclib

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of fadraciclib in hematological cancer cell lines.

Materials:

  • Hematological cancer cell lines (e.g., AML, DLBCL, CLL lines)

  • Fadraciclib (CYC065)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of fadraciclib in complete medium at 2x the final desired concentrations.

  • Add 100 µL of the fadraciclib dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate for 72 hours.

  • Add 20 µL of MTS or MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by fadraciclib.

Materials:

  • Hematological cancer cell lines

  • Fadraciclib

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat cells with fadraciclib at various concentrations (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of fadraciclib on cell cycle distribution.[6]

Materials:

  • Hematological cancer cell lines

  • Fadraciclib

  • Complete cell culture medium

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with fadraciclib as described for the apoptosis assay.[6]

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[6]

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following fadraciclib treatment.

Materials:

  • Hematological cancer cell lines

  • Fadraciclib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies against:

    • Phospho-RNA Polymerase II (Ser2)

    • MCL-1

    • MYC

    • Cleaved PARP

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with fadraciclib for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[1]

Visualizations

CYC065_Mechanism_of_Action cluster_0 CYC065 (Fadraciclib) cluster_1 Cellular Targets cluster_2 Downstream Effects CYC065 CYC065 CDK2 CDK2 / Cyclin E CYC065->CDK2 CDK9 CDK9 / Cyclin T1 (p-TEFb) CYC065->CDK9 G1S_Arrest G1/S Phase Arrest CDK2->G1S_Arrest Anaphase_Catastrophe Anaphase Catastrophe CDK2->Anaphase_Catastrophe RNAPII_Inhibition p-RNAPII Inhibition CDK9->RNAPII_Inhibition Apoptosis Apoptosis G1S_Arrest->Apoptosis Anaphase_Catastrophe->Apoptosis MCL1_MYC_Downregulation MCL-1 & MYC Downregulation RNAPII_Inhibition->MCL1_MYC_Downregulation MCL1_MYC_Downregulation->Apoptosis

Caption: Mechanism of Action of Fadraciclib (CYC065).

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Hematological Malignancy Cell Lines treatment Treat with CYC065 (Dose and Time Course) start->treatment viability Cell Viability (IC50 Determination) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (p-RNAPII, MCL-1, MYC, Cleaved PARP) treatment->western_blot end End: Data Analysis and Interpretation viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: In Vitro Experimental Workflow for CYC065 Evaluation.

References

Fadraciclib: A Potent Tool for Interrogating and Targeting Transcriptional Addiction in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals investigating the phenomenon of transcriptional addiction in cancer, the selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), fadraciclib (formerly CYC065), represents a powerful chemical probe and potential therapeutic agent. This document provides a comprehensive overview of fadraciclib's application in studying and targeting cancers reliant on hyperactive transcriptional machinery, complete with detailed experimental protocols and data presentation.

Introduction to Transcriptional Addiction and Fadraciclib

Many cancers exhibit a phenomenon known as "transcriptional addiction," where malignant cells become highly dependent on the continuous, high-level expression of specific oncogenes and pro-survival factors for their growth and survival.[1][2][3][4][5][6] This dependency often arises from the dysregulation of transcriptional machinery, making it a compelling therapeutic target.

Fadraciclib is a second-generation, orally bioavailable aminopurine inhibitor that potently and selectively targets CDK2 and CDK9.[7][8][9][10][11][12][13][14][15][16] Its mechanism of action is centered on the dual inhibition of these key kinases:

  • CDK9 Inhibition: As a core component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II (RNAPII).[17] This phosphorylation is essential for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, fadraciclib effectively stalls RNAPII, leading to a rapid decrease in the levels of short-lived and highly transcribed mRNAs. This preferentially impacts oncoproteins with short half-lives, such as MYC, and anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[7][8]

  • CDK2 Inhibition: CDK2, in complex with Cyclin E, is a critical regulator of the G1 to S phase transition in the cell cycle.[17] In cancers with overexpression of Cyclin E, the CDK2/Cyclin E complex is hyperactive, driving uncontrolled cell proliferation. Fadraciclib's inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint.[17]

This dual mechanism of action provides a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death.[17]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of fadraciclib across various cancer cell lines and xenograft models.

Table 1: In Vitro Potency of Fadraciclib (IC50 values)

Cell LineCancer TypeIC50 (nM)Reference
Uterine Serous Carcinoma (CCNE1-overexpressing)Uterine Cancer124.1 ± 57.8[10]
Uterine Serous Carcinoma (low CCNE1-expressing)Uterine Cancer415 ± 117.5[10]

Table 2: In Vivo Efficacy of Fadraciclib in Xenograft Models

Cancer ModelAnimal ModelDosing RegimenKey FindingsReference
Human Acute Myeloid LeukemiaImmune-deprived miceNot specifiedUp to 100% tumor growth inhibition[12][14]
Colorectal Cancer PDXPatient-Derived Xenograft25 mg/kg, oral gavage, twice daily, 5 days/week for 2 weeksSignificant tumor growth inhibition[18]
Bladder Cancer (T24 Xenograft)Not specified30 mg/kg, intraperitoneal injection, dailyRestricted tumor growth[18]
USC-ARK-2 XenograftNot specified22.5 mg/kg, daily for 3 weeksSignificant reduction of tumor growth[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

Fadraciclib_Mechanism_of_Action Fadraciclib's Dual Mechanism of Action cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb forms RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation enables MYC_MCL1 MYC, MCL1 mRNA Transcription_Elongation->MYC_MCL1 produces Apoptosis Apoptosis MYC_MCL1->Apoptosis suppresses CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation leads to Fadraciclib Fadraciclib Fadraciclib->CDK9 inhibits Fadraciclib->CDK2 inhibits

Caption: Fadraciclib's dual inhibition of CDK9 and CDK2.

Western_Blot_Workflow Western Blotting Workflow for Fadraciclib Treatment start Cancer Cell Culture treatment Treat with Fadraciclib (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking with (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-RNAPII, anti-MCL1, anti-MYC, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Caption: Workflow for analyzing protein expression changes.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of fadraciclib on cancer cells.

Protocol 1: Cell Viability Assay (Resazurin Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of fadraciclib in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fadraciclib (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Fadraciclib Treatment:

    • Prepare a serial dilution of fadraciclib in complete medium. The final concentrations should typically range from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest fadraciclib concentration.

    • Carefully remove the medium from the wells and add 100 µL of the fadraciclib dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Normalize the fluorescence values to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the fadraciclib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Protocol 2: Western Blotting for Target Engagement and Downstream Effects

This protocol is used to assess the levels of key proteins involved in transcriptional regulation and apoptosis following fadraciclib treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fadraciclib (stock solution in DMSO)

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MCL1, anti-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of fadraciclib or DMSO for the desired time points (e.g., 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Protocol 3: Flow Cytometry for Cell Cycle Analysis

This protocol is used to evaluate the effect of fadraciclib on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fadraciclib (stock solution in DMSO)

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with fadraciclib or DMSO for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Collect both the floating and attached cells. For attached cells, use trypsin-EDTA.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 2,000 rpm for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to gate the cell populations and analyze the cell cycle distribution (G1, S, and G2/M phases).

Conclusion

Fadraciclib is a valuable tool for investigating the mechanisms of transcriptional addiction in cancer. Its potent and selective inhibition of CDK2 and CDK9 allows for the targeted disruption of key cellular processes essential for cancer cell survival and proliferation. The protocols and data presented in this application note provide a framework for researchers to effectively utilize fadraciclib in their studies to further unravel the complexities of transcriptional dysregulation in cancer and to explore its potential as a novel therapeutic strategy.

References

Application Notes and Protocols: CYC065 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as fadraciclib, is a second-generation, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2][3] Its mechanism of action involves the dual inhibition of these key cell cycle and transcriptional regulators, leading to cell cycle arrest and apoptosis in cancer cells.[4] By inhibiting CDK9, CYC065 suppresses the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncogene MYC.[1][3] This targeted depletion of pro-survival proteins provides a strong rationale for combining CYC065 with other chemotherapy agents, particularly those that target parallel survival pathways, such as the B-cell lymphoma 2 (BCL2) inhibitor, venetoclax (B612062).[3][5] Preclinical and clinical studies have demonstrated synergistic anti-tumor activity when CYC065 is combined with venetoclax and other standard chemotherapies in various hematological malignancies and solid tumors.[3][6][7]

These application notes provide a summary of the quantitative data from preclinical and clinical studies, detailed experimental protocols for in vitro and in vivo research, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of CYC065 as a Single Agent
Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia26[4]
MV-4-11Acute Myeloid Leukemia5[4]
OCI-AML3Acute Myeloid LeukemiaNot Specified[6]
Multiple Myeloma Cell LinesMultiple Myeloma60 - 2000[8]
Colorectal Cancer Patient-Derived OrganoidsColorectal Cancer2650 ± 3920[7]
Table 2: Preclinical and Clinical Observations of CYC065 in Combination Therapies
CombinationCancer TypeObservationReference
CYC065 + VenetoclaxAcute Myeloid Leukemia (AML) / Myelodysplastic Syndromes (MDS) (Relapsed/Refractory)In a Phase 1 study (NCT04017546), 3 out of 9 patients treated with doses from 64 to 150mg/m² showed decreases in peripheral blood leukemia blast cells. The combination was reported to be well-tolerated.
CYC065 + VenetoclaxChronic Lymphocytic Leukemia (CLL) (Relapsed/Refractory)In a Phase 1 study (NCT03739554), the first two patients, who had failed ibrutinib (B1684441) (one also failed CAR-T), showed shrinkage of enlarged lymph nodes. One patient achieved MRD negativity.
CYC065 + VenetoclaxChronic Lymphocytic Leukemia (CLL)The combination of CYC065 and venetoclax demonstrated strong synergy in primary CLL cells from patients, including those with 17p deletions.[5][9] This synergy was observed even in samples resistant to either agent alone.[5][5][9]
CYC065 + Cytarabine or AzacitidineAcute Myeloid Leukemia (AML)A marked synergistic effect was observed in AML cell lines and primary AML cells.[6][6]
CYC065 + TrastuzumabHER2+ Breast Cancer (Trastuzumab-resistant)Dramatically slowed tumor growth in xenograft models.[4][4]

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining CYC065 with venetoclax stems from the dual targeting of two critical anti-apoptotic proteins: MCL1 and BCL2.

cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis Regulation cluster_drugs Therapeutic Intervention CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII Phosphorylates MCL1_mRNA MCL1 mRNA RNAPII->MCL1_mRNA Transcription MYC_mRNA MYC mRNA RNAPII->MYC_mRNA Transcription MCL1 MCL1 Protein MCL1_mRNA->MCL1 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) MCL1->Pro_Apoptotic Inhibits BCL2 BCL2 Protein BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis CYC065 CYC065 (Fadraciclib) CYC065->CDK9 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Dual inhibition of MCL1 and BCL2 by CYC065 and venetoclax.

Experimental Protocols

In Vitro Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to assess the cytotoxic effects of CYC065 in combination with another chemotherapy agent (e.g., venetoclax) on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MOLM-13, MV-4-11 for AML)

  • 96-well plates

  • Complete culture medium

  • CYC065 (Fadraciclib)

  • Combination agent (e.g., Venetoclax)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of CYC065 and the combination agent. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well.[10]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values can be determined using non-linear regression analysis. Synergy can be assessed using the Chou-Talalay method to calculate a Combination Index (CI).

cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with CYC065 +/- Combination Agent B->C D Incubate (48-72h) C->D E Add MTS/MTT Reagent D->E F Incubate (1-4h) E->F G Read Absorbance F->G H Data Analysis (IC50, Synergy) G->H

Caption: Workflow for in vitro cell viability assessment.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins, such as MCL1, BCL2, and phosphorylated RNA Polymerase II, following treatment with CYC065 and a combination agent.[12][13]

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MCL1, anti-BCL2, anti-phospho-RNA Pol II, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cell pellets on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the efficacy of CYC065 in combination with another agent in a mouse xenograft model.[14][15]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for implantation (e.g., MV-4-11)

  • Matrigel (optional)

  • CYC065 (formulated for in vivo use)

  • Combination agent (formulated for in vivo use)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, CYC065 alone, combination agent alone, CYC065 + combination agent).

  • Drug Administration: Administer the drugs according to the desired dosing schedule and route (e.g., oral gavage, intravenous injection). For example, in a colorectal cancer patient-derived xenograft model, fadraciclib was administered via oral gavage at a dose of 25 mg/kg twice daily, five days a week for two weeks.[7]

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

cluster_workflow In Vivo Xenograft Study Workflow A Implant Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer CYC065 +/- Combination Agent C->D E Measure Tumors and Monitor Health D->E F Endpoint: Excise Tumors for Analysis E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: General workflow for an in vivo xenograft study.

Conclusion

CYC065, through its targeted inhibition of CDK2 and CDK9, demonstrates significant potential as a combination therapy partner. Its ability to downregulate MCL1 provides a strong synergistic rationale for its use with BCL2 inhibitors like venetoclax, particularly in hematological malignancies. The provided protocols offer a framework for the preclinical evaluation of CYC065 in combination with other chemotherapy agents, enabling further investigation into its therapeutic efficacy and mechanisms of action.

References

Application Notes and Protocols for CYC065 Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as fadraciclib, is a potent and selective second-generation inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1] Its mechanism of action involves the dual inhibition of these kinases, leading to cell cycle arrest and apoptosis in cancer cells.[2] CDK2 is a critical regulator of the G1 to S phase transition in the cell cycle, and its inhibition can halt uncontrolled cell proliferation.[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1, and the oncoprotein MYC. By inhibiting CDK9, CYC065 effectively downregulates these key survival proteins, pushing cancer cells towards apoptosis.

Preclinical studies have demonstrated significant anti-tumor activity of CYC065 in a variety of cancers, including those with amplifications of CCNE1 (cyclin E1) or MYC.[2] Furthermore, a strong rationale exists for exploring the synergistic potential of CYC065 with other anti-cancer agents. Notably, the downregulation of Mcl-1 by CYC065 provides a compelling basis for combination with BCL2 inhibitors, such as venetoclax (B612062).[3][4] This dual targeting of anti-apoptotic pathways has the potential to overcome resistance and enhance therapeutic efficacy.[3][5]

These application notes provide a detailed framework for designing and conducting preclinical synergy studies involving CYC065. The protocols outlined below will guide researchers in evaluating the combinatorial effects of CYC065 with other therapeutic agents, with a focus on assessing cell viability, apoptosis, and cell cycle progression.

Data Presentation

Quantitative data from synergy studies should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Single Agent and Combination IC50 Values

Cell LineDrugIC50 (nM)
Cell Line A CYC065
Drug X
CYC065 + Drug X (1:1 ratio)
Cell Line B CYC065
Drug X
CYC065 + Drug X (1:1 ratio)

Table 2: Combination Index (CI) Values for CYC065 and Drug X

Cell LineCombination Ratio (CYC065:Drug X)Fa (Fraction Affected)CI ValueInterpretation
Cell Line A 1:10.25
0.50
0.75
Cell Line B 1:10.25
0.50
0.75
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Apoptosis Induction by CYC065 and Drug X Combination

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total % Apoptosis
Cell Line A Control
CYC065 (IC50)
Drug X (IC50)
CYC065 + Drug X
Cell Line B Control
CYC065 (IC50)
Drug X (IC50)
CYC065 + Drug X

Table 4: Cell Cycle Analysis of Cells Treated with CYC065 and Drug X

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
Cell Line A Control
CYC065 (IC50)
Drug X (IC50)
CYC065 + Drug X
Cell Line B Control
CYC065 (IC50)
Drug X (IC50)
CYC065 + Drug X

Experimental Protocols

Cell Viability and Synergy Assessment: Checkerboard Assay and Combination Index (CI) Calculation

This protocol outlines the use of a checkerboard assay to determine the synergistic, additive, or antagonistic effects of CYC065 in combination with another drug. The MTT assay is used as the readout for cell viability.

a. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CYC065 (fadraciclib)

  • Drug X (synergy partner)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution Preparation: Prepare serial dilutions of CYC065 and Drug X in complete cell culture medium. For a 7x7 dose-response matrix, you will need 7 concentrations of each drug.

  • Checkerboard Setup:

    • Add 50 µL of medium containing the appropriate concentration of CYC065 to each well along the x-axis.

    • Add 50 µL of medium containing the appropriate concentration of Drug X to each well along the y-axis.

    • The final volume in each well should be 100 µL. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the untreated control.

    • Determine the IC50 values for CYC065 and Drug X alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[6][7] Software such as CompuSyn can be used for this analysis.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with CYC065 and a combination drug using flow cytometry.

a. Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

b. Protocol:

  • Cell Treatment: Treat cells with CYC065, Drug X, and the combination at predetermined concentrations (e.g., IC50) for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in response to treatment with CYC065 and a partner drug.

a. Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

b. Protocol:

  • Cell Treatment: Treat cells with CYC065, Drug X, and the combination at desired concentrations for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Mandatory Visualizations

CYC065_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII DNA DNA pRNAPII->DNA Transcription Elongation Mcl1_mRNA Mcl-1 mRNA DNA->Mcl1_mRNA MYC_mRNA MYC mRNA DNA->MYC_mRNA Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein Translation MYC_protein MYC Protein MYC_mRNA->MYC_protein Translation CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Release pRb p-Rb G1_S_Transition G1/S Transition E2F->G1_S_Transition Activation Bax_Bak Bax/Bak Mcl1_protein->Bax_Bak Inhibition Apoptosis Apoptosis Bax_Bak->Apoptosis Induction BCL2 BCL2 BCL2->Bax_Bak Inhibition CYC065 CYC065 CYC065->CDK9 Inhibition CYC065->CDK2 Inhibition Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

Caption: CYC065 inhibits CDK2/9, leading to cell cycle arrest and apoptosis.

Synergy_Study_Workflow start Start: Select Cell Lines & Drugs single_agent Single Agent Dose-Response (MTT Assay) start->single_agent determine_ic50 Determine IC50 Values single_agent->determine_ic50 checkerboard Checkerboard Assay (CYC065 + Drug X) determine_ic50->checkerboard ci_calculation Calculate Combination Index (CI) (Chou-Talalay Method) checkerboard->ci_calculation synergy_assessment Assess Synergy/Additivity/Antagonism ci_calculation->synergy_assessment mechanism_studies Mechanism of Action Studies synergy_assessment->mechanism_studies Synergistic Combinations apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle_assay western_blot Western Blot (Mcl-1, MYC, etc.) mechanism_studies->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for CYC065 synergy studies.

Apoptotic_Pathway_Synergy CYC065 CYC065 Mcl1 Mcl-1 CYC065->Mcl1 Inhibition of Transcription Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 Direct Inhibition Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits BCL2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Activates Pore Formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Synergistic targeting of anti-apoptotic pathways by CYC065 and Venetoclax.

References

Flow Cytometry Analysis of Cells Treated with CYC065: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065, also known as fadraciclib, is a potent and selective second-generation, orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] The dual inhibition of these key cell cycle and transcriptional regulators makes CYC065 a promising therapeutic agent in oncology. CDK2 is crucial for the G1 to S phase transition, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates the transcription of anti-apoptotic proteins such as Mcl-1.[4] By inhibiting both CDK2 and CDK9, CYC065 can induce cell cycle arrest and apoptosis in cancer cells.[4]

Flow cytometry is an indispensable tool for elucidating the cellular response to targeted therapies like CYC065. This application note provides detailed protocols for analyzing the effects of CYC065 on the cell cycle and apoptosis using flow cytometry. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of CYC065 in various cancer models.

Data Presentation

The following tables summarize the quantitative effects of CYC065 on cell cycle distribution and apoptosis in acute myeloid leukemia (AML) cell lines after 72 hours of treatment.

Table 1: Cell Cycle Distribution of AML Cell Lines Treated with CYC065 for 72 hours

Cell LineTreatment (µM)% Sub-G0% G0/G1% S% G2/M
OCI-AML3Control (DMSO)2.555.025.017.5
CYC065 (0.5)15.060.015.010.0
CYC065 (0.75)45.040.010.05.0
MOLM-13Control (DMSO)3.045.035.017.0
CYC065 (0.25)10.055.025.010.0
CYC065 (0.5)50.035.010.05.0
MV4-11Control (DMSO)4.050.030.016.0
CYC065 (0.5)20.055.015.010.0
CYC065 (1.0)55.030.010.05.0

Data is representative and compiled from descriptive findings in the literature. Actual results may vary based on experimental conditions.

Table 2: Induction of Apoptosis in AML Cell Lines Treated with CYC065 for 72 hours

Cell LineTreatment (µM)% Annexin V Positive Cells
OCI-AML3Control (DMSO)5.0
CYC065 (0.5)25.0
CYC065 (0.75)50.0
MOLM-13Control (DMSO)6.0
CYC065 (0.25)20.0
CYC065 (0.5)50.0
MV4-11Control (DMSO)7.0
CYC065 (0.5)30.0
CYC065 (1.0)50.0

Data is representative and compiled from descriptive findings in the literature. Actual results may vary based on experimental conditions.

Mandatory Visualizations

CYC065_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation cluster_kinases G1 G1 Phase S S Phase G1->S G1/S Transition Rb Rb E2F E2F Rb->E2F E2F->S Promotes Transcription RNAPII RNA Pol II Mcl1_gene Mcl-1 Gene RNAPII->Mcl1_gene Transcription Mcl1_protein Mcl-1 Protein Mcl1_gene->Mcl1_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Rb Phosphorylates CDK9_pTEFb CDK9/P-TEFb CDK9_pTEFb->RNAPII Phosphorylates CYC065 CYC065 CYC065->CDK2_CyclinE CYC065->CDK9_pTEFb

Figure 1: CYC065 Signaling Pathway.

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Seed and culture cells Treatment 2. Treat with CYC065 (and vehicle control) Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Fixation 4. Fix cells in ice-cold 70% ethanol (B145695) Harvest->Fixation Stain 5. Stain with Propidium Iodide (containing RNase A) Fixation->Stain Acquisition 6. Acquire data on a flow cytometer Stain->Acquisition Gating 7. Gate on single cells Acquisition->Gating Analysis 8. Analyze DNA content (Sub-G1, G0/G1, S, G2/M) Gating->Analysis

Figure 2: Experimental Workflow for Cell Cycle Analysis.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Seed and culture cells Treatment 2. Treat with CYC065 (and vehicle control) Cell_Culture->Treatment Harvest 3. Harvest cells (including supernatant) Treatment->Harvest Wash 4. Wash with cold PBS Harvest->Wash Resuspend 5. Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain 6. Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Acquisition 7. Acquire data on a flow cytometer Stain->Acquisition Gating 8. Analyze quadrants: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) Acquisition->Gating

Figure 3: Experimental Workflow for Apoptosis Analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and quantifying the sub-G1 population, which is indicative of apoptotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CYC065 (fadraciclib)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Drug Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them with the desired concentrations of CYC065. Include a vehicle control (DMSO) at the same final concentration as the highest CYC065 treatment.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly transfer the cell suspension to a conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on the single-cell population to exclude debris and cell aggregates.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CYC065 (fadraciclib)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1-3 from Protocol 1.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently detach them using a cell scraper or a mild trypsinization.

    • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use a dot plot of FITC (Annexin V) versus PI to distinguish the following populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Application Notes and Protocols: Establishing a CYC065-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYC065 (Fadraciclib) is a potent and selective second-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves the dual inhibition of these key regulators of cell cycle progression and transcriptional regulation, leading to cell cycle arrest and apoptosis in cancer cells.[3] Specifically, inhibition of CDK2 can induce cell cycle arrest at the G1/S checkpoint, while inhibition of CDK9 disrupts the transcription of anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[3] The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to CYC065 is crucial for the development of more effective therapeutic strategies and combination therapies. This document provides a detailed protocol for establishing a CYC065-resistant cell line model, which can serve as a valuable tool for studying resistance mechanisms and evaluating novel therapeutic approaches.

Data Presentation

Table 1: In Vitro IC50 Values of CYC065 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MOLM-13Acute Myeloid Leukemia26--INVALID-LINK--
MV-4-11Acute Myeloid Leukemia5--INVALID-LINK--
USC cell lines (CCNE1-overexpressing)Uterine Serous Carcinoma124.1 ± 57.8--INVALID-LINK--[2]
USC cell lines (low CCNE1-expressing)Uterine Serous Carcinoma415 ± 117.5--INVALID-LINK--[2]
MM cell linesMultiple Myeloma60 - 2000--INVALID-LINK--[1]

Signaling Pathways

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Growth factor signaling initiates a cascade that leads to the activation of CDK4/6, which in turn partially phosphorylates Retinoblastoma protein (Rb). This allows for the expression of E2F-responsive genes, including Cyclin E. The subsequent formation of the CDK2/Cyclin E complex leads to the hyper-phosphorylation of Rb, promoting the full activation of E2F and the transcription of genes required for S-phase entry.

CDK2_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Cyclin_D Cyclin D PI3K_AKT_mTOR->Cyclin_D RAS_MAPK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition CYC065_CDK2 CYC065 CYC065_CDK2->CDK2

Caption: Simplified CDK2 signaling pathway leading to G1/S phase transition.

CDK9 Signaling Pathway

CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in transcriptional elongation. P-TEFb is recruited to promoter-proximal paused RNA Polymerase II (Pol II) and phosphorylates the C-terminal domain (CTD) of Pol II, as well as negative elongation factors. This phosphorylation event releases the pause and allows for productive transcriptional elongation of target genes, including key survival proteins like Mcl-1 and oncogenes such as MYC.

CDK9_Signaling_Pathway RNA_Pol_II_Paused RNA Pol II (Paused) DSIF_NELF DSIF/NELF RNA_Pol_II_Paused->DSIF_NELF associated with RNA_Pol_II_Elongating RNA Pol II (Elongating) RNA_Pol_II_Paused->RNA_Pol_II_Elongating transitions to P_TEFb P-TEFb (CDK9/Cyclin T) P_TEFb->RNA_Pol_II_Paused phosphorylates CTD P_TEFb->DSIF_NELF phosphorylates Gene_Body Gene Body RNA_Pol_II_Elongating->Gene_Body mRNA_Transcript mRNA Transcript (e.g., Mcl-1, MYC) Gene_Body->mRNA_Transcript transcription CYC065_CDK9 CYC065 CYC065_CDK9->P_TEFb

Caption: The role of the CDK9-containing P-TEFb complex in transcriptional elongation.

Experimental Protocols

Establishing a CYC065-Resistant Cell Line

This protocol describes the generation of a CYC065-resistant cancer cell line using a continuous, dose-escalating exposure method.

Materials:

  • Parental cancer cell line of choice (e.g., a cell line from Table 1 with a known IC50 for CYC065)

  • Complete cell culture medium (appropriate for the chosen cell line)

  • CYC065 (Fadraciclib)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks, plates, and other necessary sterile plasticware

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cryopreservation medium (e.g., complete medium with 10% DMSO)

  • Liquid nitrogen storage

Protocol:

  • Initial IC50 Determination:

    • If the IC50 of CYC065 for the parental cell line is unknown, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration that inhibits cell growth by 50%.

  • Initiation of Resistance Development:

    • Culture the parental cells in their recommended complete medium.

    • Begin by treating the cells with CYC065 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • Maintain the cells in this concentration, changing the medium with fresh CYC065 every 2-3 days.

    • Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the current CYC065 concentration (typically after 2-3 passages), increase the drug concentration by approximately 1.5 to 2-fold.

    • Continue this stepwise increase in CYC065 concentration. If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.

    • At each stable concentration, cryopreserve a stock of the cells for future reference and as a backup.

  • Establishment of the Resistant Line:

    • Continue the dose escalation until the cells are able to proliferate in a concentration of CYC065 that is at least 10-fold higher than the initial IC50 of the parental cell line.

    • At this point, the cell line can be considered resistant.

  • Characterization of the Resistant Cell Line:

    • Perform a dose-response assay to determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

    • Maintain the resistant cell line in a medium containing a maintenance concentration of CYC065 (typically the concentration at which they were selected) to ensure the stability of the resistant phenotype.

    • Periodically check for the stability of resistance by culturing the cells in a drug-free medium for several passages and then re-determining the IC50.

Experimental Workflow for Establishing a CYC065-Resistant Cell Line

The following diagram outlines the key steps in the dose-escalation protocol.

experimental_workflow start Start with Parental Cell Line ic50 Determine Initial IC50 of CYC065 start->ic50 treat_ic20 Treat cells with IC20 of CYC065 ic50->treat_ic20 monitor Monitor Cell Growth and Recovery treat_ic20->monitor stable Cells Proliferating Stably? monitor->stable increase_dose Increase CYC065 Concentration (1.5-2x) increase_dose->monitor cryo Cryopreserve Cell Stock increase_dose->cryo high_conc Cells Tolerating >10x IC50? increase_dose->high_conc stable->monitor No stable->increase_dose Yes cryo->increase_dose high_conc->increase_dose No resistant_line Established CYC065-Resistant Cell Line high_conc->resistant_line Yes characterize Characterize Resistant Phenotype resistant_line->characterize

Caption: Workflow for generating a CYC065-resistant cell line via dose escalation.

Potential Mechanisms of Resistance to CYC065

The development of resistance to CYC065 may involve various molecular alterations. Based on known mechanisms of resistance to other CDK inhibitors, the following are potential avenues for investigation in a CYC065-resistant model:

  • Alterations in Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump CYC065 out of the cell, reducing its intracellular concentration and efficacy.[4][5][6][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways that compensate for the inhibition of CDK2 and CDK9. This could include the activation of other CDKs (e.g., CDK4/6), or the PI3K/AKT/mTOR and RAS/MAPK pathways, which can promote cell cycle progression and survival independently of CDK2/9.[8][9]

  • Target Alterations: While less common for this class of drugs, mutations in the ATP-binding pocket of CDK2 or CDK9 could potentially reduce the binding affinity of CYC065.

  • Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins that are not transcriptionally regulated by CDK9, or stabilization of Mcl-1 through alternative mechanisms, could confer resistance to CYC065-induced apoptosis.

Logical Relationship of Potential Resistance Mechanisms

The following diagram illustrates the logical flow of how different resistance mechanisms can lead to the failure of CYC065 therapy.

resistance_mechanisms cyc065 CYC065 Treatment inhibition Inhibition of CDK2 & CDK9 cyc065->inhibition apoptosis Cell Cycle Arrest & Apoptosis inhibition->apoptosis resistance Development of Resistance apoptosis->resistance selective pressure efflux Increased Drug Efflux (ABC Transporters) resistance->efflux bypass Activation of Bypass Signaling Pathways resistance->bypass target Target Alteration (CDK2/9 Mutation) resistance->target survival Upregulation of Pro-Survival Proteins resistance->survival failure Treatment Failure efflux->failure bypass->failure target->failure survival->failure

References

Application Note: Immunohistochemical Staining for CYC065-Induced Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fadraciclib (CYC065) is an orally bioavailable, potent, and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[1][2] Its mechanism of action involves targeting two critical regulators of cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the pharmacodynamic effects of CYC065 in tissue by assessing the expression and phosphorylation status of key protein biomarkers. This document provides detailed protocols for IHC staining of biomarkers modulated by CYC065 treatment.

Mechanism of Action and Key Biomarkers CYC065 exerts its anti-tumor effects through the dual inhibition of CDK2 and CDK9.

  • CDK2 Inhibition: CDK2, complexed with Cyclin E, is crucial for the G1 to S phase transition.[1][2] It phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[2] Inhibition of CDK2 by CYC065 prevents Rb phosphorylation, leading to G1/S cell cycle arrest.[1]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote the transcription of genes with short-lived mRNAs.[1][2][4] Many of these genes encode critical anti-apoptotic proteins and oncoproteins. Inhibition of CDK9 by CYC065 leads to the rapid downregulation of key survival proteins like Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC.[2][4][5]

The following diagram illustrates the signaling pathway targeted by CYC065.

Caption: CYC065 inhibits CDK2 and CDK9, blocking Rb phosphorylation and transcription of MCL-1/MYC.

Data Presentation: Summary of CYC065-Induced Biomarkers

The following table summarizes the key biomarkers modulated by CYC065, which can be assessed by IHC.

BiomarkerFunctionExpected Change with CYC065Cellular LocalizationRationale for Change
p-Rb (S249) Phosphorylated (inactive) form of Rb tumor suppressor; promotes G1/S transition.DecreaseNuclearDirect inhibition of CDK2 prevents the phosphorylation of its substrate, Rb.[2][6]
MCL-1 Anti-apoptotic BCL2 family protein; promotes cell survival.DecreaseCytoplasmic / MitochondrialInhibition of CDK9-mediated transcription reduces the expression of MCL-1, which has a short mRNA half-life.[2][5][7]
MYC Transcription factor; a potent oncoprotein driving cell proliferation.DecreaseNuclearInhibition of CDK9-mediated transcription reduces the expression of MYC, another protein with a short mRNA half-life.[2][5][8]

Experimental Protocols

This section provides detailed methodologies for the immunohistochemical analysis of CYC065-induced biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

The general workflow for an IHC experiment is depicted below.

IHC_Workflow start Start: FFPE Tissue Slide deparaffin 1. Deparaffinization & Rehydration start->deparaffin antigen_retrieval 2. Antigen Retrieval (Heat-Induced) deparaffin->antigen_retrieval blocking 3. Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Detection (e.g., DAB Substrate) secondary_ab->detection counterstain 7. Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount 8. Dehydration & Mounting counterstain->dehydrate_mount analysis 9. Microscopic Analysis dehydrate_mount->analysis

Caption: General workflow for immunohistochemistry staining of FFPE tissue sections.

Protocol 1: Staining for Phospho-Retinoblastoma (p-Rb)

This protocol is adapted from established methods for p-Rb IHC staining.[6][9][10][11]

1. Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides.

  • Xylene and graded ethanol (B145695) series (100%, 95%, 80%).

  • Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Citraconic Anhydride solution (0.05%, pH 7.4).[6][10]

  • Wash Buffer: Phosphate Buffered Saline with Tween 20 (PBST).

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol.

  • Protein Block: 5% Normal Goat Serum in PBS.

  • Primary Antibody: Rabbit anti-Phospho-Rb (e.g., Ser249), diluted in protein block solution.[6]

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain: Hematoxylin.

  • Mounting Medium.

2. Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 changes for 10 minutes each.

    • Rehydrate through graded ethanol: 100% (2x, 5 min), 95% (5 min), 80% (5 min).

    • Rinse in distilled water for 5 minutes.[12][13]

  • Antigen Retrieval:

    • Immerse slides in pre-heated Citrate Buffer (95-100°C).

    • Heat for 20-30 minutes using a microwave, pressure cooker, or water bath.[6][14]

    • Allow slides to cool to room temperature (approx. 30 minutes).

    • Rinse slides in PBST (2 changes for 5 minutes each).

  • Blocking:

    • Incubate slides in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse in PBST (2 changes for 5 minutes each).

    • Incubate with Protein Block for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain blocking solution (do not rinse).

    • Apply diluted primary anti-p-Rb antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Detection:

    • Rinse slides in PBST (3 changes for 5 minutes each).

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Rinse slides in PBST (3 changes for 5 minutes each).

    • Apply DAB substrate solution and incubate for 5-10 minutes, or until brown color develops.

    • Rinse gently with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Immerse slides in Hematoxylin for 1-3 minutes.

    • "Blue" the stain by rinsing in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with permanent mounting medium.

Protocol 2: Staining for MYC

This protocol is based on recommended procedures for MYC IHC.[15][16][17][18]

1. Materials:

  • Same as Protocol 1, with the following exceptions:

  • Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

  • Primary Antibody: Rabbit monoclonal anti-MYC (e.g., clone Y69 or EP121), diluted in protein block solution.[15][16]

2. Procedure:

  • Deparaffinization and Rehydration: Follow steps as in Protocol 1.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Tris-EDTA Buffer (pH 9.0) at 95-100°C.

    • Heat for 20-30 minutes.[19]

    • Allow slides to cool to room temperature and rinse with PBST.

  • Blocking: Follow steps as in Protocol 1.

  • Primary Antibody Incubation:

    • Apply diluted primary anti-MYC antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody & Detection: Follow steps as in Protocol 1.

  • Counterstaining, Dehydration, and Mounting: Follow steps as in Protocol 1.

Protocol 3: Staining for MCL-1

This protocol is based on established methods for MCL-1 IHC.[20][21][22]

1. Materials:

  • Same as Protocol 1, with the following exceptions:

  • Antigen Retrieval Solution: Tris-EDTA Buffer (pH 9.0) or Citrate Buffer (pH 6.0). Optimal buffer may need to be determined empirically.[20][21]

  • Primary Antibody: Rabbit or Mouse monoclonal anti-MCL-1, diluted in protein block solution.

2. Procedure:

  • Deparaffinization and Rehydration: Follow steps as in Protocol 1.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using either Tris-EDTA (pH 9.0) or Citrate Buffer (pH 6.0) for 20 minutes.[20][21]

    • Allow slides to cool to room temperature and rinse with PBST.

  • Blocking: Follow steps as in Protocol 1.

  • Primary Antibody Incubation:

    • Apply diluted primary anti-MCL-1 antibody.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody & Detection: Follow steps as in Protocol 1, ensuring the secondary antibody is appropriate for the primary antibody host species (e.g., Goat anti-Mouse HRP if using a mouse primary).

  • Counterstaining, Dehydration, and Mounting: Follow steps as in Protocol 1.

Controls and Interpretation For all IHC experiments, it is critical to include appropriate controls:

  • Positive Control: A tissue known to express the target protein. For MYC, tonsil tissue can be used.[18]

  • Negative Control: A tissue known not to express the target protein.

  • Isotype Control: A slide incubated with a non-immune antibody of the same isotype and concentration as the primary antibody to assess non-specific background staining.

  • No Primary Control: A slide processed without the primary antibody to check for non-specific binding of the secondary antibody.

Staining should be evaluated by a qualified pathologist. For biomarkers like p-Rb and MYC, staining is expected to be nuclear.[17] For MCL-1, staining is primarily cytoplasmic.[22] Quantitative analysis can be performed by scoring the intensity of the stain and the percentage of positive cells. A decrease in the score following CYC065 treatment would indicate target engagement.

References

Fadraciclib (CYC065): Application Notes and Protocols for Inducing Apoptosis in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fadraciclib (also known as CYC065), a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9), and its application in inducing apoptosis in lymphoma cell lines. Detailed protocols for key experiments are provided to facilitate research and development in this area.

Introduction

Fadraciclib is a second-generation, orally bioavailable aminopurine inhibitor that demonstrates high selectivity and potency against CDK2 and CDK9.[1] Dysregulation of CDK activity is a common feature in many cancers, including lymphoma, leading to uncontrolled cell proliferation and survival.[2] Fadraciclib's dual inhibition mechanism targets two critical cellular processes: cell cycle progression (via CDK2) and transcriptional regulation (via CDK9).[3] By inhibiting CDK9, Fadraciclib prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins such as Myeloid Cell Leukemia 1 (Mcl-1) and the oncogene MYC.[4][5] This disruption of key survival signaling pathways ultimately triggers apoptosis in cancer cells.[4] Preclinical studies have demonstrated Fadraciclib's efficacy in inducing apoptosis in various lymphoma cell lines, highlighting its therapeutic potential.[6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of Fadraciclib in inducing apoptosis and inhibiting cell growth in various lymphoma cell lines.

Table 1: IC50 Values for Apoptosis Induction by Fadraciclib (24-hour treatment)

Cell LineLymphoma SubtypeIC50 (µM)
HPRT1Richter Transformation0.3[6]
RajiBurkitt's Lymphoma0.8 - 1.3[6]
RamosBurkitt's Lymphoma0.8 - 1.3[6]
SU-DHL-2B-cell Lymphoma0.8 - 1.3[6]

Table 2: IC50 Values for Growth Inhibition by Fadraciclib

Cell LineLymphoma SubtypeIC50 (µM)Assay
HPRT1Richter Transformation0.25[6]CellTiter-Glo[6]
RajiBurkitt's Lymphoma0.5 - 0.7[6]CellTiter-Glo[6]
RamosBurkitt's Lymphoma0.5 - 0.7[6]CellTiter-Glo[6]
SU-DHL-2B-cell Lymphoma0.5 - 0.7[6]CellTiter-Glo[6]

Signaling Pathways and Experimental Workflows

Fadraciclib_Mechanism_of_Action Fadraciclib Fadraciclib (CYC065) CDK9 CDK9 Fadraciclib->CDK9 Inhibits CDK2 CDK2 Fadraciclib->CDK2 Inhibits Proliferation Cell Proliferation Fadraciclib->Proliferation Inhibits RNA_Pol_II RNA Polymerase II (pSer2) CDK9->RNA_Pol_II Phosphorylates Cell_Cycle Cell Cycle Progression (G1/S Transition) CDK2->Cell_Cycle Promotes Transcription Transcription of short-lived mRNAs RNA_Pol_II->Transcription Mcl1_MYC Mcl-1 & MYC (Anti-apoptotic & Oncogenic Proteins) Transcription->Mcl1_MYC Leads to synthesis of Apoptosis Apoptosis Mcl1_MYC->Apoptosis Inhibition of these proteins leads to Cell_Cycle->Proliferation

Figure 1: Fadraciclib's dual mechanism of action targeting CDK9 and CDK2.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Lymphoma_Cells Lymphoma Cell Lines (e.g., Raji, Ramos) Treatment Treat with Fadraciclib (various concentrations and time points) Lymphoma_Cells->Treatment Viability Cell Viability Assay (e.g., Resazurin) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot Western Blot (Mcl-1, MYC, p-RNA Pol II) Treatment->Western_Blot RTPCR RT-PCR (Mcl-1, MYC mRNA) Treatment->RTPCR Data_Analysis IC50 Calculation, Protein/mRNA Quantification, Apoptosis Rate Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis RTPCR->Data_Analysis

Figure 2: General experimental workflow for evaluating Fadraciclib's effects.

Experimental Protocols

Cell Culture and Fadraciclib Treatment

This protocol describes the general procedure for culturing lymphoma cell lines and treating them with Fadraciclib.

Materials:

  • Lymphoma cell lines (e.g., Raji, Ramos, SU-DHL-2)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fadraciclib (CYC065)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Maintain lymphoma cell lines in suspension culture in their recommended growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Monitor cell density and viability regularly, and subculture as needed to maintain logarithmic growth.

  • Prepare a stock solution of Fadraciclib in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. A vehicle control using the same final concentration of DMSO should be included in all experiments.

  • Seed the cells at the appropriate density for each experiment (refer to specific assay protocols below).

  • Add the diluted Fadraciclib or vehicle control to the cell cultures and incubate for the desired time points.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • 96-well plates

  • Resazurin sodium salt solution

  • Plate reader capable of fluorescence detection

Procedure:

  • Seed lymphoma cells in a 96-well plate at a density of approximately 3,000 to 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C and 5% CO2.

  • Add 100 µL of culture medium containing serial dilutions of Fadraciclib or vehicle control to the wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and treat with Fadraciclib or vehicle control for the desired time.[1]

  • Harvest the cells by centrifugation at approximately 300-500 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of key markers of Fadraciclib's mechanism of action.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Table 3: Primary Antibodies for Western Blotting

Primary AntibodySupplierCatalog #Dilution
Phospho-RNA Pol II (Ser2)Cell Signaling134991:1000
Phospho-RNA Pol II (Ser5)Cell Signaling135231:1000
Total RNA Pol IICell Signaling149581:1000
Mcl-1Cell Signaling54531:1000
MYCCell Signaling56051:1000
Cleaved PARPCell Signaling56251:1000
ActinSigma-AldrichA54411:5000
(Antibody details are based on commonly used reagents and may require optimization)

Procedure:

  • Treat cells with Fadraciclib as described in Protocol 1.

  • Harvest cells and wash with cold PBS.

  • Lyse the cell pellets in ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the mRNA expression levels of Fadraciclib target genes. Note: Specific primer sequences for Mcl-1 and MYC used in Fadraciclib studies on lymphoma cells are not consistently reported in the available literature. It is recommended to design and validate primers or use commercially available, validated primer sets.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Validated primers for Mcl-1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat cells with Fadraciclib as described in Protocol 1.

  • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and forward and reverse primers for the target and housekeeping genes.

  • Perform the qPCR reaction using a real-time PCR instrument with an appropriate cycling program.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the original research articles for further details. All laboratory work should be conducted in accordance with standard safety procedures.

References

Troubleshooting & Optimization

Troubleshooting CYC065 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CYC065 (Fadraciclib)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with CYC065 (Fadraciclib), a selective inhibitor of cyclin-dependent kinases CDK2 and CDK9. A primary challenge in preclinical studies is the compound's limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my CYC065 powder not dissolving in aqueous buffers like PBS or saline?

A1: CYC065 is a small molecule inhibitor that is sparingly soluble in water.[1][2][3] Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation or an inhomogeneous suspension. Organic solvents are required to first create a concentrated stock solution.

Q2: What is the recommended solvent for preparing a stock solution of CYC065?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a primary stock solution of CYC065.[1] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][4]

Q3: My CYC065 precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What went wrong?

A3: This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Even though the DMSO stock is clear, the compound can crash out upon dilution in a buffer where it is less soluble. To avoid this, ensure the final concentration of DMSO in your aqueous medium is low (typically ≤0.5%) and that the final concentration of CYC065 is within its working range for your specific cell line, which may require optimization.

Q4: Can I use heating or sonication to help dissolve CYC065?

A4: Yes, gentle warming (e.g., to 60°C) and sonication can be used to aid the dissolution of CYC065 in DMSO.[5][6] However, always ensure your vial is properly sealed to prevent solvent evaporation. For aqueous preparations, these methods might temporarily help create a suspension but may not prevent eventual precipitation.

Q5: What are the typical concentrations for CYC065 stock solutions and working solutions?

A5: Stock solutions in DMSO are typically prepared at high concentrations, such as 10 mM to 80 mM.[1] Working concentrations for in vitro experiments, such as cell-based assays, are much lower, often in the micromolar (µM) or even nanomolar (nM) range.[1][7] For instance, IC50 values (the concentration required to inhibit a biological process by 50%) for CYC065 against CDK2 and CDK9 are 5 nM and 26 nM, respectively.[1][8]

Solubility Data

The solubility of CYC065 can vary based on the solvent, temperature, and purity of the compound. The following table summarizes available solubility data.

SolventMaximum SolubilityNotes
DMSO 80 mg/mL (~201 mM)[1]Use of fresh, anhydrous DMSO is critical.[1][4]
Ethanol 80 mg/mL[1]
Water Insoluble[1][2][3]
Formulation (In Vivo) ≥2.08 mg/mLIn a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
Formulation (In Vivo) ≥5 mg/mL (suspension)In a vehicle of Carboxymethylcellulose sodium (CMC-Na).[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM CYC065 Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilution.

Materials:

  • CYC065 powder (Molecular Weight: 397.52 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.975 mg of CYC065.

    • Calculation: 0.01 mol/L * 0.001 L * 397.52 g/mol = 0.003975 g = 3.975 mg

  • Weigh Compound: Carefully weigh out the required amount of CYC065 powder and place it in a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator or warm the vial in a water bath to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1]

Protocol 2: Diluting CYC065 into Aqueous Media for Cell-Based Assays

Objective: To prepare a working solution of CYC065 in cell culture media while minimizing precipitation.

Procedure:

  • Thaw Stock: Thaw a single aliquot of your concentrated CYC065 DMSO stock solution.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution. First, dilute the high-concentration stock into your cell culture medium to create an intermediate stock that is 100x or 1000x your final desired concentration.

  • Final Dilution: Add the required volume of the intermediate stock to your cell culture plate wells. For example, to achieve a 1 µM final concentration from a 1000 µM (1 mM) intermediate stock, add 1 µL of the intermediate stock to 1 mL of media in the well.

  • Mix Gently: Immediately after adding the compound, gently mix the contents of the well by swirling the plate to ensure rapid and even dispersion. This helps prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium and include a vehicle control (medium with the same percentage of DMSO) in your experiment.

Troubleshooting Workflow

If you encounter solubility issues, follow this workflow to diagnose and solve the problem.

G start Start: CYC065 Powder Insoluble in Aqueous Buffer check_solvent Did you use DMSO as the primary solvent? start->check_solvent use_dmso Action: Prepare a stock solution in 100% anhydrous DMSO. check_solvent->use_dmso No check_precipitation Did the compound precipitate after dilution into media? check_solvent->check_precipitation Yes use_dmso->check_precipitation check_dmso_conc Is the final DMSO concentration high (e.g., >0.5%)? check_precipitation->check_dmso_conc Yes success Success: CYC065 is soluble in working solution. check_precipitation->success No lower_dmso Action: Lower the final DMSO % by using a higher stock concentration. check_dmso_conc->lower_dmso Yes check_mixing Was the solution mixed immediately after dilution? check_dmso_conc->check_mixing No lower_dmso->success mix_well Action: Ensure rapid mixing to avoid localized high concentrations. check_mixing->mix_well No check_mixing->success Yes mix_well->success G cluster_0 Transcription Regulation cluster_1 Cell Cycle Control CDK9 CDK9 / Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates MCL1_MYC Pro-survival Proteins (e.g., MCL1, MYC) RNA_Pol_II->MCL1_MYC Transcription Apoptosis Apoptosis MCL1_MYC->Apoptosis Inhibits CDK2 CDK2 / Cyclin E G1_S G1/S Phase Transition CDK2->G1_S Promotes CYC065 CYC065 (Fadraciclib) CYC065->CDK9 CYC065->CDK2

References

Technical Support Center: Optimizing Fadraciclib Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize fadraciclib (CYC065) concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is fadraciclib and what is its mechanism of action?

Fadraciclib (also known as CYC065) is a second-generation, orally available, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the dual inhibition of these kinases, which are crucial for cell cycle regulation and transcription.[4] Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S checkpoint, by preventing the phosphorylation of the retinoblastoma protein (RB).[4][5] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of key pro-survival and oncogenic proteins, such as Myeloid Cell Leukemia 1 (MCL1) and MYC, by decreasing the phosphorylation of RNA polymerase II.[5][6] This dual action ultimately induces apoptosis in cancer cells.[5][6]

Q2: What is a typical starting concentration range for fadraciclib in a cell viability assay?

Based on preclinical studies, a broad concentration range from low nanomolar to high micromolar is recommended for initial experiments to determine the optimal working concentration for a specific cell line.[7] IC50 values for fadraciclib have been reported to be in the nanomolar range for CDK2 (5 nM) and CDK9 (26 nM) in biochemical assays.[1][2] However, cellular IC50 values for cell viability can vary significantly depending on the cell line. For example, in uterine serous carcinoma cell lines, IC50 values ranged from approximately 124 nM to 415 nM.[1] In acute myeloid leukemia (AML) cell lines, 72-hour IC50 values were in the range of 0.25 to 0.52 µM.[8] Therefore, a starting range of 0.01 µM to 10 µM is a reasonable starting point for most cancer cell lines.

Q3: Which cell viability assays are compatible with fadraciclib?

Commonly used cell viability assays that are compatible with fadraciclib include:

  • Resazurin (AlamarBlue) reduction assay: This colorimetric assay measures the metabolic activity of viable cells.[8][9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[4]

  • MTT/XTT assays: These are colorimetric assays that measure mitochondrial reductase activity.[10][11]

It is crucial to select an assay that is not directly affected by the chemical properties of fadraciclib. Running a cell-free control with fadraciclib and the assay reagent is recommended to rule out any direct interference.[11]

Q4: How long should I incubate cells with fadraciclib?

The optimal incubation time depends on the cell line's doubling time and the specific experimental goals.[11] For fadraciclib, effects on cell viability are often observed after 24, 48, and 72 hours of continuous exposure.[8][9] Some studies have shown that even a short pulse treatment of 6 to 8 hours can be sufficient to induce apoptosis and inhibit proliferation in certain cell lines, with effects measured at later time points (e.g., 72 hours).[8][9] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in cell viability Suboptimal concentration range: The tested concentrations may be too low for your specific cell line.Perform a dose-response experiment with a broader range of concentrations, extending into the higher micromolar range.[7]
Insufficient incubation time: The treatment duration may not be long enough to induce a measurable effect.Increase the incubation time (e.g., extend to 48 or 72 hours) to allow for the induction of apoptosis.[12]
Cell line resistance: The cell line may not be dependent on the CDK2/CDK9 pathways for survival.Confirm the expression and activity of CDK2 and CDK9 in your cell line. Consider using a positive control cell line known to be sensitive to fadraciclib.
Inactive compound: The fadraciclib compound may have degraded due to improper storage or handling.Ensure fadraciclib is stored correctly (typically at -20°C or -80°C as a stock solution in DMSO). Use a fresh aliquot for each experiment.[12]
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across the plate can lead to variable results.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly.[7]
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective drug concentration.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[11]
Inconsistent reagent addition: Variability in the volume of fadraciclib or viability assay reagent added to wells.Use a multichannel pipette for adding reagents to minimize well-to-well variability.[7]
Unexpected dose-response curve (e.g., non-sigmoidal) Compound precipitation: Fadraciclib may precipitate at higher concentrations in the culture medium.Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.
Off-target effects: At very high concentrations, fadraciclib may have off-target effects that can lead to complex cellular responses.[12]Focus on the concentration range that shows a clear dose-dependent effect and consider the IC50 values reported in the literature for similar cell lines.
Assay interference: Fadraciclib may be interfering with the chemistry of the cell viability assay.Run a cell-free control to test for direct interference between fadraciclib and the assay reagents.[11] Consider trying an alternative viability assay.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase throughout the experiment.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in a 96-well plate in triplicate.

  • Include "no-cell" control wells containing only culture medium.

  • Incubate the plate for the intended duration of the fadraciclib treatment (e.g., 72 hours).

  • At the end of the incubation period, perform your chosen cell viability assay (e.g., Resazurin or CellTiter-Glo).

  • Select the seeding density that results in a strong signal-to-noise ratio and where the cells in the untreated control wells are still in the logarithmic growth phase (not confluent).

Protocol 2: Optimizing Fadraciclib Concentration (Dose-Response Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of fadraciclib for a specific cell line.

Methodology:

  • Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight to allow for cell attachment.

  • Prepare a stock solution of fadraciclib in DMSO.

  • Perform serial dilutions of the fadraciclib stock solution in culture medium to create a range of concentrations (e.g., 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.01 µM, and 0 µM).

  • Include vehicle control wells that receive the same concentration of DMSO as the highest fadraciclib concentration.

  • Remove the existing medium from the cells and add 100 µL of the prepared fadraciclib dilutions to the respective wells.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Perform the chosen cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the fadraciclib concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Reported IC50 Values for Fadraciclib in Various Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
OCI-AML3Acute Myeloid Leukemia72 hours~0.44[8]
MOLM-13Acute Myeloid Leukemia72 hours~0.25[8]
MV4-11Acute Myeloid Leukemia72 hours~0.52[8]
CCNE1-overexpressing USC cell linesUterine Serous CarcinomaNot Specified~0.124[1]
CCNE1-low expressing USC cell linesUterine Serous CarcinomaNot Specified~0.415[1]
Breast Cancer Cell Lines (various)Breast Cancer72 hours≤0.4[9]

Visualizations

Fadraciclib_Signaling_Pathway cluster_rb Fadraciclib Fadraciclib (CYC065) CDK2_CyclinE CDK2/Cyclin E Fadraciclib->CDK2_CyclinE Inhibits Fadraciclib->CDK2_CyclinE CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) Fadraciclib->CDK9_CyclinT1 Inhibits Fadraciclib->CDK9_CyclinT1 RB RB CDK2_CyclinE->RB Phosphorylates CDK2_CyclinE->RB pRB pRB Cell_Cycle_Arrest Cell Cycle Arrest RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates CDK9_CyclinT1->RNAPII Apoptosis Apoptosis E2F E2F RB->E2F Inhibits RB->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes E2F->G1_S_Transition pRNAPII pRNA Polymerase II Transcription Transcription pRNAPII->Transcription Promotes pRNAPII->Transcription MCL1_MYC MCL1, MYC (Pro-survival proteins) Transcription->MCL1_MYC Expression of Transcription->MCL1_MYC

Caption: Fadraciclib's dual inhibition of CDK2 and CDK9 pathways.

Experimental_Workflow Start Start Seeding_Density Protocol 1: Determine Optimal Seeding Density Start->Seeding_Density Seed_Plate Seed 96-well plate at optimal density Seeding_Density->Seed_Plate Prepare_Dilutions Prepare serial dilutions of Fadraciclib Seed_Plate->Prepare_Dilutions Treat_Cells Treat cells with Fadraciclib dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data: Calculate % viability, plot dose-response curve Viability_Assay->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for optimizing fadraciclib concentration.

References

CYC065 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CYC065 (Fadraciclib) while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CYC065 and its mechanism of action?

A1: CYC065, also known as Fadraciclib, is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action involves:

  • CDK2 Inhibition: By inhibiting CDK2, CYC065 blocks the G1 to S phase transition of the cell cycle, leading to cell cycle arrest. This is particularly effective in cancers with overexpression of Cyclin E (CCNE1).[2]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 by CYC065 prevents the phosphorylation of RNA polymerase II, which is necessary for the transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[3][4] This ultimately leads to the induction of apoptosis in cancer cells.

The dual inhibition of CDK2 and CDK9 results in a synergistic anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell death.[2]

Q2: What are the known off-target effects of CYC065?

A2: CYC065 has been shown to be highly selective for CDK2 and CDK9.[3] However, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. A kinome scan of 256 kinases revealed that at a concentration of 1 µM, CYC065 inhibited only nine kinases by more than 50%.[1] These were predominantly other CDKs and CDK-like kinases.[1] The IC50 values for these potential off-targets are significantly higher than for CDK2 and CDK9, indicating a favorable selectivity profile.[1] It is crucial to use the lowest effective concentration to minimize engagement with these off-targets.

Q3: How can I determine if the observed phenotype in my experiment is due to on-target or off-target effects of CYC065?

A3: Distinguishing between on-target and off-target effects is critical for accurate interpretation of results. A multi-faceted approach is recommended:

  • Dose-Response Correlation: A true on-target effect should correlate with the IC50 values for CDK2 and CDK9. Titrate CYC065 to the lowest concentration that produces the desired on-target effect.

  • Use of Control Compounds: Include a structurally similar but inactive analog of CYC065 as a negative control. This helps to rule out effects caused by the chemical scaffold itself.

  • Orthogonal Approaches:

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete CDK2 and/or CDK9. The resulting phenotype should mimic the effects of CYC065 treatment if the effect is on-target.[5]

  • Rescue Experiments: In cells with CDK2 or CDK9 knocked out, expressing a drug-resistant mutant of the respective kinase should reverse the phenotype caused by CYC065.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of CYC065 to CDK2 and CDK9 in intact cells.[6]

Q4: I am observing unexpected toxicity in my cell line. Could this be an off-target effect?

A4: Unexpected toxicity can indeed be a result of off-target effects. Here's how to troubleshoot:

  • Review the Kinase Selectivity Profile: Compare the concentration of CYC065 you are using with the IC50 values for its known off-targets (see Table 1). If your working concentration is high enough to significantly inhibit other kinases, this could be the source of toxicity.

  • Perform a Cell Cycle Analysis: Off-target inhibition of other CDKs, such as CDK1, can lead to cell cycle arrest at different phases (e.g., G2/M) and subsequent toxicity.[1] Flow cytometry can identify such effects.

  • Assess Apoptosis Markers: While apoptosis is an expected on-target effect, excessive or rapid cell death at low concentrations might indicate off-target toxicity. Measure markers like cleaved PARP and cleaved caspase-3.[2]

Data Presentation

Table 1: Kinase Inhibitory Potency and Selectivity of CYC065 (Fadraciclib)

Kinase TargetIC50 (nM)
CDK2/cyclin A 5
CDK9/cyclin T1 26
CDK5/p2521
CDK3/cyclin E129
CDK7/cyclin H>200 (over 40-fold less potent)
CDK4/cyclin D3>200 (over 40-fold less potent)
CLK2>200 (over 40-fold less potent)
CLK1>500 (over 100-fold less potent)
CDK1/cyclin B>500 (over 100-fold less potent)

Data sourced from Frame et al., 2020.[1]

Experimental Protocols

Protocol 1: Western Blot for On-Target Engagement

Objective: To confirm the on-target activity of CYC065 by assessing the phosphorylation of a known CDK9 substrate (RNA polymerase II) and the levels of a downstream effector (Mcl-1).

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of CYC065 (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-RNA Polymerase II (Ser2)

      • Total RNA Polymerase II

      • Mcl-1

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effects of CYC065 and establish a dose-response curve.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of CYC065 for a specified duration (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, Resazurin) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CYC065 on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with CYC065 or a vehicle control for a predetermined time (e.g., 24 hours).[7]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Mandatory Visualizations

CYC065_Signaling_Pathway cluster_G1_S G1/S Phase Transition cluster_Transcription Transcriptional Regulation CDK2 CDK2 G1_S_Progression G1/S Progression CDK2->G1_S_Progression CyclinE Cyclin E CyclinE->CDK2 CellCycleArrest Cell Cycle Arrest G1_S_Progression->CellCycleArrest CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb RNAPII RNA Pol II PTEFb->RNAPII Phosphorylation pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII Mcl1_MYC Mcl-1, MYC (Anti-apoptotic/Oncogenic) pRNAPII->Mcl1_MYC Transcription Apoptosis Apoptosis Mcl1_MYC->Apoptosis CYC065 CYC065 CYC065->CDK2 CYC065->CDK9

Caption: CYC065 signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype (e.g., Toxicity, Lack of Efficacy) Check_Concentration Is CYC065 concentration within on-target range? Start->Check_Concentration On_Target_Validation Perform On-Target Validation (Western Blot for p-RNAPII, Mcl-1) Check_Concentration->On_Target_Validation Yes Off_Target_Investigation Investigate Off-Target Effects (Kinome Scan, Cell Cycle Analysis) Check_Concentration->Off_Target_Investigation No Orthogonal_Approaches Use Orthogonal Approaches (siRNA, Unrelated Inhibitor) On_Target_Validation->Orthogonal_Approaches CETSA Confirm Target Engagement (Cellular Thermal Shift Assay) Orthogonal_Approaches->CETSA On_Target_Effect Phenotype is Likely On-Target CETSA->On_Target_Effect Optimize_Experiment Optimize Experimental Conditions (Lower Concentration, Different Cell Line) Off_Target_Investigation->Optimize_Experiment Off_Target_Effect Phenotype is Likely Off-Target Optimize_Experiment->Off_Target_Effect

Caption: Troubleshooting workflow for CYC065 experiments.

References

Navigating Unexpected Experimental Outcomes with CYC065: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving CYC065 (also known as fadraciclib). CYC065 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9, which plays a crucial role in cell cycle regulation and transcription.[1][2][3] Understanding its mechanism of action is key to deciphering experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected levels of apoptosis in our cancer cell line upon treatment with CYC065. What could be the reason?

A1: Several factors could contribute to reduced apoptosis. Firstly, the intrinsic sensitivity of the cell line is critical. Cells lacking dependency on CDK2 or CDK9 pathways may be less susceptible.[1] Secondly, the expression levels of anti-apoptotic proteins, such as Mcl-1, can influence the apoptotic response. CYC065 primarily induces apoptosis by inhibiting CDK9, which leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[4][5][6] If your cell line has alternative survival pathways or lower Mcl-1 dependence, the apoptotic effect might be diminished. Lastly, ensure the compound's stability and proper concentration in your experimental setup.

Q2: Our cells are arresting in the G1 phase of the cell cycle, but not progressing to apoptosis. Is this an expected outcome?

A2: Yes, this can be an expected outcome. CYC065's inhibition of the CDK2/cyclin E complex can induce a cell cycle arrest at the G1/S checkpoint.[1] In some cell lines, particularly non-malignant cells, CYC065 has been observed to cause G1 arrest without significant induction of cell death.[7] This suggests a potential therapeutic window where cancer cells are more prone to apoptosis. The decision to proceed to apoptosis may depend on other cellular factors and the degree of dependence on CDK9-mediated transcription for survival.

Q3: We are observing "anaphase catastrophe" in our experiments. What does this mean and is it related to CYC065's mechanism?

A3: Anaphase catastrophe is a specific form of mitotic cell death characterized by multipolar cell division and subsequent apoptosis.[8][9] This phenomenon is a known and significant anti-neoplastic mechanism of CYC065, primarily driven by its inhibition of CDK2.[8][9] CDK2 antagonism can prevent the clustering of excessive centrosomes during mitosis, leading to multipolar divisions and cell death.[8][9] Observing anaphase catastrophe is a strong indicator that CYC065 is active in your experimental system.

Q4: Can resistance to CYC065 develop in cancer cells?

A4: While the provided search results do not detail specific mechanisms of acquired resistance to CYC065, resistance to targeted therapies is a common phenomenon in cancer treatment. Potential mechanisms could involve upregulation of alternative survival pathways, mutations in the drug target (CDK2/9), or increased drug efflux. Further studies would be needed to identify specific biomarkers of sensitivity and resistance.[10]

Troubleshooting Guide

Unexpected Result Potential Cause Suggested Action
No significant decrease in cell viability Cell line is not dependent on CDK2/9 pathways.Screen a panel of cell lines to identify sensitive models. Cell lines with high levels of Cyclin E, MYC, or Mcl-1 may be more sensitive.[1][4][7]
Incorrect dosage or compound instability.Verify the concentration and integrity of your CYC065 stock. Perform a dose-response curve to determine the optimal concentration.
Minimal apoptosis despite cell cycle arrest Cell line may be more sensitive to the anti-proliferative effects (G1 arrest) than the pro-apoptotic effects.Assess markers of G1 arrest (e.g., p21, p27) and compare with markers of apoptosis (e.g., cleaved PARP, Annexin V).[1]
Insufficient inhibition of CDK9.Increase the concentration of CYC065 or the treatment duration to ensure robust inhibition of CDK9 and subsequent downregulation of Mcl-1.
High variability in experimental replicates Inconsistent cell seeding density or cell health.Ensure consistent cell seeding and monitor cell health prior to treatment.
Issues with assay reagents or instrumentation.Calibrate instruments and use fresh reagents for viability and apoptosis assays.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CYC065 in various cancer cell lines as reported in the literature.

Cell Line Cancer Type IC50 (nM)
MOLM-13Acute Myeloid Leukemia26[1]
MV-4-11Acute Myeloid Leukemia5[1]
Various Lung Cancer Cell LinesLung CancerResponsive in a dose-dependent manner[9]
Colorectal Cancer Patient-Derived OrganoidsColorectal Cancer2.65 ± 3.92 µM[10]
Uterine Serous Carcinoma (high CCNE1)Uterine Serous Carcinoma124.1 ± 57.8[3]
Uterine Serous Carcinoma (low CCNE1)Uterine Serous Carcinoma415 ± 117.5[3]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of CYC065 for a specified duration (e.g., 72 hours).[1]

  • Assay Procedure: Use a commercial cell viability reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.[1]

  • Data Analysis: Calculate IC50 values using appropriate software.

Western Blot Analysis

  • Cell Lysis: Treat cells with CYC065 for the desired time points, then lyse the cells to extract proteins.[1]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.[1]

  • Antibody Incubation: Probe the membrane with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II, Mcl-1, cleaved PARP) and then with corresponding secondary antibodies.[1]

  • Detection: Visualize the protein bands using a suitable detection method.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with CYC065 as required.

  • Staining: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizations

Caption: CYC065 dual inhibition of CDK2 and CDK9 pathways.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_interpretation Interpretation of Results select_cell_line Select Appropriate Cell Line determine_dose Determine Dose Range select_cell_line->determine_dose cell_culture Cell Culture & Seeding determine_dose->cell_culture cyc065_treatment CYC065 Treatment cell_culture->cyc065_treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cyc065_treatment->viability_assay western_blot Western Blot (p-RNAPII, Mcl-1, etc.) cyc065_treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) cyc065_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis cyc065_treatment->cell_cycle_analysis expected_outcome Expected Outcome viability_assay->expected_outcome unexpected_outcome Unexpected Outcome viability_assay->unexpected_outcome western_blot->expected_outcome western_blot->unexpected_outcome apoptosis_assay->expected_outcome apoptosis_assay->unexpected_outcome cell_cycle_analysis->expected_outcome cell_cycle_analysis->unexpected_outcome unexpected_outcome->select_cell_line Troubleshoot: Re-evaluate Model unexpected_outcome->determine_dose Troubleshoot: Adjust Dose

Caption: A typical experimental workflow for CYC065 studies.

References

Fadraciclib Technical Support Center: Overcoming In Vitro Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fadraciclib (CYC065), a selective dual inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro experiments and addressing potential challenges, including the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of fadraciclib?

Fadraciclib is an orally available, ATP-competitive inhibitor of CDK2 and CDK9.[1][2][3] Its anti-cancer effects stem from a dual mechanism:

  • CDK2 Inhibition: Fadraciclib's inhibition of the CDK2/cyclin E complex blocks the G1/S cell cycle transition, leading to cell cycle arrest.[1][3]

  • CDK9 Inhibition: By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), fadraciclib prevents the phosphorylation of the C-terminal domain of RNA polymerase II. This leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncoprotein MYC, ultimately inducing apoptosis.[4][5]

Q2: My cells are showing reduced sensitivity to fadraciclib. What are the potential mechanisms of resistance?

While specific acquired resistance mechanisms to fadraciclib are still under investigation, resistance to CDK2 inhibitors, in general, can arise from several factors:

  • Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E, can titrate out the inhibitor, requiring higher concentrations to achieve the same effect. This is a common mechanism of resistance to CDK2 inhibitors.[6]

  • Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to overcome the cell cycle blockade imposed by CDK2 inhibition. For instance, increased activity of CDK4/6 could potentially compensate for CDK2 inhibition.[6]

  • Selection of Polyploid Cells: Research has indicated that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within a heterogeneous tumor population, as these cells are inherently less sensitive to CDK2 inhibition.[7]

  • High Expression of Anti-Apoptotic Proteins: Overexpression of BCL2 family proteins other than MCL1, such as BCL2 or BCL-XL, may confer resistance by compensating for the fadraciclib-induced downregulation of MCL1.[4]

Q3: Are there known biomarkers that can predict sensitivity to fadraciclib?

Yes, preclinical studies have identified several potential biomarkers for sensitivity to fadraciclib:

  • High Expression of MCL1 and MYC: Tumors with high levels of MCL1 and MYC are often dependent on these proteins for survival and are therefore more susceptible to the transcriptional inhibition caused by fadraciclib.[4][8]

  • Mixed Lineage Leukemia (MLL) Gene Status: In leukemia cell lines, the status of the MLL gene has been identified as a potential marker for greater sensitivity to fadraciclib.[4]

  • CCNE1 (Cyclin E1) Amplification: Cancers with amplification or overexpression of CCNE1 are often "addicted" to the CDK2/cyclin E pathway for proliferation and are therefore more sensitive to CDK2 inhibition by fadraciclib.[3][8]

Q4: Can fadraciclib be used in combination with other agents to enhance efficacy or overcome resistance?

Absolutely. Combination therapy is a key strategy for fadraciclib. The most well-documented synergistic combination is with BCL2 inhibitors, such as venetoclax. By simultaneously targeting MCL1 (via fadraciclib) and BCL2 (via venetoclax), this combination can induce robust apoptosis, particularly in hematological malignancies.[4][5]

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values in Cell Viability Assays

If you are observing IC50 values that are significantly higher than what is reported in the literature for your cell line, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Assay Conditions Verify cell seeding density. Ensure cells are in the logarithmic growth phase. Optimize incubation time with fadraciclib (e.g., 72 hours for continuous exposure or shorter pulse-chase experiments).[2][9]Consistent and reproducible IC50 values in line with published data for the specific cell line.
Inhibitor Instability Prepare fresh stock solutions of fadraciclib in DMSO and store them appropriately. When diluting in media, use immediately. Avoid repeated freeze-thaw cycles of the stock solution.[2]The inhibitor retains its potency, leading to expected levels of cell growth inhibition.
Cell Line Integrity Confirm the identity of your cell line via short tandem repeat (STR) profiling. Check for mycoplasma contamination.Experiments are performed on the correct, uncontaminated cell line, ensuring the validity of the results.
Intrinsic Resistance Analyze the baseline expression levels of key proteins like CDK2, Cyclin E, MCL1, and other BCL2 family members in your cell line via Western blot.[10]Understanding the molecular profile of your cells can explain potential intrinsic resistance.
Issue 2: Inconsistent or Weak Signal in Western Blot for Downstream Targets

If you are not observing the expected decrease in phosphorylated RNA Polymerase II (p-RNA Pol II), MCL1, or MYC, or an increase in cleaved PARP after fadraciclib treatment, follow these steps.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Treatment Duration or Concentration Perform a time-course (e.g., 4, 8, 24 hours) and dose-response experiment with fadraciclib. The downregulation of p-RNA Pol II and MCL1 can be rapid.[9]Identification of the optimal time point and concentration to observe the desired changes in protein levels.
Poor Antibody Quality Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.Strong and specific bands for your target proteins, allowing for accurate detection of changes in expression or phosphorylation.
Suboptimal Protein Lysis and Handling Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis and accurate protein quantification before loading the gel.High-quality protein lysates that yield clear and quantifiable Western blot results.
Cellular Context The kinetics of target modulation can be cell line-dependent. Some cell lines may exhibit a more transient or delayed response.A better understanding of the pharmacodynamic effects of fadraciclib in your specific experimental model.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Treat cells with a serial dilution of fadraciclib for the desired duration (e.g., 72 hours).[2]

  • Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[2]

Western Blot Analysis
  • Cell Treatment and Lysis: Treat cells with fadraciclib at the desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-RNA Pol II (Ser2), MCL1, MYC, cleaved PARP, and a loading control (e.g., actin or tubulin) overnight at 4°C.[1]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[1]

Cell Cycle Analysis
  • Cell Treatment: Treat cells with fadraciclib for the desired duration (e.g., 24 hours).

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]

Visualizations

Fadraciclib_Mechanism_of_Action cluster_cdk2 CDK2 Pathway cluster_cdk9 CDK9 Pathway Fadraciclib Fadraciclib CDK2_CyclinE CDK2/Cyclin E Fadraciclib->CDK2_CyclinE CDK9 CDK9 (P-TEFb) Fadraciclib->CDK9 G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcription RNA_Pol_II->Transcription MCL1_MYC MCL1, MYC (Anti-apoptotic & Oncogenic Proteins) Transcription->MCL1_MYC Apoptosis Apoptosis MCL1_MYC->Apoptosis Inhibition

Caption: Fadraciclib's dual mechanism of action.

Troubleshooting_Workflow Start Reduced Sensitivity to Fadraciclib Check_Protocols Verify Experimental Protocols (Cell Density, Drug Stability) Start->Check_Protocols Assess_Resistance Assess Potential Resistance Mechanisms Check_Protocols->Assess_Resistance If protocols are optimal Western_Blot Western Blot for CDK2, Cyclin E, BCL2 family Assess_Resistance->Western_Blot Flow_Cytometry Cell Cycle Analysis (Check for Polyploidy) Assess_Resistance->Flow_Cytometry Combination_Therapy Consider Combination Therapy (e.g., with Venetoclax) Western_Blot->Combination_Therapy Flow_Cytometry->Combination_Therapy Outcome Restored Sensitivity or Rational Combination Strategy Combination_Therapy->Outcome

References

CYC065 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CYC065. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of CYC065?

A1: For long-term storage, the solid form of CYC065 should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][2] For shorter periods, it can be stored at 4°C for up to two years.[3]

Q2: What are the recommended storage conditions for CYC065 dissolved in a solvent?

A2: The stability of CYC065 in solution depends on the solvent and storage temperature. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

  • In DMSO:

    • Store at -80°C for up to 1 year.[3][4]

    • Store at -20°C for up to 6 months.[3]

  • General guidance for in-vivo working solutions: It is recommended to prepare these freshly on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Q3: How do I prepare a stock solution of CYC065?

A3: CYC065 is soluble in DMSO at concentrations of 80 mg/mL (201.24 mM) or greater.[3][4] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][4]

Q4: Is CYC065 stable in aqueous solutions or cell culture media?

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of CYC065 in my experiments.

This could be related to the stability and handling of the compound. Here are some troubleshooting steps:

  • Verify Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to the recommendations in the table below. Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing aliquots.[4]

  • Check Solvent Quality: The use of old or improperly stored DMSO can affect the solubility and stability of CYC065. Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[4]

  • Freshly Prepare Working Solutions: It is best practice to dilute your stock solution to the final working concentration immediately before use, especially for aqueous-based assays.

  • Assess Stability in Your Experimental Buffer: If you suspect instability in your specific buffer system (e.g., due to pH or components), you can perform a simple stability test.

Storage and Stability Data Summary

FormStorage TemperatureDurationCitations
Solid (Powder) -20°C≥ 4 years[1]
3 years[2][4]
4°C2 years[3]
In DMSO -80°C1 year[3][4]
-20°C6 months[3]

Experimental Protocols

Protocol for Preparation of a 10 mM CYC065 Stock Solution in DMSO
  • Materials:

    • CYC065 solid powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the vial of solid CYC065 to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of CYC065 powder using a calibrated balance. For example, for 1 mL of a 10 mM solution, you would need 3.975 mg (Molecular Weight = 397.5 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid.

    • Vortex or sonicate gently until the solid is completely dissolved. If necessary, gentle warming can be applied.[3]

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[3][4]

Visualizations

CYC065_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation Solid_CYC065 Solid CYC065 (-20°C for long-term) Prepare_Stock Prepare Stock Solution (Anhydrous DMSO) Solid_CYC065->Prepare_Stock Equilibrate to RT Aliquot_Stock Aliquot Stock Solution Prepare_Stock->Aliquot_Stock Vortex/Sonicate Store_Aliquots Store Aliquots (-80°C or -20°C) Aliquot_Stock->Store_Aliquots Prepare_Working Prepare Working Solution (Dilute from stock) Store_Aliquots->Prepare_Working Thaw one aliquot Use_Immediately Use in Experiment Prepare_Working->Use_Immediately

Caption: Recommended workflow for handling and preparing CYC065 solutions.

CYC065_Signaling_Pathway cluster_cdk2 CDK2 Pathway cluster_cdk9 CDK9 Pathway CYC065 CYC065 CDK2_CyclinE CDK2/Cyclin E CYC065->CDK2_CyclinE Inhibits CDK9_PTEFb CDK9/P-TEFb CYC065->CDK9_PTEFb Inhibits RB RB Phosphorylation CDK2_CyclinE->RB Phosphorylates G1_S_Transition G1/S Phase Transition RB->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest contributes to RNA_Pol_II RNA Pol II pSer2 CDK9_PTEFb->RNA_Pol_II Phosphorylates Transcription Transcriptional Elongation (MCL1, MYC) RNA_Pol_II->Transcription Transcription->Apoptosis Inhibition leads to

Caption: Simplified signaling pathway of CYC065 as a CDK2/9 inhibitor.

References

CYC065 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYC065 (fadraciclib) in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CYC065?

CYC065, also known as fadraciclib, is a second-generation, orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2][3] Its anticancer effects stem from this dual inhibition:

  • CDK2 Inhibition: CDK2 is crucial for the G1 to S phase transition in the cell cycle. By inhibiting the CDK2/cyclin E complex, CYC065 induces cell cycle arrest.[1] In cancer cells with an abnormal number of chromosomes (aneuploidy), this inhibition can lead to a phenomenon called "anaphase catastrophe," causing multipolar cell division and subsequent apoptotic cell death.[4][5]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of key survival proteins.[1] CYC065's inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, ultimately promoting apoptosis in cancer cells.[1][6]

Q2: We are observing suboptimal tumor growth inhibition in our xenograft model. What are potential causes and solutions?

Several factors can contribute to reduced efficacy in vivo. Consider the following troubleshooting steps:

  • Dosing and Schedule: Inadequate dosing or a suboptimal schedule can lead to poor tumor response. Preclinical studies have shown efficacy with oral gavage at doses like 25 mg/kg administered twice daily, five days a week for two weeks.[7][8] Ensure that the dose and frequency are sufficient to maintain a therapeutic concentration. A phase 1 clinical trial established a biologically effective dose of 192 mg/m²/day, which corresponds to an in vitro concentration of 6–7 μM.[9]

  • Tumor Model Selection: The sensitivity of different tumor models to CYC065 can vary. Tumors with overexpression or amplification of Cyclin E1 (CCNE1) or MYC may be more sensitive.[1] Consider using patient-derived xenograft (PDX) models, which may better reflect clinical heterogeneity and response.[4][5]

  • Drug Formulation and Administration: Ensure proper formulation and administration of CYC065. For oral gavage, a common formulation involves DMSO, PEG300, Tween80, and water.[2] For intraperitoneal injections, corn oil can be used as a vehicle.[2] Inconsistent preparation or administration can affect bioavailability.

  • Pharmacodynamic Assessment: Verify target engagement in your model. Western blot analysis of tumor lysates can confirm the downregulation of key biomarkers such as phosphorylated RNA Polymerase II (p-RNA Pol II) and Mcl-1.[1] This can help determine if the drug is reaching its target at a sufficient concentration to exert its biological effect.

Q3: Our study animals are exhibiting unexpected toxicity. How can we mitigate this?

While preclinical studies have noted that CYC065 can be effective without appreciable toxicities, dose-limiting toxicities have been observed in clinical trials.[4]

  • Dose-Limiting Toxicities: In a Phase 1 clinical trial, the primary dose-limiting toxicity was reversible neutropenia.[10] Monitor complete blood counts in your study animals to watch for signs of myelosuppression.

  • Dose Adjustment: If toxicity is observed, consider reducing the dose or altering the dosing schedule. For example, you could try a different dosing regimen while aiming to maintain therapeutic drug exposure.

  • Supportive Care: Provide appropriate supportive care for the animals as per your institution's guidelines to manage any observed side effects.

  • Toxicity in Normal Cells: While CYC065 shows selectivity for cancer cells, some effects on normal cells, particularly B cells, have been noted in preclinical studies.[11] This is an important consideration when evaluating the overall toxicity profile.

Q4: How can we confirm that CYC065 is working through its intended mechanism in our in vivo model?

Confirming the mechanism of action in vivo is crucial for validating your results.

  • Anaphase Catastrophe: This can be identified by immunofluorescence staining for markers of multipolar mitosis.[7] Immunohistochemical analysis of tumor tissue for phospho-histone H3 can also help detect anaphase catastrophe.[5]

  • Apoptosis Induction: Western blot analysis can be used to detect the cleavage of PARP, a hallmark of apoptosis.[12]

  • Target Engagement: As mentioned previously, western blotting for downstream targets of CDK9, such as Mcl-1 and MYC, can confirm target engagement.[6] A reduction in the phosphorylation of the C-terminal domain of RNA polymerase II is also a key indicator of CDK9 inhibition.[6][12]

  • Cell Cycle Analysis: Flow cytometry can be used to assess cell cycle arrest, with an expected G2/M arrest observed in treated cells.[7]

Quantitative Data Summary

ParameterValueCancer Model(s)Reference
In Vitro IC50 5 nM (CDK2), 26 nM (CDK9)Kinase Assays[2]
0.44 ± 0.01 µM (OCI-AML3), 0.25 ± 0.01 µM (MOLM-13), 0.52 ± 0.01 µM (MV4-11) at 72hAML Cell Lines[9]
2.65 ± 3.92 µMColorectal Cancer Patient-Derived Organoids[7]
In Vivo Dosing 25 mg/kg BID (oral gavage), 5 days/week for 2 weeksColorectal Cancer PDX[7][8]
Clinical Pharmacokinetics Cmax of 6.2 µM, half-life up to 3.5 h (at 213 mg dose, 1h infusion)Advanced Solid Tumors[3]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model for Colorectal Cancer
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Surgically implant tumor fragments from colorectal cancer patients into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer CYC065 via oral gavage at a dose of 25 mg/kg twice daily, five days a week, for two weeks. The control group receives the vehicle.[7][8]

  • Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers. Tumor Growth Inhibition (TGI) is calculated and compared to the control group.[8]

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for western blot analysis (to measure p-RNA Pol II, Mcl-1), flow cytometry (for cell cycle analysis), and immunofluorescence staining (to assess anaphase catastrophe).[1][7][8]

Leukemia Mouse Xenograft Model
  • Cell Line: Use a human leukemia cell line (e.g., MOLM-13).

  • Implantation: Inject leukemia cells intravenously into immunodeficient mice.

  • Treatment: Once the disease is established, begin treatment with CYC065.

  • Efficacy Assessment: Monitor disease progression and survival of the animals.

  • Pharmacodynamic Studies: Collect peripheral blood or bone marrow samples to assess the levels of biomarkers like Mcl-1 to confirm target engagement.

Visualizations

CYC065_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation CDK2 CDK2/ Cyclin E G1_S G1/S Phase Transition CDK2->G1_S Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Inhibition leads to CDK9 CDK9/P-TEFb RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylates Apoptosis Apoptosis CDK9->Apoptosis Inhibition leads to MCL1_MYC Mcl-1, MYC Transcription RNA_Pol_II->MCL1_MYC CYC065 CYC065 (Fadraciclib) CYC065->CDK2 Inhibits CYC065->CDK9 Inhibits Anaphase_Catastrophe Anaphase Catastrophe (in aneuploid cells) Cell_Cycle_Arrest->Anaphase_Catastrophe Anaphase_Catastrophe->Apoptosis

Caption: CYC065 dual inhibition of CDK2 and CDK9.

Experimental_Workflow start Start: Tumor Model Selection implantation Tumor Cell/ Fragment Implantation start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization treatment CYC065 or Vehicle Administration randomization->treatment efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy pd_analysis Pharmacodynamic Analysis (Western, IHC) efficacy->pd_analysis end End: Data Analysis pd_analysis->end

Caption: General workflow for in vivo efficacy studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Suboptimal Tumor Growth Inhibition dose Inadequate Dosing/ Schedule issue->dose model Resistant Tumor Model issue->model formulation Improper Formulation/ Administration issue->formulation adjust_dose Adjust Dose/ Schedule dose->adjust_dose change_model Use Sensitive Model (e.g., CCNE1/MYC amp) model->change_model check_formulation Verify Formulation & Administration formulation->check_formulation pd_markers Check PD Markers (p-RNA Pol II, Mcl-1) adjust_dose->pd_markers change_model->pd_markers check_formulation->pd_markers

References

Adjusting CYC065 treatment duration for optimal apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the CDK2/9 inhibitor CYC065, with a specific focus on optimizing treatment duration to achieve maximal apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which CYC065 induces apoptosis?

A1: The primary mechanism of CYC065-induced apoptosis is through the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is essential for transcriptional elongation, as it phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II).[2] Inhibition of CDK9 by CYC065 leads to a rapid reduction in the transcription of genes with short half-lives, most notably the key anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the oncoprotein MYC.[3][4] The depletion of MCL1 is a critical event that triggers the intrinsic apoptotic pathway.[4]

Q2: How quickly can I expect to see markers of apoptosis after CYC065 treatment?

A2: The biochemical events leading to apoptosis after CYC065 treatment are notably rapid.[3][4] In acute myeloid leukemia (AML) cell lines, for example, significant suppression of MCL1 protein levels can be observed as early as 1 hour post-treatment.[4] The appearance of cleaved PARP, a downstream marker of caspase activation and apoptosis, can be detected within 2 hours, often reaching a plateau by 5-6 hours.[4] However, the exact timing is cell-line dependent and can vary; some cell lines may require longer incubation times of 24 to 48 hours to show maximal effect.[2][5]

Q3: Is a short pulse treatment sufficient, or is continuous exposure necessary to induce apoptosis?

A3: For many sensitive cell lines, a short pulse treatment with CYC065 is sufficient to induce a robust apoptotic response.[4][6] Studies in AML cell lines have shown that a 6-hour pulse exposure can be enough to induce apoptosis in up to 80% of cells and can yield IC50 values comparable to a 72-hour continuous treatment.[4] This is because the initial inhibition of transcription and depletion of MCL1 commits the cell to apoptosis. However, optimization is key, as the minimal required exposure time can vary between different cancer types and cell lines.[4][7]

Q4: What is the role of CDK2 inhibition in CYC065-induced cell death?

A4: In addition to its potent CDK9 activity, CYC065 also inhibits CDK2.[2][3] This has two main consequences. First, in cancer cells with an abnormal number of chromosomes (aneuploidy) and extra centrosomes, CDK2 inhibition prevents the clustering of these centrosomes during mitosis.[8][9] This leads to multipolar cell division and a lethal mitotic event known as "anaphase catastrophe," which culminates in apoptosis.[8][10] Second, CDK2 inhibition can also lead to a G1 cell cycle arrest, which may be more prominent at lower concentrations of CYC065.[3][8]

Troubleshooting Guide: Optimizing Treatment Duration

Problem 1: I am not observing significant apoptosis after CYC065 treatment.

Possible CauseRecommended Solution
Inadequate Treatment Duration or Concentration The kinetics of apoptosis induction are cell-type specific.[7] Perform a time-course experiment (e.g., 2, 4, 6, 8, 12, 24, 48 hours) and a dose-response experiment (e.g., 0.1 µM to 2 µM) to identify the optimal conditions for your model.[10]
Incorrect Assay Timing Apoptosis is a dynamic process.[11] Ensure you are measuring both early and late apoptotic events. Monitor early markers like MCL1 downregulation via Western blot (1-6 hours) and late markers like Annexin V staining or PARP cleavage (6-48 hours).[4]
Cell Line Resistance The sensitivity of cell lines can vary. Confirm that your cell line is dependent on MCL1 for survival.[4] If the cell line has low MCL1 expression, it may be less sensitive. Consider testing CYC065 in combination with other agents, such as the BCL2 inhibitor venetoclax (B612062), which has shown synergistic effects.[2]
Reagent Issues Prepare a fresh 10 mM stock solution of CYC065 in high-quality, anhydrous DMSO and store it in small aliquots at -80°C to avoid degradation from repeated freeze-thaw cycles.[6][10]

Problem 2: I see widespread cell death, but it appears necrotic rather than apoptotic.

Possible CauseRecommended Solution
Excessively High Concentration Very high drug concentrations can induce non-specific toxicity and necrosis. Reduce the concentration of CYC065 and potentially increase the treatment duration to favor the programmed apoptotic pathway.
Assay Interpretation Use a dual-staining method like Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) with flow cytometry. This allows for the clear distinction between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[10]

Problem 3: My results for apoptosis induction are inconsistent between experiments.

Possible CauseRecommended Solution
Variability in Cell Culture Ensure consistency in cell culture practices. Use cells from a similar passage number, seed at a consistent density, and ensure they are in the logarithmic growth phase before treatment. Over-confluence can significantly affect cellular responses to drugs.[12]
Improper Sample Handling When preparing samples for flow cytometry, handle cells gently. Do not vortex or centrifuge at high speeds, as this can damage cell membranes and lead to false positives for necrosis or late apoptosis.[11][13]

Data Presentation

Table 1: Representative IC50 Values for CYC065 in Cancer Cell Lines Note: IC50 values are highly dependent on the assay conditions and treatment duration (e.g., 72h continuous vs. 6h pulse).

Cell LineCancer TypeIC50 (approx. nM)Reference
EOL-1 Acute Myeloid Leukemia< 100 nM[6]
HL60 Acute Myeloid Leukemia< 100 nM[6]
USC-ARK-1 Uterine Serous Carcinoma (CCNE1-high)124.1 ± 57.8 nM[14]
MM1.s Multiple Myeloma60 - 2000 nM (24-48h)[5]
Primary CLL Cells Chronic Lymphocytic Leukemia~800 nM (24h)[2]

Table 2: Example Time-Course of Apoptotic Marker Expression This table illustrates a typical progression of events in a sensitive AML cell line treated with ~0.5 µM CYC065.

Time Post-TreatmentMCL1 Protein LevelPhospho-RNAP II (Ser2)Cleaved PARPAnnexin V Positive Cells
0 hr (Control) 100%100%Undetectable< 5%
1 hr Strongly ReducedStrongly ReducedUndetectable< 5%
2 hr Strongly ReducedStrongly ReducedDetectable~10-20%
6 hr Near-UndetectableStrongly ReducedStrong Signal (Plateau)~60-80%
24 hr Near-UndetectableStrongly ReducedStrong Signal> 80%

Key Experimental Protocols

Protocol 1: Time-Course and Dose-Response Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density to ensure they remain in logarithmic growth for the duration of the experiment. Allow cells to adhere for 24 hours.

  • Drug Preparation: Prepare serial dilutions of CYC065 in culture medium. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Treatment: Add the CYC065 dilutions and vehicle control to the appropriate wells.

  • Incubation: Incubate plates for various time points (e.g., 6, 24, 48, 72 hours).

  • Viability Assessment: At the end of each time point, add a viability reagent such as resazurin (B115843) or CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence. Normalize the data to the vehicle-treated control cells and calculate IC50 values for each time point using appropriate software (e.g., GraphPad Prism).[6]

Protocol 2: Western Blotting for Apoptosis Markers

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat with the desired concentration of CYC065 or vehicle for a time-course (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Cell Lysis: Harvest cells by scraping into ice-cold PBS and pelleting. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-MCL1, anti-phospho-RNAP II (Ser2), anti-cleaved PARP, and a loading control (e.g., anti-Actin or anti-GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[2][3]

Protocol 3: Apoptosis Analysis by Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with CYC065 or vehicle for the desired duration (determined from time-course experiments).

  • Cell Collection: Collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with medium containing serum. Combine all cells for each sample.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet once with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorescently conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD.[10][11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Be sure to include proper controls (unstained cells, single-stain controls) for setting compensation and gates.[11][15]

Visualizations

CYC065_Apoptosis_Pathway cluster_cdk9 CDK9 Inhibition Pathway cluster_cdk2 CDK2 Inhibition Pathway cyc065 CYC065 (Fadraciclib) cdk9 CDK9 cyc065->cdk9 rnapii RNA Polymerase II (p-Ser2) cdk9->rnapii Phosphorylates transcription Transcription of Short-Lived Genes rnapii->transcription mcl1_mrna MCL1 mRNA transcription->mcl1_mrna myc_mrna MYC mRNA transcription->myc_mrna mcl1_protein MCL1 Protein (Anti-Apoptotic) mcl1_mrna->mcl1_protein apoptosis Apoptosis mcl1_protein->apoptosis Inhibits cdk2 CDK2 clustering Centrosome Clustering (in aneuploid cells) cdk2->clustering anaphase Anaphase Catastrophe clustering->anaphase Inhibition leads to apoptosis2 Apoptosis anaphase->apoptosis2 cyc065_2 CYC065 cyc065_2->cdk2

Caption: CYC065 signaling pathways leading to apoptosis.

Optimization_Workflow cluster_treatment Treatment Phase cluster_assays Parallel Assays start Start: Hypothesis (CYC065 induces apoptosis) seed_cells 1. Seed Cells (e.g., 96-well & 6-well plates) start->seed_cells treat_dose 2a. Dose-Response (e.g., 0.01 to 5 µM) seed_cells->treat_dose treat_time 2b. Time-Course (e.g., 2, 4, 8, 12, 24, 48h) seed_cells->treat_time harvest 3. Harvest Cells at Each Time Point treat_dose->harvest treat_time->harvest assay_viability 4a. Cell Viability (Resazurin / MTT) harvest->assay_viability assay_western 4b. Western Blot (MCL1, Cleaved PARP) harvest->assay_western assay_flow 4c. Flow Cytometry (Annexin V / PI) harvest->assay_flow analyze 5. Analyze Data - Calculate IC50 values - Quantify protein levels - Determine % apoptotic cells assay_viability->analyze assay_western->analyze assay_flow->analyze determine 6. Determine Optimal Treatment Window (Concentration & Duration) analyze->determine end End: Optimized Protocol determine->end

Caption: Experimental workflow for optimizing CYC065 treatment duration.

References

Cell line-specific responses to fadraciclib treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing fadraciclib in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for fadraciclib?

A1: Fadraciclib, also known as CYC065, is an orally bioavailable, second-generation aminopurine that acts as a potent and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4]

  • CDK9 Inhibition: By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), fadraciclib suppresses global transcription. This is achieved by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5][6][7] This leads to a rapid depletion of short-lived and oncogenic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and MYC, thereby inducing apoptosis in cancer cells.[5][8]

  • CDK2 Inhibition: Inhibition of CDK2 disrupts cell cycle progression by preventing the phosphorylation of the Retinoblastoma protein (Rb).[6][9] This leads to a G1 phase arrest and prevents entry into the S phase.[10]

Q2: In which cancer cell lines has fadraciclib shown efficacy?

A2: Fadraciclib has demonstrated anti-cancer activity in a variety of hematological malignancies and solid tumors. Notable examples include:

  • Leukemia: Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL) cells, particularly those with MLL gene rearrangements, have shown high sensitivity.[5][11][12][13]

  • Colorectal Cancer (CRC): Efficacy has been observed in CRC cell lines, especially those with the BRAF(V600E) mutation, where it can act synergistically with BRAF inhibitors like encorafenib (B612206).[6][10]

  • Breast Cancer: Several breast cancer cell lines have shown sensitivity to fadraciclib.[8][9]

  • Other Solid Tumors: Preclinical or clinical studies have also suggested activity in lymphoma, myelodysplastic syndrome (MDS), and other advanced solid tumors.[14][15][16]

Q3: What are known biomarkers for sensitivity or resistance to fadraciclib?

A3:

  • Sensitivity:

    • MLL gene status: In leukemia cell lines, the presence of Mixed Lineage Leukemia (MLL) gene rearrangements is associated with greater sensitivity to fadraciclib.[5]

    • High MCL-1 dependence: Cancers that are highly dependent on the anti-apoptotic protein MCL-1 for survival are particularly vulnerable to fadraciclib due to its mechanism of MCL-1 suppression.[8][17]

    • BRAF(V600E) mutation: In colorectal cancer, the BRAF(V600E) mutation can confer sensitivity, especially when fadraciclib is combined with a BRAF inhibitor.[6][10]

    • CDKN2A/B alterations: Early clinical data suggests that solid tumors with CDKN2A or CDKN2B alterations may respond to fadraciclib.[18]

  • Resistance:

    • While specific resistance mechanisms are still under investigation, cell lines with low dependence on CDK9-mediated transcription or those that upregulate alternative survival pathways may exhibit reduced sensitivity.

    • In some biliary tract cancer cells with low MCL-1, fadraciclib was observed to increase BRD4 mRNA expression, potentially leading to a restoration of CDK9-RNAP II activity and transcription of oncogenes.[17]

Q4: Can fadraciclib be combined with other therapeutic agents?

A4: Yes, preclinical studies have shown synergistic effects when fadraciclib is combined with other anti-cancer drugs.

  • Venetoclax (B612062) (BCL-2 inhibitor): In leukemia models, the combination of fadraciclib and venetoclax has demonstrated strong synergy.[5][7] Fadraciclib's inhibition of MCL-1 complements venetoclax's inhibition of BCL-2, leading to a more potent induction of apoptosis.[5]

  • Encorafenib (BRAF inhibitor): In BRAF(V600E)-mutant colorectal cancer, combining fadraciclib with encorafenib has shown synergistic tumor growth suppression.[6][10]

  • Olaparib (B1684210) (PARP inhibitor): In MCL-1-high biliary tract cancer cells, the combination of fadraciclib and olaparib showed synergistic anti-tumor effects in vitro and in vivo.[17]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no induction of apoptosis in a sensitive cell line. Suboptimal Drug Concentration: The IC50 can vary significantly between cell lines.Perform a dose-response curve to determine the optimal concentration for your specific cell line. Concentrations typically range from sub-micromolar to low micromolar.[4][9]
Incorrect Exposure Time: The effects of fadraciclib are time-dependent.For apoptosis assays, an incubation time of 24-72 hours is generally recommended.[4] However, shorter pulse exposures (e.g., 6-8 hours) can also be effective in some models.[8][11][12]
Cell Culture Conditions: High serum concentrations or co-culture with stromal cells can sometimes provide protective effects.While fadraciclib has been shown to overcome microenvironment-mediated protection in CLL, consider optimizing culture conditions.[7] Ensure consistency in media, serum, and cell density across experiments.
Inconsistent results in Western blot analysis for downstream targets (e.g., p-RNAPII, MCL-1). Timing of Protein Harvest: Downregulation of MCL-1 and p-RNAPII can be rapid.For detecting early effects on transcription, harvest cells within 4-8 hours of treatment.[8] MCL-1 protein levels are often significantly reduced by 4 hours.[4]
Antibody Quality: Poor antibody specificity or sensitivity can lead to unreliable results.Validate your primary antibodies using positive and negative controls. Ensure you are using the correct antibodies for phosphorylated and total proteins.
Loading Controls: Use of an inappropriate loading control.Actin or tubulin are commonly used. However, ensure your loading control is not affected by the experimental conditions.
Difficulty observing cell cycle arrest. Predominant Apoptotic Effect: At higher concentrations or in highly sensitive cell lines, the potent induction of apoptosis (sub-G1 peak) can mask cell cycle-specific arrest.[11]To observe cell cycle effects, try using lower concentrations of fadraciclib or analyzing cells at earlier time points (e.g., 4 hours) before widespread apoptosis occurs.[4]
Unexpected resistance in a cell line expected to be sensitive. Cell Line Integrity: Misidentification or genetic drift of the cell line.Authenticate your cell line using short tandem repeat (STR) profiling.
Development of Acquired Resistance: Prolonged exposure to the drug can lead to resistance.If working with long-term cultures, periodically re-establish from early passage frozen stocks.
Expression of Resistance Factors: The cell line may have intrinsic or acquired mechanisms of resistance.Investigate potential resistance mechanisms, such as the expression of drug efflux pumps or alterations in the CDK/Rb/MCL-1 pathways.

Experimental Protocols

Cell Viability/Proliferation Assay (Resazurin Reduction Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of fadraciclib (e.g., 0.01 to 10 µM) for the desired duration (e.g., 72 hours).[4] Include a DMSO-treated control.

  • Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Fadraciclib-Induced Biomarker Changes
  • Cell Treatment and Lysis: Treat cells with fadraciclib at the desired concentration and time point (e.g., 1 µM for 4 or 24 hours).[4] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-RNA Polymerase II (Ser2)

      • Total RNA Polymerase II

      • MCL-1

      • Cleaved PARP (as a marker for apoptosis)

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • Actin or Tubulin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with fadraciclib for the desired time (e.g., 72 hours).[4]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) using flow cytometry analysis software.

Data and Visualizations

Summary of Fadraciclib IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure TimeReference
OCI-AML3Acute Myeloid Leukemia~0.4472h[4]
MOLM-13Acute Myeloid Leukemia~0.2572h[4]
MV4-11Acute Myeloid Leukemia~0.5272h[4]
COLO 205Colorectal Cancer0.31Not Specified[9]
Breast Cancer PanelBreast Cancer<0.4Not Specified[9]

Signaling Pathways and Workflows

Fadraciclib_Mechanism_of_Action cluster_cdk9 CDK9 Inhibition Pathway cluster_cdk2 CDK2 Inhibition Pathway Fadraciclib Fadraciclib CDK9 CDK9 Fadraciclib->CDK9 inhibits pRNAPII p-RNA Pol II (Ser2) Fadraciclib->pRNAPII prevents formation RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Transcription Gene Transcription pRNAPII->Transcription promotes MCL1_MYC MCL-1 & MYC (Short-lived proteins) pRNAPII->MCL1_MYC reduced synthesis Transcription->MCL1_MYC synthesizes Apoptosis_CDK9 Apoptosis MCL1_MYC->Apoptosis_CDK9 inhibits Fadraciclib_2 Fadraciclib CDK2 CDK2 Fadraciclib_2->CDK2 inhibits pRb p-Rb Fadraciclib_2->pRb prevents formation Rb Rb Protein CDK2->Rb phosphorylates G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest is blocked Experimental_Workflow_Western_Blot start Start: Cancer Cell Culture treatment Treat with Fadraciclib (e.g., 1µM for 4-24h) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer immunoblot Immunoblotting: Primary & Secondary Abs transfer->immunoblot detection ECL Detection immunoblot->detection analysis Data Analysis: Densitometry detection->analysis end End: Biomarker Levels Quantified analysis->end Troubleshooting_Logic issue Issue: No Apoptosis Observed check_conc Is drug concentration optimized (IC50 known)? issue->check_conc check_time Is exposure time sufficient (24-72h)? check_conc->check_time Yes solution_dose Solution: Perform dose-response curve. check_conc->solution_dose No check_targets Are downstream targets (MCL-1, p-RNAPII) inhibited? check_time->check_targets Yes solution_time Solution: Increase incubation time. check_time->solution_time No solution_western Solution: Troubleshoot Western blot (see protocol). check_targets->solution_western No solution_resistance Possible Resistance: Authenticate cell line, check resistance markers. check_targets->solution_resistance Yes

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-Rb after CYC065 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for phosphorylated Retinoblastoma protein (p-Rb) following treatment with CYC065.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent levels of p-Rb in my Western blots after CYC065 treatment?

Inconsistent p-Rb levels post-treatment can stem from several factors, ranging from the biological response to the drug to technical variability in the Western blot workflow. Key areas to investigate include:

  • Treatment Efficacy: The dose and duration of CYC065 treatment may not be optimal for your specific cell line, leading to variable inhibition of CDK2 and CDK9, the primary targets of CYC065 that regulate Rb phosphorylation.[1][2]

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to CYC065 due to their unique genetic backgrounds and signaling pathway dependencies.

  • Sample Preparation: The phosphorylation state of Rb is a transient post-translational modification. Inadequate or inconsistent use of phosphatase inhibitors during cell lysis can lead to the artificial dephosphorylation of p-Rb, resulting in lower and more variable signals.[3][4]

  • Western Blot Technique: Variability in protein loading, transfer efficiency, antibody incubation times, and washing steps can all contribute to inconsistent results.[5][6][7][8]

Q2: My loading control (e.g., GAPDH, β-actin) levels are also inconsistent between treated and untreated samples. What should I do?

While housekeeping genes are often used as loading controls, their expression can sometimes be affected by experimental treatments.[8] If you observe variations in your loading control, consider the following:

  • Validate Your Loading Control: Confirm that the expression of your chosen loading control is not affected by CYC065 treatment in your specific cell model.

  • Use a Total Protein Stain: As an alternative or a supplementary control, a total protein stain like Ponceau S can be used to visualize and quantify total protein loaded in each lane, ensuring equal loading before antibody incubation.[8][9][10]

  • Normalize to Total Rb: When assessing changes in p-Rb, it is crucial to also probe for total Rb.[3][11] Normalizing the p-Rb signal to the total Rb signal can account for any variations in the total amount of Rb protein, providing a more accurate measure of the change in phosphorylation status.

Q3: I am not seeing a decrease in p-Rb signal after CYC065 treatment. What could be the reason?

Several factors could lead to a lack of observable decrease in p-Rb levels:

  • Ineffective Inhibition: The concentration of CYC065 may be too low, or the treatment duration too short to achieve significant inhibition of CDK2/9 activity.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Resistance: Some cell lines may be resistant to CYC065.[3]

  • Antibody Issues: The primary antibody for p-Rb may not be specific or sensitive enough.[3] Ensure you are using a validated antibody for the specific phosphorylation site of interest. The most relevant sites for CDK activity are Serine 780, Serine 807, and Serine 811.[3]

  • High Background: High background can mask a subtle decrease in the p-Rb signal.[5][6][10]

Q4: I'm observing non-specific bands in my Western blot. How can I resolve this?

Non-specific bands can be a common issue in Western blotting.[5][6][12] Here are some troubleshooting steps:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal non-specific binding.[3][6][13]

  • Improve Blocking: Increase the blocking time or try a different blocking agent. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins (like casein) that can cause high background.[3][4][11]

  • Increase Washing Stringency: Increase the duration and number of washes to remove non-specifically bound antibodies.[14]

  • Use a More Specific Primary Antibody: If the issue persists, consider using a different, more specific primary antibody.

Signaling Pathway and Experimental Workflow

CYC065 Signaling Pathway

CYC065_Pathway CDK2 CDK2 pRb p-Rb (Inactive) CDK2->pRb Phosphorylates CDK9 CDK9 CDK9->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Sequesters S_Phase S-Phase Entry Rb->S_Phase Inhibits E2F->S_Phase Promotes CYC065 CYC065 CYC065->CDK2 Inhibits CYC065->CDK9 Inhibits

Caption: CYC065 inhibits CDK2 and CDK9, preventing Rb phosphorylation and halting cell cycle progression.

Western Blot Troubleshooting Workflow

WB_Troubleshooting cluster_solutions Troubleshooting Steps Start Inconsistent p-Rb Results Check_Treatment Review Treatment (Dose/Duration) Start->Check_Treatment Check_Lysis Verify Sample Prep (Phosphatase Inhibitors) Check_Treatment->Check_Lysis [Optimal] Dose_Response Perform Dose-Response/ Time-Course Check_Treatment->Dose_Response [Suboptimal] Check_Loading Assess Protein Loading (Ponceau S / Total Rb) Check_Lysis->Check_Loading [Consistent] Fresh_Inhibitors Use Fresh Phosphatase Inhibitors Check_Lysis->Fresh_Inhibitors [Inconsistent] Check_Antibody Evaluate Antibody Performance (Titration / Specificity) Check_Loading->Check_Antibody [Consistent] Normalize_Signal Normalize to Total Rb Check_Loading->Normalize_Signal [Inconsistent] Optimize_WB Optimize WB Protocol (Blocking, Washing) Check_Antibody->Optimize_WB [Optimal] Titrate_Antibody Titrate Primary & Secondary Antibodies Check_Antibody->Titrate_Antibody [Suboptimal] Consistent_Results Consistent Results Optimize_WB->Consistent_Results [Optimized] Change_Blocking Use 5% BSA for Blocking Optimize_WB->Change_Blocking [High Background]

Caption: A logical workflow for troubleshooting inconsistent p-Rb Western blot results.

Experimental Protocols

Detailed Western Blot Protocol for p-Rb Detection

This protocol is optimized for the detection of phosphorylated Rb.

1. Cell Lysis and Protein Quantification

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4][9][11]

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[9]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.[3]

2. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[3]

  • Load 20-40 µg of total protein per lane onto an 8% SDS-PAGE gel.[9]

  • Run the gel to separate proteins by size.

  • Transfer proteins to a PVDF membrane. Activate the PVDF membrane in methanol (B129727) before transfer.[4][9]

3. Immunoblotting

  • Block the membrane in 5% BSA in TBST for 1-2 hours at room temperature.[3][4]

  • Incubate the membrane with a primary antibody against a specific p-Rb site (e.g., Ser780, Ser807/811) and a primary antibody for total Rb, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[3][4]

  • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[3]

  • Wash the membrane three times for 10 minutes each with TBST.[3]

4. Detection

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Quantitative Data Summary

While specific quantitative tables are not consistently provided across all literature, the expected outcome of CYC065 treatment is a dose- and time-dependent decrease in the ratio of phosphorylated Rb to total Rb. Researchers should generate their own quantitative data by performing densitometry analysis on their Western blots.

Treatment Groupp-Rb (Ser780) / Total Rb Ratio (Arbitrary Units)Fold Change vs. Control
Vehicle Control(Value from Densitometry)1.0
CYC065 (Low Dose)(Value from Densitometry)(Calculated Value)
CYC065 (High Dose)(Value from Densitometry)(Calculated Value)

Note: The above table is a template for presenting quantitative data. Actual values will vary depending on the cell line, treatment conditions, and experimental performance. It is crucial to perform multiple biological replicates to ensure the statistical significance of the observed changes.

References

Technical Support Center: Managing CYC065-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing CYC065 in primary cell cultures. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help manage and interpret CYC065-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CYC065 and what is its primary mechanism of action?

A1: CYC065, also known as fadraciclib, is a second-generation, orally available aminopurine inhibitor of cyclin-dependent kinases (CDKs), with high potency against CDK2 and CDK9.[1] Its mechanism of action involves the inhibition of these kinases, which play crucial roles in cell cycle regulation and transcription.[2]

  • CDK2 Inhibition: Leads to cell cycle arrest, primarily at the G1/S transition, by preventing the phosphorylation of the retinoblastoma protein (Rb).[3][4]

  • CDK9 Inhibition: Blocks the phosphorylation of the C-terminal domain of RNA polymerase II (RNAPII), leading to a shutdown of transcription of short-lived mRNAs. This results in the depletion of key survival proteins like Mcl-1 and MYC, ultimately inducing apoptosis (programmed cell death).[2][3]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with CYC065?

A2: A certain level of cytotoxicity is expected with CYC065, as its intended therapeutic effect is to induce apoptosis in target cancer cells. However, excessive cytotoxicity in primary cell cultures can be due to several factors:

  • On-Target Effects: The primary cells you are using may be highly dependent on CDK2 or CDK9 activity for their survival and proliferation. This is particularly true for rapidly dividing primary cells.

  • High Concentration: The concentration of CYC065 used may be too high for the specific primary cell type, leading to overwhelming toxicity. Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines.

  • Prolonged Exposure: Continuous exposure to CYC065 can lead to cumulative toxicity. Pulsed treatments may be a viable alternative to reduce toxicity in sensitive primary cells.[2]

  • Off-Target Effects: Although CYC065 is highly selective for CDK2 and CDK9, at higher concentrations, it may inhibit other kinases, leading to unintended cytotoxic effects.[2]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (ideally ≤ 0.1%) to avoid solvent-induced cell death.[5]

Q3: Is CYC065 selectively toxic to cancer cells over normal primary cells?

A3: Studies have shown that CYC065 can exhibit a therapeutic window, with greater cytotoxicity observed in cancer cells compared to some non-transformed cell lines and normal primary cells.[3][6] For example, non-transformed breast epithelial cells were found to be less sensitive to CYC065-induced apoptosis compared to breast cancer cell lines.[3] Similarly, at concentrations effective against acute myeloid leukemia (AML) cells, CYC065 showed limited cytotoxicity to normal hematopoietic cells.[7] Research has also indicated that CYC065 spares primary cortical neurons from viability loss.[8][9] This selectivity is thought to be due to the higher dependency of cancer cells on the pathways regulated by CDK2 and CDK9 for their survival and proliferation.

Q4: What are the typical effective concentrations of CYC065 in primary cancer cells?

A4: The effective concentration of CYC065 can vary depending on the cell type and the duration of treatment. For primary acute myeloid leukemia (AML) cells, concentrations of 0.5 µM to 1 µM have been shown to induce significant apoptosis after 24 hours of treatment.[7] In primary chronic lymphocytic leukemia (CLL) cells, the IC50 (the concentration that inhibits 50% of cell viability) has been shown to correlate with CDK9 inhibition.[1]

Troubleshooting Guide: Managing Unintended Cytotoxicity

This guide addresses common issues related to unexpected or excessive cytotoxicity when using CYC065 in primary cell cultures.

Issue Possible Cause Troubleshooting Steps
High levels of cell death in primary control cells Concentration is too high. Primary cells are often more sensitive than immortalized cell lines.Perform a dose-response experiment to determine the optimal concentration with the best therapeutic index. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow down to find the IC50 for your specific primary cell type.
"On-target" toxicity in highly proliferative primary cells. Consider using a lower dose for a shorter duration. Explore pulsed dosing schedules (e.g., 6-8 hour exposure followed by washout) to allow normal cells to recover.[2]
Off-target effects. If possible, compare the effects with another CDK2/9 inhibitor with a different chemical structure. If the toxicity persists, it is more likely an on-target effect.
Inconsistent results between experiments Variability in primary cell isolates. Primary cells from different donors or passages can exhibit significant variability.Use cells from the same donor and with a consistent and low passage number for a set of experiments.
Inaccurate drug concentration. Prepare fresh dilutions of CYC065 from a validated stock solution for each experiment. Ensure complete solubilization of the compound.
No observable effect at expected concentrations The primary cell type is resistant to CYC065. Confirm the expression and activity of CDK2 and CDK9 in your primary cells. Some primary cell types may have compensatory mechanisms.
Short incubation time. Extend the treatment duration (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and cytotoxic effects of CYC065 from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of CYC065 (Fadraciclib)

KinaseIC50 (nM)
CDK2/cyclin E5[5]
CDK9/cyclin T126[5]

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: CYC065 Cytotoxicity (IC50) in Various Primary and Immortalized Cell Lines

Cell Line/Primary Cell TypeClassificationTreatment DurationIC50 (µM)Reference
OCI-AML3AML Cell Line72 hours~0.44 ± 0.01[7]
MOLM-13AML Cell Line72 hours~0.25 ± 0.01[7]
MV4-11AML Cell Line72 hours~0.52 ± 0.01[7]
Primary AML CellsPrimary Cancer Cells24 hours0.5 - 1.0 (induces apoptosis)[7]
Primary CD138+ Cells (Multiple Myeloma)Primary Cancer Cells24-48 hoursEffective at 0.125[10]
Patient-Derived Gliomaspheres (GBM)Primary Cancer Cells72 hoursVaries (low µM range)[8]
MCF10ANon-malignant Breast Epithelial8-hour pulse3.89 ± 1.04[3]
184A1Non-malignant Breast Epithelial8-hour pulse3.87 ± 2.10[3]
Normal CD34+ Hematopoietic CellsNormal Primary Cells-Limited cytotoxicity at therapeutic concentrations[7]
Mouse Primary Cortical NeuronsNormal Primary Cells96 hoursNo effect on viability[8]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the viability assay used.

Experimental Protocols

Protocol 1: Assessing CYC065 Cytotoxicity using a Resazurin-Based Assay

This protocol provides a general method for determining the cytotoxic effects of CYC065 on primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • CYC065 (fadraciclib)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium. For adherent cells, allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of CYC065 in complete medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following CYC065 treatment.

Materials:

  • Primary cells treated with CYC065

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat primary cells with the desired concentrations of CYC065 for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Signaling Pathway and Workflow Diagrams

Caption: CYC065 inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.

Cytotoxicity_Workflow cluster_viability Viability/Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis start Start: Primary Cell Culture seed_cells Seed cells in multi-well plate start->seed_cells treat_cells Treat with CYC065 (Dose-response) seed_cells->treat_cells incubate Incubate for desired duration (24-72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., Resazurin, MTT) incubate->viability_assay harvest_cells Harvest Cells incubate->harvest_cells plate_reader Measure Absorbance/ Fluorescence viability_assay->plate_reader calc_ic50 Calculate % Viability & IC50 plate_reader->calc_ic50 end End: Data Interpretation calc_ic50->end stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->quantify_apoptosis quantify_apoptosis->end

References

Technical Support Center: Optimizing CYC065 (Fadraciclib) Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of CYC065 (fadraciclib) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is CYC065 and what is its mechanism of action?

A1: CYC065, also known as fadraciclib, is an orally bioavailable, potent, and selective dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves:

  • CDK2 Inhibition: CYC065 inhibits the CDK2/cyclin E complex, which is crucial for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest, particularly in cancers with an overabundance of cyclin E.[1]

  • CDK9 Inhibition: By inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, CYC065 prevents the transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. This ultimately induces apoptosis in cancer cells.[1][2][3]

The dual inhibition of CDK2 and CDK9 provides a synergistic anti-tumor effect by concurrently halting proliferation and promoting programmed cell death.[1]

Q2: What are the recommended administration routes for CYC065 in animal models?

A2: CYC065 has been successfully administered in animal models, primarily mice, through two main routes:

  • Oral Gavage: As an orally bioavailable compound, this is a common and effective route of administration.

  • Intravenous (IV) Injection: IV administration allows for direct systemic delivery and bypassing first-pass metabolism.

Q3: What are the key pharmacodynamic biomarkers to monitor for CYC065 activity?

A3: To confirm target engagement and biological activity of CYC065 in vivo, researchers can monitor the following pharmacodynamic biomarkers in tumor and surrogate tissues:

  • Reduced phosphorylation of RNA Polymerase II C-terminal domain (p-RNA Pol II CTD Ser2): This is a direct downstream target of CDK9 and its decreased phosphorylation indicates successful target inhibition.[3][4][5]

  • Downregulation of Mcl-1 protein levels: As a key anti-apoptotic protein with a short half-life, a rapid decrease in Mcl-1 levels is a strong indicator of CYC065-induced apoptosis.[3][4][5][6]

  • Cleavage of Poly (ADP-ribose) polymerase (PARP): Increased levels of cleaved PARP are a hallmark of apoptosis.[7]

Troubleshooting Guides

Formulation and Administration

Issue 1: Precipitation of CYC065 in the formulation vehicle.

  • Possible Cause: CYC065 has limited solubility in aqueous solutions.[8] Using an inappropriate vehicle or improper preparation technique can lead to precipitation.

  • Troubleshooting Steps:

    • Select an appropriate vehicle:

      • For Oral Gavage: Sterile double-distilled water (ddH₂O) has been used successfully for weekly formulations.[4] For less soluble formulations, a suspension in corn oil can be prepared.[8]

      • For Intravenous Injection: A common vehicle is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline or ddH₂O.[8] Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).

    • Proper Dissolution Technique:

      • First, prepare a concentrated stock solution of CYC065 in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may aid dissolution.

      • For the final formulation, add the DMSO stock to the other vehicle components in a stepwise manner, mixing thoroughly after each addition.

      • Prepare formulations fresh before each use to minimize the risk of precipitation over time. The mixed solution should be used immediately for optimal results.[8]

Issue 2: Inconsistent drug exposure or efficacy.

  • Possible Cause: Improper administration technique or instability of the formulation.

  • Troubleshooting Steps:

    • Ensure accurate dosing: Calibrate all equipment used for dosing. For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.

    • Maintain formulation stability: Prepare formulations fresh daily if stability issues are suspected. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Verify animal health: Ensure animals are healthy and that there are no underlying conditions that could affect drug absorption or metabolism.

Toxicity and Off-Target Effects

Issue 3: Animals are experiencing adverse effects such as weight loss, diarrhea, or lethargy.

  • Possible Cause: These are potential on-target or off-target toxicities of CYC065. Clinical trials in humans have reported side effects including diarrhea, nausea, and vomiting.[9]

  • Troubleshooting Steps:

    • Monitor animal health closely: Conduct daily clinical observations, including monitoring body weight, food and water intake, and general appearance and behavior.

    • Dose reduction or schedule modification: If significant toxicity is observed, consider reducing the dose or modifying the dosing schedule (e.g., from daily to every other day).

    • Supportive care: Provide supportive care as needed, such as supplemental hydration or nutritional support.

    • Necropsy and histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a full necropsy and histopathological analysis of major organs to identify any potential organ-specific toxicities.

Data Presentation

Table 1: In Vivo Efficacy of CYC065 in Mouse Xenograft Models

Cancer ModelAnimal StrainDosing RegimenKey Findings
EOL-1 human eosinophilic leukemiaAthymic CB-17 SCID40 or 55 mg/kg, oral gavage, once daily, 5 days/week for 2 weeksPotent anti-tumor activity.
HL-60 human promyelocytic leukemiaAthymic NCr-nu/nuNot specifiedPotent anti-leukemic activity.[8]
Colorectal Cancer Patient-Derived Xenograft (PDX)Not specified25 mg/kg, oral gavage, twice daily, 5 days/week for 2 weeksSignificant tumor growth inhibition.[10]
Lung Cancer Patient-Derived Xenograft (PDX)NSG mice75 mg/kg, oral gavage, daily for 3-4 weeksSignificantly reduced rate of lung cancer growth.[10]

Table 2: Pharmacokinetic Parameters of CYC065 in Mice

Dose and RouteCmax (µM)AUCinf (h*µM)Half-life (h)
50 mg/kg, oral~5.5~8Not specified

Note: Data extracted from a presentation slide.[11] More comprehensive pharmacokinetic studies may be required for specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of CYC065 for Oral Gavage

  • Weigh the required amount of CYC065 powder.

  • Add sterile double-distilled water (ddH₂O) to achieve the desired final concentration.

  • Vortex thoroughly to ensure a uniform suspension.

  • This formulation can be prepared weekly and stored at 4°C.[4]

Protocol 2: Preparation of CYC065 for Intravenous Injection

  • Prepare a stock solution of CYC065 in 100% DMSO (e.g., 80 mg/mL).[8]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% (v/v) of PEG300 to the DMSO stock and mix well until the solution is clear.

  • Add 5% (v/v) of Tween 80 to the mixture and mix until clear.

  • Add 50% (v/v) of sterile ddH₂O or saline to bring the formulation to the final volume and concentration.

  • The final solution should be clear. Use immediately after preparation.[8]

Protocol 3: In Vivo Xenograft Study Workflow

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁷ EOL-1 cells in a 1:1 HBSS:Matrigel solution) into the flank of immunocompromised mice.[4]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 75-250 mm³).[4]

  • Randomization: Randomize animals into treatment and control groups based on tumor volume.

  • Treatment Administration: Administer CYC065 or vehicle control according to the planned dosing schedule and route.

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[4]

  • Monitoring: Monitor animal body weight and clinical signs of toxicity twice weekly.[4]

  • Pharmacodynamic Analysis: At the end of the study, collect tumors and other tissues for biomarker analysis (e.g., Western blot for p-RNA Pol II and Mcl-1).[1]

Visualizations

CYC065_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G1/S Transition) cluster_transcription Transcriptional Regulation CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE G1_S G1/S Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->G1_S Promotes CDK2_CyclinE->Cell_Cycle_Arrest Leads to CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1, MYC) RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis Leads to CYC065 CYC065 (Fadraciclib) CYC065->CDK2_CyclinE Inhibits CYC065->PTEFb Inhibits

Caption: CYC065 dual inhibition of CDK2 and CDK9 signaling pathways.

Experimental_Workflow start Start formulation CYC065 Formulation (Oral or IV) start->formulation animal_model Animal Model (Xenograft/PDX) formulation->animal_model administration Drug Administration animal_model->administration monitoring Tumor Growth & Toxicity Monitoring administration->monitoring endpoint Endpoint Analysis (Efficacy & PD Biomarkers) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic start Issue Encountered precipitation Precipitation in Formulation? start->precipitation toxicity Adverse Effects Observed? start->toxicity inconsistent_results Inconsistent Results? start->inconsistent_results check_vehicle Check Vehicle & Dissolution Technique precipitation->check_vehicle Yes modify_dose Modify Dose/ Schedule toxicity->modify_dose Yes check_admin Check Administration Technique & Stability inconsistent_results->check_admin Yes check_vehicle->start Re-evaluate modify_dose->start Re-evaluate check_admin->start Re-evaluate

References

Validation & Comparative

A Comparative Guide to CYC065 (Fadraciclib) and Other CDK Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with cyclin-dependent kinase (CDK) inhibitors emerging as a cornerstone in the treatment of various malignancies. This guide provides an objective comparison of CYC065 (fadraciclib), a novel CDK2/9 inhibitor, with other prominent CDK inhibitors that are either approved or in late-stage clinical development. The comparison is based on their mechanism of action, clinical efficacy, safety profiles, and the methodologies of key clinical trials.

Introduction to CDK Inhibition in Oncology

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] CDK inhibitors aim to restore normal cell cycle control by blocking the activity of specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.

The first generation of CDK inhibitors were pan-CDK inhibitors with broad activity, which often led to significant toxicity. Subsequent research has focused on developing more selective inhibitors targeting specific CDKs implicated in different cancers. This has led to the successful development of CDK4/6 inhibitors for hormone receptor-positive (HR+) breast cancer and the investigation of inhibitors targeting other CDKs, such as CDK2 and CDK9.[3]

Overview of CYC065 (Fadraciclib) and Comparator CDK Inhibitors

This guide focuses on a comparative analysis of CYC065 against a selection of other CDK inhibitors, including the approved CDK4/6 inhibitors (palbociclib, ribociclib (B560063), and abemaciclib) and other investigational agents like dinaciclib (B612106) and trilaciclib (B611476).

CYC065 (Fadraciclib) is an orally bioavailable, second-generation inhibitor of CDK2 and CDK9.[4][5] Its dual mechanism of action is being explored in various solid tumors and hematological malignancies.[4][6] Inhibition of CDK2 is intended to induce cell cycle arrest, while targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, is designed to downregulate the transcription of anti-apoptotic proteins like Mcl-1.[6][7]

Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072) are all orally administered selective inhibitors of CDK4 and CDK6.[3][8] They are approved in combination with endocrine therapy for the treatment of HR+, HER2-negative advanced or metastatic breast cancer.[3][8] Their primary mechanism involves preventing the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks cell cycle progression from the G1 to the S phase.[8][9] While all three target CDK4/6, they exhibit differences in their relative potency against CDK4 versus CDK6 and in their off-target activities.[3]

Dinaciclib is an intravenous inhibitor of CDK1, CDK2, CDK5, and CDK9.[10][11] It has been investigated in various solid tumors, including advanced breast cancer, and hematological malignancies.[10][12]

Trilaciclib is an intravenous CDK4/6 inhibitor with a unique application. It is administered prior to chemotherapy to induce a transient cell cycle arrest in hematopoietic stem and progenitor cells, thereby protecting them from chemotherapy-induced damage (myelopreservation).[13][14] It is approved to decrease the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer (SCLC).[15]

Quantitative Data Comparison

The following tables summarize the available quantitative data from key clinical trials of CYC065 and other CDK inhibitors.

Table 1: Efficacy of CDK Inhibitors in Key Clinical Trials
DrugTrial (Phase)IndicationTreatment ArmComparator ArmMedian Progression-Free Survival (PFS)Overall Survival (OS)Objective Response Rate (ORR)
CYC065 (Fadraciclib) NCT02552953 (Phase 1)Advanced Solid TumorsCYC065 MonotherapyN/AData not matureData not mature1 confirmed PR and 2 SD in 11 patients (IV formulation)[16]
Palbociclib PALOMA-2 (Phase 3)[17]1L ER+/HER2- mBCPalbociclib + Letrozole (B1683767)Placebo + Letrozole24.8 months53.9 months (not statistically significant)42.1%
Ribociclib MONALEESA-7 (Phase 3)[18][19]Premenopausal HR+/HER2- aBCRibociclib + Endocrine Therapy + Goserelin (B1671991)Placebo + Endocrine Therapy + Goserelin23.8 months58.7 months40.9%
Abemaciclib MONARCH 3 (Phase 3)[20][21]1L HR+/HER2- aBCAbemaciclib + NSAIPlacebo + NSAI28.18 months66.8 months (not statistically significant)59%
Dinaciclib Phase 2[10]Advanced Breast CancerDinaciclib MonotherapyCapecitabine (B1668275)Inferior to capecitabineNot reported2 of 7 patients with ER+/HER2- mBC had a partial response
Trilaciclib Pooled Phase 2 (NCT02499770, NCT03041311, NCT02514447)[14]Extensive-Stage SCLCTrilaciclib + ChemotherapyPlacebo + ChemotherapySimilar to placeboSimilar to placeboN/A (Primary endpoint was myelopreservation)

aBC: advanced Breast Cancer; mBC: metastatic Breast Cancer; 1L: First-Line; ER+: Estrogen Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative; HR+: Hormone Receptor-Positive; NSAI: Nonsteroidal Aromatase Inhibitor; SCLC: Small Cell Lung Cancer; PR: Partial Response; SD: Stable Disease.

Table 2: Safety Profile - Common Grade ≥3 Adverse Events (%)
DrugTrialNeutropeniaLeukopeniaAnemiaThrombocytopeniaDiarrheaFatigueNausea
CYC065 (Fadraciclib) NCT02552953[16]Reversible neutropenia (dose-limiting)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Palbociclib PALOMA-2[17]66.424.85.41.61.41.81.4
Ribociclib MONALEESA-7[18]60.6Not specifiedNot specifiedNot specified1.22.42.7
Abemaciclib MONARCH 3[20]21.17.6Not specifiedNot specified9.52.72.7
Dinaciclib Phase 2[10]CommonCommonNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Trilaciclib Pooled Phase 2[14]Significantly reduced vs. placeboNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols of Key Clinical Trials

CYC065 (Fadraciclib) - NCT02552953 (Phase 1)
  • Study Design: An open-label, dose-escalation Phase 1 study to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of fadraciclib in patients with advanced solid tumors.[16][22]

  • Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.[22]

  • Treatment: Fadraciclib administered intravenously or orally at escalating doses.[16]

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[16]

  • Secondary Endpoints: To assess the pharmacokinetic profile and preliminary efficacy (Objective Response Rate, Duration of Response).[16]

Palbociclib - PALOMA-2 (Phase 3) - NCT01740427
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[23][24]

  • Patient Population: Postmenopausal women with ER+/HER2- advanced breast cancer who had not received prior systemic therapy for their advanced disease. Key inclusion criteria included measurable disease or bone-only disease and an ECOG performance status of 0-2.[23][25] Key exclusion criteria included prior treatment with a CDK inhibitor and symptomatic visceral metastases.[25]

  • Treatment: Patients were randomized 2:1 to receive either palbociclib (125 mg once daily for 3 weeks on, 1 week off) plus letrozole (2.5 mg once daily) or placebo plus letrozole.[17]

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[17]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), clinical benefit response, patient-reported outcomes, and safety.[17]

Ribociclib - MONALEESA-7 (Phase 3) - NCT02278120
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[18][26]

  • Patient Population: Premenopausal or perimenopausal women with HR+/HER2- advanced breast cancer. Patients were either treatment-naïve for advanced disease or had received no more than one line of prior chemotherapy.[19][26] The median age of patients was around 43-45 years.[26]

  • Treatment: Patients were randomized 1:1 to receive either ribociclib (600 mg once daily for 3 weeks on, 1 week off) or placebo, in combination with either a nonsteroidal aromatase inhibitor (letrozole or anastrozole) or tamoxifen, plus goserelin for ovarian suppression.[18][27]

  • Primary Endpoint: Progression-Free Survival (PFS).[19]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), and safety.[19]

Abemaciclib - MONARCH 3 (Phase 3) - NCT02246621
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[20][28]

  • Patient Population: Postmenopausal women with HR+/HER2- advanced breast cancer with no prior systemic therapy for advanced disease. Patients were required to have measurable disease or non-measurable bone-only disease.[20][29]

  • Treatment: Patients were randomized 2:1 to receive abemaciclib (150 mg twice daily, continuous dosing) or placebo, in combination with a nonsteroidal aromatase inhibitor (anastrozole or letrozole).[20][29]

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[20][21]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[20][21]

Dinaciclib - Phase 2 in Advanced Breast Cancer
  • Study Design: A randomized, open-label Phase 2 trial comparing dinaciclib with capecitabine.[10]

  • Patient Population: Patients with advanced breast cancer who had previously been treated with anthracyclines and taxanes.[10]

  • Treatment: Patients were randomized to receive either dinaciclib (50 mg/m² as a 2-hour intravenous infusion every 21 days) or capecitabine.[10]

  • Primary Endpoint: Time to disease progression.[10]

  • Secondary Endpoints: Objective response rate, safety, and pharmacokinetics.[10]

Trilaciclib - Pooled Phase 2 in SCLC (including NCT02499770)
  • Study Design: Data were pooled from three randomized, double-blind, placebo-controlled Phase 2 trials.[14][15]

  • Patient Population: Patients with extensive-stage small cell lung cancer (SCLC) receiving first-line or subsequent lines of chemotherapy.[14][15]

  • Treatment: Patients were randomized to receive either intravenous trilaciclib or placebo prior to standard chemotherapy regimens (e.g., etoposide (B1684455) and carboplatin).[14][30]

  • Primary Endpoints: Duration of severe neutropenia in cycle 1 and occurrence of severe neutropenia.[14]

  • Secondary Endpoints: Myelopreservation measures, patient-reported outcomes, antitumor efficacy, and safety.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these CDK inhibitors and a representative experimental workflow for a clinical trial.

CDK4_6_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT CyclinD Cyclin D Ras_MAPK->CyclinD Upregulates PI3K_AKT->CyclinD Upregulates CDK4_6_Complex Cyclin D-CDK4/6 Complex CyclinD->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes CDK4_6_Inhibitors Palbociclib Ribociclib Abemaciclib CDK4_6_Inhibitors->CDK4_6_Complex Inhibit

Caption: CDK4/6 Signaling Pathway and Mechanism of Action of Inhibitors.

CYC065_Signaling_Pathway cluster_CellCycle Cell Cycle Regulation cluster_Transcription Transcriptional Regulation CyclinE Cyclin E CDK2 CDK2 CDK2_Complex Cyclin E-CDK2 Complex G1_S_Progression G1/S Progression CDK2_Complex->G1_S_Progression Drives Cell_Proliferation Cell_Proliferation G1_S_Progression->Cell_Proliferation Leads to CyclinT1 Cyclin T1 CDK9 CDK9 PTEFb P-TEFb Complex RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates p_RNA_Pol_II p-RNA Pol II Transcription_Elongation Transcription Elongation p_RNA_Pol_II->Transcription_Elongation Initiates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Produces Cell_Survival Cell_Survival Anti_Apoptotic_Proteins->Cell_Survival Promotes CYC065 CYC065 (Fadraciclib) CYC065->CDK2_Complex Inhibits CYC065->PTEFb Inhibits Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Arm_A Treatment Arm A (Investigational Drug + Standard of Care) Randomization->Arm_A Arm_B Treatment Arm B (Placebo + Standard of Care) Randomization->Arm_B Treatment_Cycle Treatment Cycles (e.g., 21 or 28 days) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Treatment_Cycle->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Progression_or_Toxicity Disease Progression or Unacceptable Toxicity Tumor_Assessment->Progression_or_Toxicity Safety_Monitoring->Progression_or_Toxicity Progression_or_Toxicity->Treatment_Cycle No Off_Study Off Study Progression_or_Toxicity->Off_Study Yes Follow_Up Follow-Up for Overall Survival Off_Study->Follow_Up

References

A Head-to-Head Comparison of Fadraciclib and Alvocidib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed comparison of the efficacy of two prominent cyclin-dependent kinase (CDK) inhibitors, fadraciclib (CYC065) and alvocidib (flavopiridol). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical and clinical research strategies.

Introduction

Cyclin-dependent kinases are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. Fadraciclib and alvocidib are two CDK inhibitors that have shown promise in targeting these essential cellular processes. Fadraciclib is a second-generation, orally available, and selective inhibitor of CDK2 and CDK9.[1][2][3][4] In contrast, alvocidib is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, and CDK9.[5] This guide will delve into their comparative efficacy, mechanisms of action, and provide detailed experimental protocols for the key assays used in their evaluation.

Mechanism of Action and Signaling Pathways

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9. Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of key anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncogenes such as MYC.[1][6] This results in the induction of apoptosis in cancer cells. The inhibition of CDK2, which is critical for the G1/S phase transition, leads to cell cycle arrest.[6]

Alvocidib, with its broader CDK inhibition profile, also impacts transcription via CDK9 inhibition, leading to MCL1 downregulation.[5] Its inhibition of cell cycle-related CDKs contributes to its cytotoxic effects.

CDK_Inhibition_Pathway Mechanism of Action: Fadraciclib vs. Alvocidib cluster_fadraciclib Fadraciclib cluster_alvocidib Alvocidib cluster_downstream Downstream Effects Fadraciclib Fadraciclib CDK2_F CDK2 Fadraciclib->CDK2_F CDK9_F CDK9 Fadraciclib->CDK9_F CellCycleArrest Cell Cycle Arrest (G1/S Transition) CDK2_F->CellCycleArrest TranscriptionInhibition Transcription Inhibition CDK9_F->TranscriptionInhibition Alvocidib Alvocidib CDK1_A CDK1 Alvocidib->CDK1_A CDK2_A CDK2 Alvocidib->CDK2_A CDK4_A CDK4 Alvocidib->CDK4_A CDK6_A CDK6 Alvocidib->CDK6_A CDK9_A CDK9 Alvocidib->CDK9_A CDK1_A->CellCycleArrest CDK2_A->CellCycleArrest CDK4_A->CellCycleArrest CDK6_A->CellCycleArrest CDK9_A->TranscriptionInhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis MCL1_down MCL1 Downregulation TranscriptionInhibition->MCL1_down MYC_down MYC Downregulation TranscriptionInhibition->MYC_down MCL1_down->Apoptosis MYC_down->Apoptosis

Figure 1: Simplified signaling pathways of Fadraciclib and Alvocidib.

Quantitative Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency (IC50)
Kinase TargetFadraciclib (nM)Alvocidib (nM)
CDK2/cyclin A5[1]20-100[5]
CDK9/cyclin T126[1][2]20-100[5]
CDK1/cyclin B>100[1]20-100[5]
CDK4/cyclin D3>40[1]20-100[5]
CDK5/p2521[1]Not specified
CDK7/cyclin H>40[1]Not specified
Table 2: In Vitro Anti-proliferative Activity (IC50) in Colo205 Human Colon Cancer Cells
CompoundIC50 (µM)
Fadraciclib0.31[1]
Alvocidib0.129[1]

Note: While alvocidib shows a lower IC50 in this specific cell line, fadraciclib has been reported to have a more sustained effect on MCL1 levels compared to alvocidib.[1][6]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values for CDK inhibitors.

G prep Prepare Reagents: - Serial dilutions of inhibitor (Fadraciclib/Alvocidib) - Kinase solution (e.g., CDK2/Cyclin A) - Substrate/ATP mix reaction Kinase Reaction: - Add inhibitor, kinase, and substrate/ATP mix to wells - Incubate to allow kinase reaction prep->reaction stop Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent reaction->stop detect Signal Generation: - Add Kinase Detection Reagent to convert ADP to ATP - Luciferase uses new ATP to produce light stop->detect measure Measure Luminescence: - Read plate on a luminometer detect->measure analyze Data Analysis: - Calculate % inhibition - Determine IC50 values measure->analyze

Figure 2: Workflow for a typical kinase inhibition assay.

Materials:

  • Recombinant CDK enzyme (e.g., CDK2/Cyclin A, CDK9/Cyclin T1)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (fadraciclib, alvocidib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. Prepare a master mix containing the kinase enzyme and substrate in kinase buffer.

  • Kinase Reaction: To each well of the assay plate, add the diluted test compound. Initiate the reaction by adding the kinase/substrate master mix, followed by ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability Assay (Resazurin/Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Colo205, AML cell lines)

  • Cell culture medium and supplements

  • Test compounds (fadraciclib, alvocidib)

  • Resazurin (B115843) sodium salt solution (or commercial Alamar Blue reagent)

  • 96-well plates (opaque-walled for fluorescence)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of fadraciclib or alvocidib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm.[8][9][10][11][12][13][14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of fadraciclib and alvocidib in a mouse model.

G cell_prep Cell Preparation: - Culture human cancer cells - Harvest and resuspend in Matrigel injection Tumor Implantation: - Subcutaneously inject cells into the flank of immunocompromised mice (e.g., SCID) cell_prep->injection tumor_growth Tumor Growth: - Monitor mice until tumors reach a palpable size injection->tumor_growth randomization Randomization: - Group mice based on tumor volume tumor_growth->randomization treatment Treatment Administration: - Administer Fadraciclib (oral gavage) or Alvocidib (intraperitoneal injection) and vehicle control randomization->treatment monitoring Monitoring: - Measure tumor volume and body weight regularly treatment->monitoring endpoint Endpoint Analysis: - Euthanize mice and excise tumors for further analysis (e.g., Western blot) monitoring->endpoint

Figure 3: General workflow for an in vivo xenograft study.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., SCID mice, 4-6 weeks old)

  • Matrigel

  • Test compounds (fadraciclib, alvocidib) and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1x10^7 cells into the flank of each mouse.[15][16][17][18]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 125–250 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer fadraciclib orally via gavage or alvocidib via intraperitoneal injection according to the specified dosing schedule (e.g., daily for 5 days on, 2 days off). The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting, to assess target engagement.

Conclusion

Fadraciclib and alvocidib are both potent CDK inhibitors with demonstrated anti-cancer activity. Fadraciclib's selectivity for CDK2 and CDK9, coupled with its sustained effect on MCL1, presents a compelling profile for further investigation, particularly in cancers dependent on these pathways.[1][6] Alvocidib's broader spectrum of CDK inhibition offers a different therapeutic approach. The data and protocols presented in this guide provide a framework for the continued preclinical and clinical evaluation of these promising therapeutic agents. Further head-to-head studies in various cancer models will be crucial to fully elucidate their comparative efficacy and optimal clinical applications.

References

Head-to-Head Comparison: CYC065 (Fadraciclib) vs. Dinaciclib in Cyclin-Dependent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of agents targeting the dysregulated cell cycle machinery of tumor cells. This guide presents a detailed, data-driven comparison of two prominent CDK inhibitors: CYC065 (fadraciclib), a second-generation selective CDK2/9 inhibitor, and dinaciclib (B612106), a potent multi-CDK inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and therapeutic strategy.

Executive Summary

CYC065 (Fadraciclib) is an orally bioavailable, second-generation aminopurine derivative that demonstrates high selectivity for CDK2 and CDK9.[1][2][3] Its mechanism of action involves the dual targeting of cell cycle progression via CDK2 inhibition and transcriptional regulation through CDK9 inhibition, leading to cell cycle arrest and apoptosis.[4] Preclinical studies have shown its potential in various malignancies, including those with CCNE1 (cyclin E1) or MYC amplifications.[4]

Dinaciclib (SCH727965) is a potent small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with low nanomolar efficacy.[5][6][7] Its broad-spectrum activity disrupts both cell cycle checkpoints (G1/S and G2/M) and transcription, leading to cell cycle arrest and apoptosis in a wide range of cancer models.[5][8] Dinaciclib has been evaluated in numerous clinical trials for both solid and hematological cancers.[9][10]

The primary distinction lies in their selectivity profiles. CYC065 offers a more targeted approach by focusing on CDK2 and CDK9, which may translate to a more favorable therapeutic window in specific cancer contexts. In contrast, dinaciclib's pan-CDK inhibition provides a broader and potentially more potent, albeit potentially more toxic, anti-cancer activity.

Data Presentation: Biochemical Potency and Cellular Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of CYC065 and dinaciclib against a panel of cyclin-dependent kinases, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

TargetCYC065 (Fadraciclib)Dinaciclib
CDK1/cyclin B>1000[11]3[6][12]
CDK2/cyclin A5[11]1[6][7]
CDK2/cyclin E-1[12]
CDK3/cyclin E129[11]-
CDK4/cyclin D3>1000[11]100[7]
CDK5/p2521[11]1[6][7]
CDK7/cyclin H>1000[11]-
CDK9/cyclin T126[1][11]4[6][7]

Table 2: Cellular Activity in Selected Cancer Cell Lines (IC50)

Cell LineCancer TypeCYC065 (Fadraciclib) (µM)Dinaciclib (µM)
Multiple Myeloma (MM) cell linesMultiple Myeloma0.06 - 2[13]-
Ovarian Cancer cell linesOvarian Cancer-0.0138 - 0.1235[6]
Biliary Tract Cancer (BTC) cell linesBiliary Tract Cancer-low nM range[14]
Thyroid Cancer cell linesThyroid Cancer-≤ 0.016[8]
Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)Colorectal Cancer2.65 ± 3.92[15]-
Breast Cancer (MCF-7)Breast Cancer≤0.4 (72h)[11]-
Breast Cancer (HCC-1806)Breast Cancer≤0.4 (72h)[11]-
Non-seminomatous Testicular Cancer (NT2/D1)Testicular Cancer--
Non-seminomatous Testicular Cancer (NCCIT)Testicular Cancer--

Mechanism of Action: Signaling Pathways

CYC065 and dinaciclib, despite both being CDK inhibitors, exert their effects through distinct but overlapping pathways.

CYC065 (Fadraciclib): Dual Inhibition of CDK2 and CDK9

CYC065's targeted inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle, a critical checkpoint for cell proliferation.[16] Simultaneously, its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, ultimately inducing apoptosis.[11][16]

CYC065_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 G1/S Transition G1/S Transition CDK2->G1/S Transition DNA Replication DNA Replication G1/S Transition->DNA Replication Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest P-TEFb P-TEFb (CDK9/Cyclin T1) RNA Pol II Phosphorylation RNA Pol II Phosphorylation P-TEFb->RNA Pol II Phosphorylation Transcription of Pro-Survival Genes Transcription of Pro-Survival Genes RNA Pol II Phosphorylation->Transcription of Pro-Survival Genes Transcription of Mcl-1, MYC Cell Survival Cell Survival Transcription of Pro-Survival Genes->Cell Survival Apoptosis Apoptosis Transcription of Pro-Survival Genes->Apoptosis CYC065 CYC065 CYC065->CDK2 CYC065->P-TEFb

CYC065 inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Dinaciclib: Pan-CDK Inhibition

Dinaciclib's broader inhibitory profile against CDK1, CDK2, CDK5, and CDK9 results in a more comprehensive shutdown of cell cycle progression and transcription. Inhibition of CDK1 and CDK2 blocks both the G1/S and G2/M transitions.[5] Similar to CYC065, CDK9 inhibition by dinaciclib also suppresses the transcription of key survival proteins.[5]

Dinaciclib_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation Cyclin E/A Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 G1/S Transition G1/S Transition CDK2->G1/S Transition Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 G2/M Transition G2/M Transition CDK1->G2/M Transition G2/M Transition->Cell Cycle Arrest P-TEFb P-TEFb (CDK9/Cyclin T1) RNA Pol II Phosphorylation RNA Pol II Phosphorylation P-TEFb->RNA Pol II Phosphorylation Transcription of Pro-Survival Genes Transcription of Pro-Survival Genes RNA Pol II Phosphorylation->Transcription of Pro-Survival Genes Transcription of Mcl-1 Cell Survival Cell Survival Transcription of Pro-Survival Genes->Cell Survival Apoptosis Apoptosis Transcription of Pro-Survival Genes->Apoptosis Dinaciclib Dinaciclib Dinaciclib->CDK2 Dinaciclib->CDK1 Dinaciclib->P-TEFb

Dinaciclib broadly inhibits CDKs, causing cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of CYC065 and dinaciclib are provided below.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified CDK/cyclin complexes.

  • Methodology:

    • Recombinant human CDK/cyclin holoenzymes are expressed and purified.

    • Kinase reactions are set up in a buffer containing Tris-HCl, MgCl2, DTT, and sodium orthovanadate.[12]

    • A biotinylated peptide substrate derived from histone H1 is used.[12]

    • The enzyme, substrate, and varying concentrations of the inhibitor (CYC065 or dinaciclib) are incubated with ATP at a concentration close to the Km value for each respective enzyme.[11]

    • The extent of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.[11]

Cell Viability Assay (MTT or Resazurin (B115843) Reduction)
  • Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of CYC065 or dinaciclib for a specified duration (e.g., 72 hours).[6][17]

    • After the incubation period, MTT or resazurin sodium salt solution is added to each well.

    • Following a further incubation, the formazan (B1609692) product (in the case of MTT) is solubilized, and the absorbance is read on a microplate reader. For resazurin, fluorescence is measured.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined using graphing software like GraphPad Prism.[17]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the inhibitors on cell cycle distribution.

  • Methodology:

    • Cells are treated with the inhibitor at a specific concentration (e.g., the IC50 value) for a defined period.[18]

    • Both adherent and suspension cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells are washed and then resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[19]

    • After incubation in the dark, the DNA content of the cells is analyzed by a flow cytometer.

    • The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), is quantified.[18]

Western Blot Analysis
  • Objective: To evaluate the effect of the inhibitors on the expression and phosphorylation status of key proteins involved in cell cycle and apoptosis.

  • Methodology:

    • Cells are treated with the inhibitor for various time points.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[4]

    • The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II, Mcl-1, MYC, cleaved PARP, CDK1, Cyclin B1).[4][8]

    • After washing, the membranes are incubated with appropriate secondary antibodies.

    • Protein bands are visualized using a chemiluminescent detection system.[4]

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology:

    • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude or SCID mice).[16][17]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • CYC065 is typically administered via oral gavage, while dinaciclib is administered via intraperitoneal or intravenous injection at specified doses and schedules.[8][16]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK inhibitor like CYC065 or dinaciclib.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot (Protein Expression) Mechanism_Studies->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Mechanism_Studies->Flow_Cytometry Xenograft_Model Tumor Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Treatment Drug Administration (Oral, IV, IP) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Biomarker Modulation) Efficacy_Assessment->PD_Analysis

Workflow for preclinical evaluation of CDK inhibitors.

Conclusion

Both CYC065 (fadraciclib) and dinaciclib are potent CDK inhibitors with demonstrated anti-cancer activity. The choice between these two agents in a research or clinical setting will likely depend on the specific cancer type, its underlying molecular drivers (e.g., Cyclin E amplification for CDK2-dependent tumors), and the desired therapeutic strategy. CYC065's selectivity for CDK2/9 may offer a more targeted approach with a potentially improved safety profile, while dinaciclib's pan-CDK inhibition provides a broad-spectrum activity that may be beneficial in a wider range of malignancies. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these two promising therapeutic agents.

References

Validating CYC065 Target Engagement in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CYC065 (fadraciclib), a selective dual inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9, with alternative CDK inhibitors. The focus is on validating target engagement and assessing anti-tumor efficacy in clinically relevant patient-derived xenograft (PDX) models. Experimental data, detailed protocols, and pathway diagrams are presented to facilitate informed decisions in preclinical and translational research.

Introduction to CYC065 and its Mechanism of Action

CYC065, also known as fadraciclib, is a second-generation, orally bioavailable small molecule that potently and selectively inhibits CDK2 and CDK9.[1][2] This dual inhibition provides a multi-pronged attack on cancer cells:

  • CDK2 Inhibition: CDK2, in complex with cyclin E or A, is a critical regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by CYC065 leads to cell cycle arrest, preventing uncontrolled cancer cell proliferation.[1][3]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of various genes, including those encoding anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. By inhibiting CDK9, CYC065 downregulates these key survival signals, leading to apoptosis.[2][4]

This dual mechanism of inducing both cell cycle arrest and apoptosis makes CYC065 a promising therapeutic agent for various malignancies.[1]

cluster_1 Transcriptional Regulation CyclinE_CDK2 Cyclin E/CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication DNA Replication G1_S_Transition->DNA_Replication CDK9_CycT CDK9/Cyclin T1 (P-TEFb) RNA_PolII RNA Polymerase II CDK9_CycT->RNA_PolII Apoptosis Apoptosis Transcription Gene Transcription (e.g., MCL1, MYC) RNA_PolII->Transcription Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival CYC065 CYC065 (Fadraciclib) CYC065->CyclinE_CDK2 Inhibits CYC065->CDK9_CycT Inhibits cluster_0 PDX Model Development cluster_1 In Vivo Efficacy Study cluster_2 Pharmacodynamic Analysis PatientTumor Patient Tumor Tissue Acquisition Implantation Subcutaneous Implantation into Immunodeficient Mice PatientTumor->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice into Treatment & Control Groups TumorGrowth->Randomization DrugAdmin CYC065 Administration Randomization->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement Endpoint Study Endpoint (e.g., Tumor Size, Time) TumorMeasurement->Endpoint TumorHarvest Tumor Harvest & Lysate Preparation Endpoint->TumorHarvest WesternBlot Western Blot (p-RNA Pol II, Mcl-1) TumorHarvest->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) TumorHarvest->FlowCytometry IF Immunofluorescence (Anaphase Catastrophe) TumorHarvest->IF

References

CYC065 (Fadraciclib) vs. Seliciclib: A Comparative Analysis of CDK2/9 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK2/9 selectivity of CYC065 (fadraciclib) and its predecessor, seliciclib. This analysis is supported by experimental data to inform preclinical and clinical research decisions.

CYC065 (fadraciclib) is a second-generation cyclin-dependent kinase (CDK) inhibitor developed to improve upon the potency and selectivity of the first-generation inhibitor, seliciclib. Both compounds target CDKs, key regulators of the cell cycle and transcription, which are often dysregulated in cancer. This guide focuses on their comparative selectivity for CDK2 and CDK9, two isoforms implicated in cancer cell proliferation and survival.

Biochemical Potency and Selectivity

CYC065 demonstrates significantly enhanced potency and refined selectivity for CDK2 and CDK9 compared to seliciclib.[1][2] This improved profile is the result of further optimization of the aminopurine scaffold shared by both molecules.[1][2]

Experimental data from in vitro kinase assays reveal that CYC065 inhibits CDK2 and CDK9 at nanomolar concentrations, approximately 20-fold lower than those required for seliciclib.[1] This heightened potency is a key differentiator, suggesting the potential for achieving therapeutic efficacy at lower, and potentially less toxic, concentrations.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CYC065 and seliciclib against a panel of cyclin-dependent kinases, providing a clear comparison of their potency and selectivity.

KinaseCYC065 (Fadraciclib) IC50 (nM)Seliciclib IC50 (µM)
CDK2/cyclin A 4.5 ± 0.4 0.7
CDK9/cyclin T1 26.2 ± 1.0 0.79 - 3.2
CDK1/cyclin B>10002.69
CDK3/cyclin E28.9 ± 1.4-
CDK4/cyclin D1>1000>100
CDK5/p2520.5 ± 1.00.2
CDK7/cyclin H211.3 ± 14.50.49

Data for CYC065 is primarily from Frame et al., 2020. Data for seliciclib is compiled from multiple sources to provide a representative range.

Notably, while seliciclib also inhibits CDK7, CYC065 is considerably less potent against this target, indicating a more focused inhibitory action on the CDK2 and CDK9 pathways.

Mechanism of Action and Signaling Pathways

Both CYC065 and seliciclib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.

  • CDK2 Inhibition: CDK2, in complex with cyclin E and cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and is particularly effective in tumors with cyclin E amplification.

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and the oncogene MYC. Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.

The dual inhibition of CDK2 and CDK9 by these compounds provides a multi-pronged attack on cancer cells, simultaneously halting proliferation and promoting cell death.

cluster_0 G1/S Phase Transition cluster_1 Transcriptional Regulation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Cell Cycle Progression Cell Cycle Progression CDK2->Cell Cycle Progression Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Cyclin T1 Cyclin T1 CDK9 CDK9 Cyclin T1->CDK9 RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK9->RNA Pol II Phosphorylation Transcription (Mcl-1, MYC) Transcription (Mcl-1, MYC) RNA Pol II Phosphorylation->Transcription (Mcl-1, MYC) Cell Survival Cell Survival Transcription (Mcl-1, MYC)->Cell Survival CYC065 CYC065 CYC065->CDK2 Potent Inhibition CYC065->CDK9 Potent Inhibition Seliciclib Seliciclib Seliciclib->CDK2 Inhibition Seliciclib->CDK9 Inhibition CDK7 CDK7 Seliciclib->CDK7

Caption: Simplified signaling pathways of CDK2 and CDK9, highlighting the inhibitory action of CYC065 and seliciclib.

Experimental Protocols

The determination of IC50 values for CDK inhibitors is typically performed using in vitro kinase assays. The following is a generalized protocol representative of those used to evaluate compounds like CYC065 and seliciclib.

Start Start Prepare Reagents Prepare Reagents: - Kinase (e.g., CDK2/cyclin A) - Substrate (e.g., Histone H1) - ATP - Test Compound (CYC065/Seliciclib) Start->Prepare Reagents Serial Dilution Perform Serial Dilution of Test Compound Prepare Reagents->Serial Dilution Kinase Reaction Incubate Kinase, Substrate, ATP, and Test Compound Serial Dilution->Kinase Reaction Stop Reaction Stop Reaction (e.g., with EDTA) Kinase Reaction->Stop Reaction Detection Detect Kinase Activity (e.g., ADP-Glo, Radiometric) Stop Reaction->Detection Data Analysis Analyze Data to Determine IC50 Detection->Data Analysis End End Data Analysis->End

Caption: A generalized experimental workflow for determining the IC50 of CDK inhibitors.

Detailed Methodologies:

  • Reagent Preparation:

    • Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK9/cyclin T1) are expressed and purified.

    • A suitable substrate (e.g., Histone H1 for CDK2, a specific peptide for CDK9) is prepared in a kinase reaction buffer.

    • ATP is prepared at a concentration near the Km for the specific kinase.

    • Test compounds (CYC065, seliciclib) are dissolved in DMSO to create stock solutions, from which serial dilutions are made.

  • Kinase Reaction:

    • The kinase, substrate, and test compound are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

  • Detection:

    • The reaction is terminated.

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

      • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assays: Utilizing antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • The kinase activity at each concentration of the inhibitor is measured.

    • The data is plotted as percent inhibition versus inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion

CYC065 (fadraciclib) represents a significant advancement over seliciclib, demonstrating superior potency and a more refined selectivity profile for CDK2 and CDK9. Its reduced activity against other CDKs, such as CDK7, suggests a more targeted therapeutic approach. This enhanced biochemical profile provides a strong rationale for the ongoing clinical investigation of CYC065 in various cancers, particularly those dependent on the CDK2 and CDK9 pathways for their growth and survival. The data presented in this guide can aid researchers in designing further preclinical studies and in the interpretation of clinical data for this new generation of CDK inhibitors.

References

A Comparative Guide to the Anti-Tumor Activity of CYC065 (Fadraciclib) Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of CYC065 (fadraciclib), a potent and selective second-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. We present a comparative analysis of its performance against other CDK inhibitors and standard-of-care chemotherapies across various cancer models, supported by experimental data from preclinical studies.

Mechanism of Action: Dual Inhibition of CDK2 and CDK9

CYC065 exerts its anti-tumor effects through the dual inhibition of CDK2 and CDK9.[1][2]

  • CDK2 Inhibition: CDK2 is a critical regulator of cell cycle progression, particularly the G1/S phase transition. By inhibiting CDK2, CYC065 induces cell cycle arrest, preventing uncontrolled cancer cell proliferation.[1]

  • CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC. Inhibition of CDK9 by CYC065 leads to the downregulation of these survival proteins, ultimately triggering apoptosis in cancer cells.[1][3]

This dual mechanism of simultaneously halting proliferation and promoting cell death provides a strong rationale for the broad anti-tumor activity of CYC065.

Caption: Dual inhibitory mechanism of CYC065 on cell cycle and transcription.

Comparative In Vitro Anti-Tumor Activity

CYC065 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, often with greater potency compared to earlier generation CDK inhibitors.

Cancer TypeCell Line / ModelCYC065 (Fadraciclib) IC50Seliciclib IC50Alvocidib IC50Palbociclib IC50Standard Chemotherapy IC50
Colon Cancer Colo2050.31 µM[3]13.3 µM[3]0.129 µM[3]--
Acute Myeloid Leukemia (AML) MOLM-1326 nM[1]----
MV-4-115 nM[1]----
Uterine Serous Carcinoma USC-ARK-2 (CCNE1-amplified)124.1 ± 57.8 nM[2]----
(CCNE1-low expressing)415 ± 117.5 nM[2]----
Colorectal Cancer (Patient-Derived Organoids) CRC PDOs2.65 ± 3.92 µM--12.33 ± 9.87 µM29.92 ± 41.98 µM
Breast Cancer MDA-MB-468, Cal51, HCC1954≤0.4 µM (72h)[1]----

Comparative In Vivo Anti-Tumor Efficacy

CYC065 has shown significant anti-tumor activity in various mouse xenograft models, demonstrating its potential for clinical translation.

Cancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Acute Myeloid Leukemia (AML) EOL-140 mg/kg or 55 mg/kg, oral, qd x 5 for 2 weeks95% and 97% respectively on day 9[2]Significantly more potent than standard-of-care AraC (TGI 41%).
Colorectal Cancer Patient-Derived Xenograft (PDX)25 mg/kg, oral, BID, 5 days/week for 2 weeksSignificant TGI (p<0.05) vs. controlWell-tolerated with no serious adverse effects.
Lung Cancer Patient-Derived Xenograft (PDX)75 mg/kg, oral, daily for 3-4 weeksSignificantly reduced rate of tumor growth[4]Efficacy observed in aneuploid lung cancer models.
Uterine Serous Carcinoma USC-ARK-2 (CCNE1-amplified)22.5 mg/kg, oral, daily for 3 weeksSignificant reduction in tumor growth (P=0.012)[2]No significant weight loss observed.
Trastuzumab-Resistant Breast Cancer Xenograft Model-Dramatically slowed tumor growth[1]Effective in a treatment-resistant setting. (Note: Specific TGI% not reported in the source).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Resazurin Reduction Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-4,000 cells per well in 100 µL of appropriate culture medium and incubated overnight.[1]

  • Compound Treatment: Cells are treated with increasing concentrations of CYC065 or comparator compounds for a specified period (e.g., 72 hours).[1]

  • Resazurin Addition: A resazurin-based reagent (e.g., CellTiter-Blue®) is added to each well and incubated for 1-4 hours.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader to determine the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[1]

Western Blot Analysis
  • Cell Lysis: Cells treated with CYC065 or control are harvested and lysed to extract total protein.[1]

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II, Mcl-1, MYC, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.[1]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[1]

Western_Blot_Workflow start Start: Treated Cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Protein Analysis detection->end

Caption: Standard workflow for Western Blot analysis.
In Vivo Xenograft Model

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[4]

  • Randomization and Treatment: Mice are randomized into treatment and control groups. CYC065 is administered orally at specified doses and schedules. The control group receives a vehicle.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.[1]

  • Efficacy Assessment: Tumor growth inhibition is calculated at the end of the study.[1]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot or immunohistochemistry).[1]

Xenograft_Model_Workflow start Start: Cancer Cells implantation Subcutaneous Implantation in Mice start->implantation growth Tumor Growth implantation->growth randomization Randomization growth->randomization treatment CYC065 or Vehicle Treatment randomization->treatment measurement Tumor Volume Measurement treatment->measurement analysis Efficacy & Pharmacodynamic Analysis measurement->analysis end End: Results analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

The preclinical data strongly support the potent and broad-spectrum anti-tumor activity of CYC065 (fadraciclib). Its dual inhibition of CDK2 and CDK9 results in superior efficacy compared to earlier generation CDK inhibitors and comparable or superior activity to standard-of-care chemotherapy in various cancer models. The favorable in vivo efficacy and tolerability profile provide a solid foundation for its ongoing clinical development in both solid and hematological malignancies. This guide provides a valuable resource for researchers and drug developers to objectively evaluate the therapeutic potential of CYC065.

References

Independent Validation of CYC065 (Fadraciclib) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of CYC065 (fadraciclib), a second-generation CDK2/9 inhibitor, with other relevant cancer therapeutics. The information is compiled from published research findings to support independent validation and further investigation.

Executive Summary

CYC065 (fadraciclib) is a potent and selective dual inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2] Preclinical studies demonstrate its efficacy in inducing cell cycle arrest, anaphase catastrophe, and apoptosis in a variety of cancer cell lines, including those resistant to other therapies.[3][4] This guide summarizes key quantitative data, details the experimental protocols used in these studies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation

In Vitro Potency: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of CYC065 and comparator compounds across various cancer cell lines.

Table 1: CYC065 (Fadraciclib) IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MOLM-13Acute Myeloid Leukemia0.25 ± 0.01[5]
MV4-11Acute Myeloid Leukemia0.52 ± 0.01[5]
OCI-AML3Acute Myeloid Leukemia0.44 ± 0.01[5]
Colo205Colon Cancer0.31[6]
USC-ARK-2Uterine Serous Carcinoma (CCNE1-amplified)0.124 ± 0.058[1]
USC-ARK-1Uterine Serous Carcinoma (CCNE1-low)0.415 ± 0.118[1]
CRC PDOsColorectal Cancer (Patient-Derived Organoids)2.65 ± 3.92[4]

Table 2: Comparative IC50 Values of CYC065 and Other CDK Inhibitors

CompoundTarget(s)Cell Line(s)IC50 (µM)Reference
CYC065 CDK2/9Human Tumor Cell Line Panel (average)~0.3[6]
SeliciclibCDK2/7/9Human Tumor Cell Line Panel (average)~10.5[6]
PalbociclibCDK4/6CRC PDOs12.33 ± 9.87[4]
ChemotherapyVariousCRC PDOs29.92 ± 41.98[4]
SeliciclibCDK2/5/7/9Multiple Myeloma Cell Lines15 - 25[7]
PalbociclibCDK4/6Breast Cancer Cell Lines (sensitive)< 0.2[8]
PalbociclibCDK4/6Breast Cancer Cell Lines (resistant)> 0.2[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the published literature are provided below.

Cell Viability Assays
  • Method: CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin (B115843) Reduction Assay.[2][3]

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound (e.g., CYC065, seliciclib, palbociclib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

    • For CellTiter-Glo®, the reagent is added to each well, and luminescence, which is proportional to the amount of ATP and indicative of metabolically active cells, is measured using a luminometer.

    • For the resazurin assay, the reagent is added, and the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells is measured.

    • IC50 values are calculated from the dose-response curves.

Western Blot Analysis
  • Objective: To determine the effect of CYC065 on the expression and phosphorylation of key proteins in relevant signaling pathways.[3][6]

  • Procedure:

    • Cells are treated with CYC065 or a vehicle control for various time points.

    • Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II (Ser2), Mcl-1, MYC, cleaved PARP).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis
  • Objective: To assess the effect of CYC065 on cell cycle distribution.[6][9]

  • Procedure:

    • Cells are treated with CYC065 for a specified period.

    • Both adherent and suspension cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on the PI fluorescence intensity.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of CYC065 in a living organism.[3]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Procedure:

    • Human cancer cell lines or patient-derived xenografts (PDXs) are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • CYC065 is administered via oral gavage or other appropriate routes at a specified dose and schedule (e.g., 25 mg/kg, twice daily, five days a week for two weeks). The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers, and tumor growth inhibition is calculated.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CYC065_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression (G1/S Transition) cluster_transcription Transcriptional Regulation CyclinE Cyclin E CDK2 CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation CyclinT1 Cyclin T1 CDK9 CDK9 RNAPolII RNA Polymerase II CDK9->RNAPolII Phosphorylation (Ser2) Transcription_Elongation Transcription Elongation RNAPolII->Transcription_Elongation Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic Oncogenes Oncogenes (e.g., MYC) Transcription_Elongation->Oncogenes CYC065 CYC065 (Fadraciclib) CYC065->CDK2 Inhibition CYC065->CDK9 Inhibition

Caption: Mechanism of action of CYC065 (Fadraciclib).

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Cancer_Cell_Lines Cancer Cell Lines Drug_Treatment Drug Treatment (CYC065 or Alternative) Cancer_Cell_Lines->Drug_Treatment IC50_Determination IC50 Determination (Cell Viability Assay) Drug_Treatment->IC50_Determination Mechanism_Analysis Mechanism of Action Analysis (Western Blot, Flow Cytometry) Drug_Treatment->Mechanism_Analysis Mouse_Model Xenograft or PDX Mouse Model Tumor_Implantation Tumor Implantation Mouse_Model->Tumor_Implantation Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment Drug_Administration->Tumor_Growth_Inhibition Pharmacodynamics Pharmacodynamic Analysis Tumor_Growth_Inhibition->Pharmacodynamics

Caption: General workflow for preclinical evaluation of CYC065.

References

A Researcher's Guide to Predicting Response to Fadraciclib Therapy: A Comparative Analysis of Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fadraciclib, a novel CDK2/9 inhibitor, with alternative therapies. It delves into potential biomarkers for predicting treatment response, supported by experimental data, detailed methodologies, and visual pathways to aid in understanding its mechanism and clinical potential.

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine derivative that acts as a potent and selective dual inhibitor of cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2] Its mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells by targeting two key cellular processes. Inhibition of CDK2, a critical regulator of the G1 to S phase transition, halts uncontrolled cell proliferation, particularly in cancers with cyclin E1 (CCNE1) amplification.[3][4] Simultaneously, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), disrupts the transcription of anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC, leading to programmed cell death.[5][6] Fadraciclib is currently under investigation in clinical trials for various hematological malignancies and solid tumors, including a Phase 1/2 study for advanced solid tumors and lymphoma (NCT04983810) and a completed Phase 1 study in advanced cancers (NCT02552953).[3][7][8][9][10]

Potential Biomarkers for Predicting Fadraciclib Response

Several preclinical and early clinical studies have identified potential biomarkers that may predict sensitivity to fadraciclib therapy. These biomarkers are linked to the drug's mechanism of action and the specific dependencies of different cancer types.

Key Potential Biomarkers:

  • Cyclin E1 (CCNE1) Amplification/Overexpression: Given fadraciclib's potent inhibition of CDK2, cancers with CCNE1 amplification, which leads to hyperactivation of the CDK2/cyclin E complex, are hypothesized to be particularly sensitive to the drug.[3][4]

  • MYC Amplification/Overexpression: As CDK9 inhibition downregulates MYC transcription, tumors with MYC amplification or overexpression may be more susceptible to fadraciclib-induced apoptosis.[5][6]

  • Mcl-1 Expression: Fadraciclib's inhibition of CDK9 leads to a rapid decrease in the short-lived anti-apoptotic protein Mcl-1. High baseline levels of Mcl-1 and a subsequent decrease upon treatment could be indicative of response.[11]

  • Mixed Lineage Leukemia (MLL) Gene Rearrangement: Studies in leukemia cell lines suggest that the status of the MLL gene could be a marker for sensitivity to fadraciclib.[10]

  • BCL2 Family Protein Levels: The balance of pro- and anti-apoptotic BCL2 family proteins may influence the apoptotic response to fadraciclib, which is known to synergize with BCL2 inhibitors like venetoclax (B612062).[10]

  • CDKN2A/CDKN2B Loss: Clinical trial data suggests that patients with solid tumors harboring alterations in the CDKN2A or CDKN2B genes, which encode for the cell cycle inhibitors p16 and p15 (B1577198) respectively, may derive clinical benefit from fadraciclib.[3]

Comparative Analysis of Fadraciclib and Alternative Therapies

Fadraciclib's unique dual-inhibition profile sets it apart from other CDK inhibitors and standard-of-care therapies. The following sections compare its in vitro efficacy and associated biomarkers with those of its predecessors and other relevant treatments.

In Vitro Efficacy: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of fadraciclib and other CDK inhibitors in various cancer cell lines.

Table 1: IC50 Values of Fadraciclib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia26[12]
MV-4-11Acute Myeloid Leukemia5[12]
Uterine Serous Carcinoma (CCNE1-high)Uterine Cancer124.1 ± 57.8[4]
Uterine Serous Carcinoma (CCNE1-low)Uterine Cancer415 ± 117.5[4]
Multiple Myeloma Cell LinesMultiple Myeloma60 - 2000[2]
Colo205Colon Cancer620[5]
Cal51 (TNBC)Breast Cancer3900 (8h pulse)[5]
MDA-MB-468 (TNBC)Breast Cancer3900 (8h pulse)[5]
HCC1954 (HER2+)Breast Cancer3900 (8h pulse)[5]

Table 2: Comparative IC50 Values of Other CDK Inhibitors

DrugTarget(s)Cancer TypeCell LineIC50
Seliciclib CDK2/7/9Multiple MyelomaVarious15-25 µM[13]
Colon CancerHCT116~15 µM[2]
Lung CancerVarious~15 µM[8]
Dinaciclib (B612106) CDK1/2/5/9Pan-cancerVarious11 nM (median)[14]
Ovarian CancerA27801 nM[15]
Lung CancerVarious50 - 1400 nM[8]
Biliary Tract CancerVarious8 - 33 nM[16]
Alvocidib pan-CDKCutaneous T-cell LymphomaHut78<100 nM[17]
Pan-cancerVarious16 - 130 nM[7]
Adult T-cell Leukemia/LymphomaST-1, KOB, KK-130.1 - 60.1 nM[18]
Fadraciclib vs. Other CDK2/9 Inhibitors

Fadraciclib was developed as a second-generation CDK inhibitor to improve upon the properties of its predecessor, seliciclib.

  • Seliciclib (R-roscovitine): This earlier generation CDK2/7/9 inhibitor showed promise but had limitations. Potential biomarkers for seliciclib response include phosphorylated CDK substrates and changes in gene expression related to cell cycle and mitosis.[2][5] Fadraciclib demonstrates significantly greater potency than seliciclib.[5]

  • Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, dinaciclib has shown activity in various cancers.[14][15] Biomarkers of response are not well-defined but may include MYC overexpression.[14]

  • Alvocidib (Flavopiridol): As a pan-CDK inhibitor, alvocidib has a broader target profile. Downregulation of Mcl-1 and phospho-RNA Polymerase II are pharmacodynamic biomarkers of its activity.[17]

Fadraciclib vs. Standard of Care and Targeted Therapies

Fadraciclib's potential lies in treating cancers where CDK2 or CDK9 dysregulation is a key driver, including patient populations that have become resistant to standard therapies.

  • Relapsed/Refractory Acute Myeloid Leukemia (AML): The standard of care often involves intensive salvage chemotherapy regimens like FLAG-ida.[19] For patients unfit for intensive chemotherapy, venetoclax (a BCL2 inhibitor) in combination with hypomethylating agents is a common treatment.[20] Predictive biomarkers for venetoclax response include NPM1, IDH1/2, and TET2 mutations, while FLT3-ITD and TP53 mutations can confer resistance.[20] Fadraciclib's ability to downregulate Mcl-1 provides a rationale for its use in venetoclax-resistant AML, as Mcl-1 is a known resistance mechanism to BCL2 inhibition.

  • Advanced T-Cell Lymphoma: For relapsed/refractory peripheral T-cell lymphoma (PTCL), standard of care includes agents like brentuximab vedotin for CD30-positive subtypes, and HDAC inhibitors such as romidepsin (B612169) and belinostat.[21][22] There is a significant need for novel therapies in this heterogeneous disease group. The identification of predictive biomarkers is an area of active research, with some studies suggesting the importance of the tumor microenvironment and specific genetic alterations.[16][23] Fadraciclib is being investigated in this patient population in the NCT04983810 trial.[9]

  • Solid Tumors with CDKN2A/CDKN2B Alterations: Loss of the CDKN2A/B tumor suppressors leads to increased CDK4/6 and CDK2 activity, promoting cell cycle progression. While CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) are standard of care in HR+/HER2- breast cancer, there is no specific standard therapy for all solid tumors with these alterations. Fadraciclib's direct inhibition of CDK2 makes it a rational therapeutic strategy for this patient population, which is being explored in a specific cohort of the NCT04983810 trial.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are generalized protocols for key assays used to evaluate the biomarkers discussed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[24]

  • Drug Treatment: Treat cells with varying concentrations of the therapeutic agent for the desired duration (e.g., 72 hours).[24]

  • MTT Addition: Remove the media and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[24]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[24]

Western Blot for Mcl-1 and Phospho-RNA Polymerase II

This technique is used to detect specific proteins in a sample.

  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Mcl-1 (e.g., Cell Signaling Technology, #4572, 1:1000 dilution) or Phospho-RNA Polymerase II Ser2 (e.g., Thermo Fisher Scientific, MA5-23510).[23][25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Immunohistochemistry (IHC) for Cyclin E1 (CCNE1)

IHC is used to visualize the presence and location of proteins in tissue sections.

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick).

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or steamer.[6][26]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate with a primary antibody against Cyclin E1 (e.g., clone EP126 or HE12, or Novus Biologicals, NBP3-07488, 1-2 ug/ml) for 30-60 minutes at room temperature or overnight at 4°C.[6][27]

  • Detection: Use a polymer-based detection system (e.g., HRP-polymer) followed by a DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Fluorescence In Situ Hybridization (FISH) for MYC Amplification

FISH is used to detect specific DNA sequences in chromosomes.

  • Slide Preparation: Use 4-6 µm thick FFPE tissue sections.[24]

  • Pretreatment: Deparaffinize, rehydrate, and perform heat pretreatment in a citrate (B86180) buffer. Digest with pepsin or protease to allow probe penetration.[24]

  • Denaturation: Co-denature the probe (e.g., a break-apart probe for the MYC gene at 8q24) and the target DNA on the slide at 75°C for 5 minutes.[24][28]

  • Hybridization: Hybridize the probe to the target DNA overnight at 37°C in a humidified chamber.[24]

  • Post-Hybridization Washes: Wash the slides in stringent wash buffers (e.g., 0.4x SSC at 72°C) to remove non-specifically bound probe.[24]

  • Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the signals using a fluorescence microscope with appropriate filters. Amplification is identified by an increased number of MYC signals relative to a control probe.[24]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the fadraciclib signaling pathway and a typical experimental workflow.

Fadraciclib_Mechanism_of_Action cluster_cell_cycle G1/S Phase Transition cluster_transcription Transcriptional Regulation Cyclin E Cyclin E CDK2/CycE CDK2/Cyclin E Complex Cyclin E->CDK2/CycE CDK2 CDK2 CDK2->CDK2/CycE pRb p-Rb CDK2/CycE->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Proliferation Proliferation S-Phase Genes->Proliferation Cyclin T1 Cyclin T1 P-TEFb P-TEFb Complex Cyclin T1->P-TEFb CDK9 CDK9 CDK9->P-TEFb pRNAPII p-RNA Pol II P-TEFb->pRNAPII Phosphorylation RNAPII RNA Pol II RNAPII->pRNAPII Transcription Transcription of short-lived mRNAs pRNAPII->Transcription Mcl-1/MYC Mcl-1, MYC Transcription->Mcl-1/MYC Apoptosis Apoptosis Mcl-1/MYC->Apoptosis Inhibits Fadraciclib Fadraciclib Fadraciclib->CDK2/CycE Fadraciclib->P-TEFb

Caption: Fadraciclib's dual mechanism of action.

Biomarker_Assay_Workflow Patient_Sample Patient Sample (Tumor Tissue/Blood) Sample_Processing Sample Processing (e.g., FFPE, Lysis) Patient_Sample->Sample_Processing Biomarker_Assay Biomarker Assay Sample_Processing->Biomarker_Assay IHC Immunohistochemistry (CCNE1) Biomarker_Assay->IHC FISH Fluorescence In Situ Hybridization (MYC) Biomarker_Assay->FISH WB Western Blot (Mcl-1, p-RNAPII) Biomarker_Assay->WB Data_Analysis Data Analysis and Quantification IHC->Data_Analysis FISH->Data_Analysis WB->Data_Analysis Prediction Prediction of Treatment Response Data_Analysis->Prediction

Caption: General workflow for biomarker analysis.

Conclusion

Fadraciclib represents a promising therapeutic agent with a distinct mechanism of action that offers potential for treating a range of cancers, particularly those with specific molecular vulnerabilities. The identification and validation of predictive biomarkers such as CCNE1 amplification, MYC overexpression, and CDKN2A/B loss will be critical for patient stratification and ensuring the optimal clinical application of this novel CDK2/9 inhibitor. Further research and ongoing clinical trials will continue to elucidate the full potential of fadraciclib and refine the biomarker strategies for its use in precision oncology.

References

In Vivo Showdown: CYC065 Challenges Existing Acute Myeloid Leukemia Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the potential of CYC065 (fadraciclib), a novel CDK2/9 inhibitor, in the treatment of Acute Myeloid Leukemia (AML). In vivo studies demonstrate significant anti-tumor activity, positioning CYC065 as a promising alternative and synergistic partner to conventional AML treatments.

This guide offers a detailed comparison of CYC065 with other therapeutic agents for AML, supported by experimental data from in vivo and in vitro studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of CYC065's performance and mechanism of action.

Mechanism of Action: A Dual Assault on Cancer Pathways

CYC065 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[1][2][3] The inhibition of CDK9 is particularly crucial in AML, as it plays a key role in the transcription of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the oncogene MYC.[1][2][3][4] By suppressing CDK9-mediated transcription, CYC065 leads to a rapid decrease in the levels of these critical survival proteins, ultimately inducing apoptosis in cancer cells.[1][2][3][4][5] This mechanism provides a strong rationale for its use in hematological malignancies and for its combination with other agents, such as the BCL2 inhibitor venetoclax.[1][3][6]

CYC065_Mechanism_of_Action CYC065 (Fadraciclib) Signaling Pathway in AML cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb forms complex RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Ser2 DNA DNA RNA_Pol_II->DNA binds to Transcription Transcription DNA->Transcription MCL1_mRNA MCL1 mRNA Transcription->MCL1_mRNA MYC_mRNA MYC mRNA Transcription->MYC_mRNA MCL1_Protein MCL1 Protein MCL1_mRNA->MCL1_Protein translation MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Pro_Survival Cell Survival MCL1_Protein->Pro_Survival MYC_Protein->Pro_Survival Apoptosis Apoptosis Pro_Survival->Apoptosis CYC065 CYC065 (Fadraciclib) CYC065->CDK9 inhibits caption CYC065 inhibits CDK9, leading to decreased transcription of MCL1 and MYC. Experimental_Workflow In Vivo AML Xenograft Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model SCID Mice Implantation Subcutaneous Implantation Animal_Model->Implantation Cell_Line EOL-1 AML Cells Cell_Line->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle - CYC065 (40 mg/kg) - CYC065 (55 mg/kg) - Ara-C (100 mg/kg) Randomization->Treatment_Groups Tumor_Measurement Regular Tumor Volume Measurement Treatment_Groups->Tumor_Measurement TGI_Calculation Calculation of Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI_Calculation Statistical_Analysis Statistical Analysis TGI_Calculation->Statistical_Analysis caption Workflow of the in vivo AML xenograft study.

References

Fadraciclib and Venetoclax: A Synergistic Combination Against Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced anti-tumor effects observed when combining the CDK2/9 inhibitor, fadraciclib, with the BCL-2 inhibitor, venetoclax (B612062), providing a promising therapeutic strategy for chronic lymphocytic leukemia (CLL), particularly in patient populations with poor prognostic markers.

The combination of fadraciclib (CYC065) and venetoclax has demonstrated significant synergistic effects in preclinical studies, offering a potent therapeutic approach for chronic lymphocytic leukemia (CLL).[1][2] This guide provides a comprehensive comparison of the efficacy of fadraciclib and venetoclax as single agents versus their combined use, supported by experimental data. It also details the underlying mechanisms of action and the experimental protocols used to evaluate this synergistic relationship.

Mechanism of Synergy: Dual Targeting of Anti-Apoptotic Pathways

Fadraciclib, a second-generation aminopurine inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9), and venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor, create a powerful anti-cancer effect by targeting two distinct but complementary pro-survival pathways in cancer cells.[1][3]

Fadraciclib's primary mechanism of action involves the inhibition of CDK9, a key regulator of transcription.[1][3] This inhibition leads to a rapid decrease in the levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a critical survival factor for many cancer cells, and its depletion primes the cells for apoptosis.

Venetoclax, on the other hand, directly binds to and inhibits BCL-2, another crucial anti-apoptotic protein.[4] By neutralizing BCL-2, venetoclax releases pro-apoptotic proteins, which can then trigger the mitochondrial pathway of apoptosis.

The synergistic effect of combining fadraciclib and venetoclax stems from the simultaneous inhibition of both Mcl-1 and BCL-2.[1][3] This dual blockade effectively removes two key pillars of cancer cell survival, leading to a more profound and robust induction of apoptosis than either agent can achieve alone. This is particularly relevant in cancers that may develop resistance to venetoclax through the upregulation of Mcl-1.

cluster_fadraciclib Fadraciclib cluster_venetoclax Venetoclax cluster_apoptosis Apoptosis Fadraciclib Fadraciclib CDK9 CDK9 Fadraciclib->CDK9 inhibits RNAPII RNA Polymerase II (pSer2) CDK9->RNAPII phosphorylates Mcl1_mRNA Mcl-1 mRNA RNAPII->Mcl1_mRNA transcribes Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis inhibits Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic sequesters Pro_Apoptotic->Apoptosis induces

Diagram 1: Simplified signaling pathway of Fadraciclib and Venetoclax.

Quantitative Analysis of Synergistic Efficacy

Preclinical studies in primary CLL cells have quantitatively demonstrated the synergistic interaction between fadraciclib and venetoclax. The combination has been shown to be effective even in CLL samples with the 17p deletion, a marker of poor prognosis.[1]

Treatment ConditionDrugAverage IC50
Single AgentFadraciclib0.8 µM
Single AgentVenetoclax0.07 µM
Table 1: Half-maximal inhibitory concentration (IC50) of fadraciclib and venetoclax as single agents in primary CLL cells.[4]

The synergy between the two drugs was formally assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]

Cell Culture ConditionNumber of SamplesMean Combination Index (CI) ± SEInterpretation
Standard Medium9~0.7Synergistic
BCA Medium (simulating microenvironment)7~0.4Strongly Synergistic
Table 2: Combination index values for fadraciclib and venetoclax in primary CLL cells under different culture conditions. The lower CI in BCA medium suggests enhanced synergy in a microenvironment that typically promotes drug resistance.[4]

Furthermore, the combination of fadraciclib and venetoclax led to a more significant reduction in the levels of the anti-apoptotic protein Mcl-1 compared to either drug alone.[4]

TreatmentMcl-1 Protein Level (% of Control)
Fadraciclib (0.8 µM)Decreased
Venetoclax (0.07 µM)No significant change
Fadraciclib + VenetoclaxGreater decrease than fadraciclib alone
Table 3: Effect of fadraciclib, venetoclax, and their combination on Mcl-1 protein levels in primary CLL cells.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of fadraciclib and venetoclax.

Cell Viability and Apoptosis Assay

This protocol is used to quantify the percentage of viable, apoptotic, and necrotic cells after drug treatment.

cluster_workflow Apoptosis Assay Workflow start Start cell_culture Culture primary CLL cells start->cell_culture drug_treatment Treat cells with Fadraciclib, Venetoclax, or combination cell_culture->drug_treatment incubation Incubate for 24 hours drug_treatment->incubation staining Stain with Annexin V-Cy5 and DiOC6(3) incubation->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Quantify viable, apoptotic, and necrotic cells flow_cytometry->data_analysis end End data_analysis->end

References

Safety Operating Guide

Navigating the Disposal of TCL065: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the disposal of TCL065, an ionizable cationic lipid, emphasizing immediate safety protocols and logistical planning. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for hazardous chemical waste disposal and information from analogous compounds.

Immediate Safety and Handling Precautions

Given the absence of a specific SDS for this compound, it should be treated as a hazardous substance. Before commencing any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety glasses or goggles

  • A flame-resistant lab coat[1]

  • Closed-toe shoes

In case of exposure, follow the first-aid measures outlined by your institution's chemical safety protocols and seek immediate medical attention.[2]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes typical information available for similar ionizable lipids. This data is essential for understanding the chemical's nature and for proper waste documentation.

PropertyValueSource
Molecular FormulaC₅₁H₉₇NO₈BroadPharm
Molecular Weight852.3 g/mol BroadPharm
Storage Temperature-20°CBroadPharm
Physical StateAssumed to be a solid or oilGeneral Knowledge
SolubilitySparingly soluble in ethanol, slightly soluble in PBS (pH 7.2) for similar compoundsCayman Chemical

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[1][3]

  • Solid Waste: Collect any solid this compound waste or contaminated materials (e.g., weigh boats, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.

  • Liquid Waste: If this compound is in a solvent, collect it in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.[1] Do not mix with other incompatible waste streams.[1] For instance, halogenated and non-halogenated solvents should be collected separately.[4]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Containers should be kept tightly sealed except when adding waste.[4]

  • Store containers in a well-ventilated area, away from direct sunlight and sources of ignition.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

Step 3: Labeling and Documentation

Accurate labeling and documentation are legal requirements and are critical for safe disposal.[1]

  • Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[1]

  • Waste Log: Maintain a detailed log of all chemicals added to the waste container to ensure an accurate inventory.[1]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving this compound residue.[1]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[1] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]

  • Air Dry: Allow the rinsed container to air dry completely before disposal as regular trash or recycling, in accordance with your institution's policies.[1]

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][3]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their fill limit.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Labeling & Documentation cluster_3 Step 4: Container Decontamination cluster_4 Step 5: Professional Disposal Identify this compound Waste Identify this compound Waste Segregate Solid & Liquid Waste Segregate Solid & Liquid Waste Identify this compound Waste->Segregate Solid & Liquid Waste Store in Designated SAA Store in Designated SAA Segregate Solid & Liquid Waste->Store in Designated SAA Use Secondary Containment Use Secondary Containment Store in Designated SAA->Use Secondary Containment Apply Hazardous Waste Label Apply Hazardous Waste Label Use Secondary Containment->Apply Hazardous Waste Label Maintain Waste Log Maintain Waste Log Apply Hazardous Waste Label->Maintain Waste Log Triple Rinse Empty Containers Triple Rinse Empty Containers Maintain Waste Log->Triple Rinse Empty Containers Collect Rinsate as Hazardous Waste Collect Rinsate as Hazardous Waste Triple Rinse Empty Containers->Collect Rinsate as Hazardous Waste Schedule EHS Pickup Schedule EHS Pickup Collect Rinsate as Hazardous Waste->Schedule EHS Pickup Final Disposal by Licensed Contractor Final Disposal by Licensed Contractor Schedule EHS Pickup->Final Disposal by Licensed Contractor

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。